3-Iodo-5-(trifluoromethyl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMQAIQRWGFACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696874 | |
| Record name | 3-Iodo-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868166-28-3 | |
| Record name | 3-Iodo-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Iodo-5-(trifluoromethyl)benzaldehyde physical properties
An In-depth Technical Guide to the Physical Properties of 3-Iodo-5-(trifluoromethyl)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a halogenated aromatic aldehyde of significant interest to the pharmaceutical and materials science sectors. Its unique trifluoromethyl (-CF₃) and iodo (-I) substitutions on the benzaldehyde framework make it a valuable and versatile synthetic building block. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde, while the iodine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Sonogashira coupling.
A thorough understanding of the physical properties of this compound is paramount for researchers, process chemists, and drug development professionals. Accurate physical data is essential for reaction design, process scale-up, purification, formulation, and ensuring safe handling and storage. This guide provides a comprehensive overview of the known properties of this compound, authoritative protocols for their experimental determination, and expert analysis of expected spectroscopic characteristics.
Core Physicochemical Properties
Precise experimental data for this compound is not widely published in readily accessible literature. The following table summarizes its fundamental identifiers, along with predicted values and data from structurally similar compounds to provide context for experimental design.
| Property | Value / Expected Range | Source / Comment |
| IUPAC Name | This compound | - |
| CAS Number | 868166-28-3 | [1][2][3] |
| Molecular Formula | C₈H₄F₃IO | [1][2][4] |
| Molecular Weight | 300.02 g/mol | [2] |
| Appearance | White to pale yellow crystalline solid (Expected) | Based on the melting point of 3-iodobenzaldehyde. |
| Melting Point | Not Experimentally Determined | Analog 3-Iodobenzaldehyde melts at 57-60 °C.[3][5][6] The subject compound is expected to have a distinct melting point. |
| Boiling Point | Not Experimentally Determined | High molecular weight suggests a high boiling point, likely requiring vacuum distillation to prevent decomposition. Analog 3-(Trifluoromethyl)benzaldehyde boils at 83-86 °C / 30 mmHg.[4][7] |
| Density | Not Experimentally Determined | As a solid, its density is expected to be >1 g/cm³. Analog 3-(Trifluoromethyl)benzaldehyde (a liquid) has a density of ~1.3 g/mL.[7][8] |
| Solubility | Insoluble in water (predicted); Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMSO) (predicted). | Based on molecular structure ("like dissolves like"). Analog 3-Iodobenzaldehyde is slightly soluble in water.[5] |
| Predicted logP | 2.9 | [4] |
Experimental Determination of Physical Properties
This section details the authoritative, step-by-step methodologies for determining the key physical properties of a novel solid organic compound like this compound.
Melting Point Determination (Capillary Method)
Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities depress and broaden the melting range. The capillary method is standard due to its requirement for only a small amount of sample and its high accuracy when performed correctly.
Protocol:
-
Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small sample.
-
Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly to a height of 1-2 mm.[2][9]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the block rapidly to find an approximate melting temperature. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 15-20 °C below the approximate melting point found in the previous step.
-
Measurement: Decrease the heating rate to 1-2 °C per minute.[10] Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.[10][11]
Caption: Workflow for Capillary Melting Point Determination.
Density Determination (Pycnometer Method for Solids)
Causality: Density is a fundamental physical constant that is useful for substance identification and for calculations in process chemistry (e.g., mass-to-volume conversions). The pycnometer method is a highly precise technique that determines density by measuring the volume of a non-reactive liquid displaced by a known mass of the solid.[12]
Protocol:
-
Mass of Pycnometer (m₀): Carefully clean and dry a pycnometer and its stopper. Weigh it on an analytical balance.[12]
-
Mass of Sample + Pycnometer (m₁): Add a sample of this compound to the pycnometer and weigh it again. The mass of the solid (m_solid) is m₁ - m₀.
-
Mass of All Contents (m₂): Fill the pycnometer containing the solid with a liquid of known density (ρ_liquid) in which the solid is insoluble (e.g., a saturated hydrocarbon like hexane). Ensure no air bubbles are present. Insert the stopper, allowing excess liquid to exit through the capillary. Dry the exterior and weigh the pycnometer.[13]
-
Mass of Pycnometer + Liquid (m₃): Empty, clean, and dry the pycnometer. Fill it completely with the same liquid, stopper it, dry the exterior, and weigh it.
-
Calculation:
-
Mass of liquid filling the pycnometer: m_liquid = m₃ - m₀
-
Volume of pycnometer (V_pyc): V_pyc = m_liquid / ρ_liquid
-
Mass of liquid with solid present: m_liquid_with_solid = m₂ - m₁
-
Volume of liquid with solid present: V_liquid_with_solid = m_liquid_with_solid / ρ_liquid
-
Volume of solid sample: V_solid = V_pyc - V_liquid_with_solid
-
Density of solid (ρ_solid): ρ_solid = m_solid / V_solid
-
Qualitative Solubility Assessment
Causality: Understanding a compound's solubility profile is crucial for choosing appropriate solvents for reactions, purification (crystallization), and formulation. This protocol establishes a qualitative assessment across a range of solvents with varying polarities.
Protocol:
-
Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., Water, Ethanol, Acetone, Toluene, Dichloromethane, Hexane).
-
Observation & Mixing: Observe for initial dissolution. Agitate each tube using a vortex mixer for 1 minute.
-
Classification: Visually inspect each tube for undissolved solid against a dark background.[14] Classify the solubility as:
-
Soluble: The solution is completely clear.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: No apparent dissolution of the solid.
-
-
Heating (Optional): Gently warm the tubes containing undissolved solid to observe any change in solubility with temperature.
Caption: A simple workflow for qualitative solubility testing.
Predicted Spectroscopic Characteristics
While experimental spectra are not available, the structure of this compound allows for the confident prediction of key signals, which are essential for identity confirmation.
-
¹H NMR (in CDCl₃):
-
Aldehyde Proton (-CHO): A sharp singlet is expected between δ 9.9-10.1 ppm.
-
Aromatic Protons: Three distinct signals are expected in the aromatic region (δ 7.5-8.5 ppm). Due to the substitution pattern, they will appear as finely split multiplets (e.g., doublet of doublets, triplets, or broad singlets). For reference, the aromatic protons of 3-iodobenzaldehyde appear at δ 7.29 (t), 7.85 (d), 7.96 (d), and 8.21 (s).[5]
-
-
¹³C NMR (in CDCl₃):
-
Carbonyl Carbon (C=O): A signal is expected around δ 190-195 ppm.
-
Aromatic Carbons: Six signals are expected. The carbon attached to the iodine (C-I) will be significantly shielded (low ppm value, ~δ 95 ppm), while the carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.
-
Trifluoromethyl Carbon (-CF₃): A prominent quartet is expected around δ 120-125 ppm with a large ¹J(C,F) coupling constant.
-
-
¹⁹F NMR (in CDCl₃):
-
A sharp singlet is expected around δ -63 ppm, which is characteristic of a benzotrifluoride moiety.
-
-
FT-IR (ATR):
-
C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl is expected around 1700-1710 cm⁻¹.[15]
-
Aldehyde C-H Stretch: Two weaker bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹.[15]
-
C-F Stretches: Strong, intense absorption bands are expected in the 1300-1100 cm⁻¹ region.
-
Aromatic C=C Stretches: Several bands of medium intensity are expected between 1600-1450 cm⁻¹.
-
Safety, Handling, and Storage
Hazard Profile: this compound is classified as a hazardous substance.
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Based on analogs like 3-(trifluoromethyl)benzaldehyde, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation .[16][17][18]
Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
Some suppliers recommend refrigerated storage at 2-8°C to ensure long-term stability.[2]
-
Protect from light and moisture.
References
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Chemical Technology Co.,LTD. (n.d.). BENZALDEHYDE, 3-IODO-5-(TRIFLUOROMETHYL)-. Retrieved from [Link]
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Chemsrc. (2025). 3-Iodobenzaldehyde | CAS#:696-41-3. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
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Scribd. (n.d.). Density Determination by Pycnometer. Retrieved from [Link]
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University of Utah, Chemical Engineering. (2008). Pycnometer. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H4F3IO). Retrieved from [Link]
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Comenius University. (n.d.). 1 density determination by pycnometer. Retrieved from [Link]
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wikiHow. (n.d.). How to Determine Solubility: 14 Steps (with Pictures). Retrieved from [Link]
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Comenius University. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]
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Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
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JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990. Retrieved from [Link]
-
American Chemical Society. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3-Iodobenzaldehyde | C7H5IO | CID 252610. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Nomograph for Calculating Boiling Points Under Vacuum. Retrieved from [Link]
-
Quora. (2018). What is the formula to figure a boiling point in a vacuum? Retrieved from [Link]
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Analytice. (2024). Laboratory boiling point analysis: techniques and results. Retrieved from [Link]
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Analytice. (n.d.). Determine the boiling temperature in a vacuum.... Retrieved from [Link]
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ChemSupply Australia. (2021). Safety Data Sheet. Retrieved from [Link]
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YouTube. (2022). Boiling Point Under Vacuum: Detailed Explanations. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H4F3IO). Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3,5-Bis(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-iodo-5-(trifluoromethyl)benzyl alcohol (C8H6F3IO). Retrieved from [Link]
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An In-depth Technical Guide to 3-Iodo-5-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-5-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry and advanced material synthesis. The presence of three distinct functionalities on the benzene ring—an aldehyde, an iodine atom, and a trifluoromethyl group—makes it a uniquely versatile building block. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the aldehyde, while the iodo substituent provides a reactive handle for a variety of cross-coupling reactions. This guide offers a comprehensive overview of the compound's properties, a detailed, field-proven synthesis protocol, and an exploration of its applications as a critical intermediate in the development of novel chemical entities.
Introduction: A Trifecta of Functionality
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound emerges as a particularly valuable reagent by combining the advantageous properties of the -CF3 group with the synthetic versatility of both an aldehyde and an aryl iodide. This unique combination allows for sequential, selective modifications, enabling the construction of complex molecular architectures from a single, well-defined starting material. This guide will provide the technical insights necessary for its effective synthesis and utilization in research and development settings.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is fundamental to its successful application. Key data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 300.02 g/mol | |
| Molecular Formula | C₈H₄F₃IO | , |
| CAS Number | 868166-28-3 | , |
| Appearance | Not specified, likely a solid or oil | - |
| Purity | Typically ≥95-99% | , |
| Storage | Store at 2-8°C or in a cool, dry place | , |
Safety and Handling:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
Synthesis Protocol: Oxidation of (3-Iodo-5-(trifluoromethyl)phenyl)methanol
The most direct and reliable method for the preparation of this compound is the selective oxidation of its corresponding primary alcohol, (3-Iodo-5-(trifluoromethyl)phenyl)methanol. Among various oxidation methods, the Swern oxidation is particularly effective as it is conducted under mild, low-temperature conditions, which minimizes the risk of over-oxidation to the corresponding carboxylic acid, a common side product in aldehyde synthesis.
Causality of Experimental Choices:
-
Oxidant System: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride. This forms the electrophilic chlorosulfonium ion, which is the active oxidant. This system is chosen for its high selectivity for primary alcohols and its compatibility with a wide range of functional groups.
-
Temperature Control: The reaction is initiated at -78 °C (a dry ice/acetone bath). This low temperature is critical to control the reactivity of the intermediate species, preventing side reactions and decomposition.
-
Base: A hindered amine base, typically triethylamine (TEA), is used to deprotonate the intermediate and induce the elimination reaction that forms the aldehyde. Its role is to act as a non-nucleophilic base, which is crucial for preventing unwanted side reactions with the electrophilic intermediates.
Detailed Step-by-Step Methodology
Materials:
-
(3-Iodo-5-(trifluoromethyl)phenyl)methanol
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride (or trifluoroacetic anhydride)
-
Anhydrous Triethylamine (TEA)
-
Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
-
DMSO Addition: Add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise via a dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Add a solution of (3-Iodo-5-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir the resulting mixture for 30 minutes at -78 °C.
-
Base Quench: Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir for an additional 15 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.
Workflow Visualization
Caption: Swern Oxidation Workflow for Aldehyde Synthesis.
Applications in Chemical Synthesis and Drug Discovery
While specific, publicly documented applications of this compound are limited, its structure makes it an exceptionally valuable intermediate for creating libraries of complex molecules for screening in drug discovery and materials science.
Core Synthetic Utility: The true power of this reagent lies in the orthogonal reactivity of its functional groups.
-
Aldehyde Chemistry: The aldehyde group can readily undergo a wide array of transformations, including:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig Reaction: To create substituted styrenes.
-
Aldol and Knoevenagel Condensations: To form carbon-carbon bonds and build complex scaffolds.
-
-
Aryl Iodide Chemistry: The iodo group is a premier handle for palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: To introduce new aryl or vinyl groups.
-
Sonogashira Coupling: To install alkyne functionalities.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.
-
This dual reactivity allows for a divergent synthetic strategy, as illustrated below.
Caption: Divergent Synthetic Pathways from the Core Molecule.
This strategic approach enables the synthesis of diverse molecular libraries where one part of the molecule can be held constant while the other is varied, a crucial technique in structure-activity relationship (SAR) studies for drug development. The trifluoromethylphenyl core is a common motif in candidates for antitumor agents, cholinesterase inhibitors, and other therapeutics.[1]
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from the synergistic interplay of its three functional groups. Its synthesis via the controlled oxidation of the corresponding benzyl alcohol is a reliable and scalable process. For medicinal chemists and synthetic researchers, this compound offers a powerful platform for the divergent synthesis of novel, complex molecules. Its strategic application can accelerate the discovery of new therapeutic agents and advanced materials by providing efficient routes to a wide array of chemical structures.
References
-
BENZALDEHYDE, 3-IODO-5-(TRIFLUOROMETHYL)- . Chemical Technology Co.,LTD. [Link]
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An In-depth Technical Guide to the Synthesis of 3-Iodo-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Iodo-5-(trifluoromethyl)benzaldehyde
This compound is a highly valuable synthetic intermediate in the fields of medicinal chemistry and materials science. The presence of both a reactive aldehyde functionality and two distinct electron-withdrawing groups, the iodo and trifluoromethyl moieties, at the meta-positions of the benzene ring, imparts unique chemical properties. This substitution pattern makes it a crucial building block for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates, while the iodo group serves as a versatile handle for further functionalization through various cross-coupling reactions. This guide provides a detailed exploration of the primary synthetic routes to this important compound, offering field-proven insights and step-by-step protocols.
Primary Synthetic Pathway: A Multi-step Approach via Sandmeyer Reaction
The most robust and widely applicable synthesis of this compound involves a multi-step sequence commencing with the nitration of 3-(trifluoromethyl)benzaldehyde, followed by reduction of the nitro group, and culminating in a Sandmeyer iodination. This pathway offers a high degree of control over the regiochemistry and is amenable to scale-up.
Logical Framework of the Sandmeyer Route
Caption: Synthetic workflow for this compound via the Sandmeyer reaction.
Step 1: Nitration of 3-(Trifluoromethyl)benzaldehyde
The initial step involves the electrophilic aromatic substitution of 3-(trifluoromethyl)benzaldehyde to introduce a nitro group at the 5-position. The electron-withdrawing nature of both the aldehyde and trifluoromethyl groups directs the incoming nitro group to the meta-position relative to both, resulting in the desired 3-nitro-5-(trifluoromethyl)benzaldehyde.
Experimental Protocol: Nitration
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 3-(trifluoromethyl)benzaldehyde (1.0 eq) to concentrated sulfuric acid (3.0 eq) at 0-5 °C.
-
Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-nitro-5-(trifluoromethyl)benzaldehyde.[1][2]
-
Purification can be achieved by recrystallization or column chromatography.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 3-(Trifluoromethyl)benzaldehyde | 1.0 eq | Starting Material |
| Concentrated Sulfuric Acid | 4.0 eq | Solvent and Catalyst |
| Fuming Nitric Acid | 1.1 eq | Nitrating Agent |
| Dichloromethane | As needed | Extraction Solvent |
Step 2: Reduction of 3-Nitro-5-(trifluoromethyl)benzaldehyde
The nitro group of 3-nitro-5-(trifluoromethyl)benzaldehyde is then reduced to an amino group to furnish 3-amino-5-(trifluoromethyl)benzaldehyde, the direct precursor for the Sandmeyer reaction. Common methods for this transformation include catalytic hydrogenation or the use of reducing metals in acidic media.
Experimental Protocol: Reduction
-
To a solution of 3-nitro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol, add iron powder (3.0 eq) and concentrated hydrochloric acid (0.5 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford 3-amino-5-(trifluoromethyl)benzaldehyde, which can be used in the next step without further purification.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 3-Nitro-5-(trifluoromethyl)benzaldehyde | 1.0 eq | Starting Material |
| Iron Powder | 3.0 eq | Reducing Agent |
| Concentrated Hydrochloric Acid | 0.5 eq | Acidic Medium |
| Ethanol | As needed | Solvent |
Step 3: Sandmeyer Iodination
The final step is the conversion of the amino group of 3-amino-5-(trifluoromethyl)benzaldehyde to an iodo group via the Sandmeyer reaction. This involves the formation of a diazonium salt intermediate, which is then displaced by an iodide ion.[3][4]
Experimental Protocol: Sandmeyer Iodination
-
Dissolve 3-amino-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.[5]
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.[6]
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 3-Amino-5-(trifluoromethyl)benzaldehyde | 1.0 eq | Starting Material |
| Concentrated Hydrochloric Acid | ~3.0 eq | Acidic Medium |
| Sodium Nitrite | 1.1 eq | Diazotizing Agent |
| Potassium Iodide | 1.5 eq | Iodide Source |
Alternative Synthetic Route: Oxidation of 3-Iodo-5-(trifluoromethyl)benzyl alcohol
An alternative and potentially shorter route to this compound involves the oxidation of the corresponding benzyl alcohol. This approach is contingent on the availability of 3-Iodo-5-(trifluoromethyl)benzyl alcohol.
Logical Framework of the Oxidation Route
Caption: Alternative synthesis of this compound via oxidation.
Experimental Protocol: Oxidation of 3-Iodo-5-(trifluoromethyl)benzyl alcohol
A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.[7][8]
Using Pyridinium Chlorochromate (PCC):
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM), add a solution of 3-Iodo-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in DCM dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium residues.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.
Using Dess-Martin Periodinane (DMP):
-
To a solution of 3-Iodo-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in dichloromethane at room temperature, add Dess-Martin periodinane (1.2 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate and extract with dichloromethane.
-
Wash the combined organic layers with saturated sodium thiosulfate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to give the desired aldehyde.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 3-Iodo-5-(trifluoromethyl)benzyl alcohol | 1.0 eq | Starting Material |
| PCC or DMP | 1.2-1.5 eq | Oxidizing Agent |
| Dichloromethane | As needed | Solvent |
Conclusion
The synthesis of this compound can be reliably achieved through a multi-step sequence involving nitration, reduction, and a Sandmeyer reaction. This route offers excellent control over regioselectivity and is well-documented in the chemical literature. For instances where the corresponding benzyl alcohol is readily available, a direct oxidation provides a more concise alternative. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. The protocols outlined in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.
References
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The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]
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A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. (2025). ResearchGate. Retrieved from [Link]
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3-Nitro-5-(trifluoromethyl)benzaldehyde. (n.d.). MySkinRecipes. Retrieved from [Link]
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3-Nitro-5-(trifluoromethyl)benzaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. (2026). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
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Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. (n.d.). EGUsphere. Retrieved from [Link]
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Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. (n.d.). Rhodium.ws. Retrieved from [Link]
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Selective oxidation of primary benzylic alcohols to aldehydes using NaNO 3 under ball milling. (2022). ResearchGate. Retrieved from [Link]
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Nitration of benzaldehyde to 3-nitrobenzaldehyde. (2006). OC-Praktikum. Retrieved from [Link]
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Diazotization of p-aminobenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Reactions with 3-Amino-5-trifluoromethyl[3][4][5]-triazole: A Convenient Route to Fluorinated Triazolo[1,5-c]thiadiazine, Triazolo[1,5-a]triazine, Thiazoles and Thiadiazoles. (1998). Journal of Chemical Research, Synopses, (12), 772-773.
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SYNTHESIS OF DIAZO COMPOUNDS FROM AMINO BENZOPYRANO THIAZOLES. (2015). ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectral Data of 3-Iodo-5-(trifluoromethyl)benzaldehyde
This guide provides a comprehensive analysis of the spectral data for 3-iodo-5-(trifluoromethyl)benzaldehyde, a key building block in pharmaceutical and materials science research. Understanding the spectral characteristics of this compound is paramount for confirming its identity, purity, and for elucidating its role in complex chemical reactions. This document will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of both the iodine and trifluoromethyl groups, coupled with the aldehyde functionality, creates a specific electronic environment that is clearly delineated by NMR, IR, and MS techniques.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the connectivity and chemical environment of atoms within the molecule.
¹H NMR (Proton NMR) Analysis
The proton NMR spectrum of this compound is characterized by distinct signals for the aldehydic and aromatic protons. The chemical shifts are influenced by the deshielding effects of the electronegative substituents.[1][2]
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.3 | Singlet | 1H | Aromatic proton (H-2) |
| ~8.2 | Singlet | 1H | Aromatic proton (H-6) |
| ~8.0 | Singlet | 1H | Aromatic proton (H-4) |
Note: Predicted chemical shifts. Actual values may vary slightly based on solvent and experimental conditions.
Interpretation and Causality:
-
Aldehyde Proton (~10.0 ppm): The significant downfield shift of the aldehyde proton is a direct consequence of the strong deshielding effect of the carbonyl group's anisotropy and the overall electron-withdrawing nature of the substituted benzene ring.[3][4] Its singlet multiplicity indicates no adjacent proton neighbors.[3]
-
Aromatic Protons (~8.0-8.3 ppm): The aromatic protons appear as distinct singlets due to the substitution pattern, which isolates each proton from its neighbors, preventing spin-spin coupling. The electron-withdrawing iodine and trifluoromethyl groups deshield these protons, causing them to resonate at a higher chemical shift compared to unsubstituted benzene.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR (Carbon-13 NMR) Analysis
Carbon-13 NMR provides direct information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets.[6][7]
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde Carbonyl (C=O) |
| ~140 | Aromatic Carbon (C-1) |
| ~138 | Aromatic Carbon (C-3, attached to I) |
| ~135 | Aromatic Carbon (C-5, attached to CF₃) |
| ~132 | Aromatic Carbon (C-6) |
| ~130 | Aromatic Carbon (C-2) |
| ~125 | Aromatic Carbon (C-4) |
| ~123 (quartet) | Trifluoromethyl Carbon (CF₃) |
Note: Predicted chemical shifts. Actual values may vary slightly.
Interpretation and Causality:
-
Carbonyl Carbon (~190 ppm): The aldehydic carbonyl carbon resonates significantly downfield, a characteristic feature of this functional group.[6][8]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons directly attached to the electron-withdrawing iodine and trifluoromethyl groups are expected to be deshielded.[7][9]
-
Trifluoromethyl Carbon (~123 ppm): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹⁹F has a spin of I = 1/2).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10][11]
Table 3: Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2850 & ~2750 | C-H stretch | Aldehyde |
| ~1700-1720 | C=O stretch | Aldehyde |
| ~1550-1600 | C=C stretch | Aromatic Ring |
| ~1100-1300 | C-F stretch | Trifluoromethyl |
Interpretation and Causality:
-
Aldehyde C-H Stretch (~2850 & ~2750 cm⁻¹): The presence of two distinct peaks for the aldehyde C-H stretch, often referred to as a Fermi doublet, is a hallmark of aldehydes.[12]
-
Carbonyl C=O Stretch (~1700-1720 cm⁻¹): A strong, sharp absorption in this region is characteristic of the carbonyl group in an aromatic aldehyde.[13][14] The electron-withdrawing substituents on the ring can slightly increase this frequency.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring provide further confirmation of the core structure.[15]
-
C-F Stretch (~1100-1300 cm⁻¹): A strong and often broad absorption in this region is indicative of the C-F bonds in the trifluoromethyl group.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal or KBr press. Then, acquire the sample spectrum.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.[16]
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~300 | Molecular Ion (M⁺) |
| ~299 | M-1 (Loss of H radical) |
| ~271 | M-29 (Loss of CHO radical) |
| ~173 | M-127 (Loss of I radical) |
| ~77 | Phenyl cation fragment |
Note: m/z values are for the most abundant isotopes.
Interpretation and Causality:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule will be observed, confirming the molecular weight. For aromatic compounds, the molecular ion peak is typically quite strong.[16]
-
M-1 Peak: A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen radical, resulting in a stable acylium ion.[17][18][19]
-
M-29 Peak: Loss of the entire formyl radical (CHO) is another characteristic fragmentation of benzaldehydes.[19]
-
Loss of Iodine: Cleavage of the carbon-iodine bond will lead to a significant fragment at M-127.
-
Aromatic Fragmentation: Further fragmentation can lead to the formation of smaller, stable aromatic cations.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Visualizing the Data: A Logical Workflow
The following diagram illustrates the workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
Conclusion
The combined application of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the precise arrangement of hydrogen and carbon atoms, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides insight into fragmentation patterns. This comprehensive spectral dataset is essential for researchers in drug development and materials science, ensuring the identity and purity of this critical chemical intermediate.
References
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
IR Group Frequencies - UMass OWL. Retrieved from [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Retrieved from [Link]
-
¹³C NMR Chemical Shift - Oregon State University. Retrieved from [Link]
-
¹³C Carbon NMR Spectroscopy - Chemistry Steps. Retrieved from [Link]
-
Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. Retrieved from [Link]
-
12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]
-
¹³C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Infrared Spectroscopy - MSU chemistry. Retrieved from [Link]
-
Interpreting Infrared Spectra - Specac Ltd. Retrieved from [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]
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This compound (C8H4F3IO) - PubChemLite. Retrieved from [Link]
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Proton nuclear magnetic resonance - Wikipedia. Retrieved from [Link]
-
The Basics of Interpreting a Proton (¹H) NMR Spectrum - ACD/Labs. (2021, December 2). Retrieved from [Link]
-
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Retrieved from [Link]
-
6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. Retrieved from [Link]
-
Introduction to Proton NMR - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
GCMS Section 6.11.4 - Whitman People. Retrieved from [Link]
-
Supporting Information. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 3-Iodo-5-(trifluoromethyl)benzaldehyde
Introduction: The Critical Role of Solubility in the Application of 3-Iodo-5-(trifluoromethyl)benzaldehyde
This compound is a halogenated aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique trifluoromethyl and iodo substitutions create a molecular scaffold with potential applications in the synthesis of novel pharmaceuticals and functional materials. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is paramount for its effective use in chemical reactions, formulation development, and biological assays.
This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this document focuses on providing a robust framework for understanding and predicting its solubility based on its molecular structure and the properties of analogous compounds. Furthermore, we present detailed experimental protocols to enable researchers to determine precise solubility data tailored to their specific applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.
| Property | Value | Source |
| CAS Number | 868166-28-3 | [1][2] |
| Molecular Formula | C₈H₄F₃IO | [1][2] |
| Molecular Weight | 300.02 g/mol | [1] |
| Predicted XlogP | 2.9 | [3] |
| Storage | Store at 2-8°C | [1] |
The predicted XlogP value of 2.9 suggests that this compound is a moderately lipophilic compound, indicating a preference for non-polar environments over aqueous ones.[3] This prediction aligns with the general understanding of highly substituted benzaldehyde derivatives.
Theoretical and Predicted Solubility Profile
The molecular structure of this compound, featuring a bulky iodine atom and a lipophilic trifluoromethyl group on a benzaldehyde core, provides strong indicators of its solubility behavior.
Aqueous Solubility: The presence of the large, non-polar iodine and trifluoromethyl groups, coupled with the hydrophobic benzene ring, strongly suggests that this compound will have very low solubility in water. While the aldehyde functional group can participate in hydrogen bonding, its contribution is likely insufficient to overcome the hydrophobicity of the rest of the molecule. For a structurally related compound, 4-(trifluoromethyl)benzaldehyde, the aqueous solubility is reported to be limited at 1.5 g/L at 20°C.[4] It is anticipated that the addition of a larger iodine atom in the meta position would further decrease aqueous solubility.
Organic Solvent Solubility: Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. The aromatic and partially polar nature of the molecule suggests good solubility in solvents with similar characteristics.
A qualitative summary of the expected solubility is presented below:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can effectively solvate the polar aldehyde group and interact favorably with the aromatic ring. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl groups of these solvents can hydrogen bond with the aldehyde, while their alkyl chains can interact with the non-polar regions of the molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions, and the overall non-polar nature is compatible. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity and dispersion forces of these solvents are well-suited to dissolve halogenated aromatic compounds. |
| Aromatic | Toluene, Benzene | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the benzene ring of the solute. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The polar carbonyl group and alkyl chains of these solvents provide a good balance for dissolving the target compound. |
| Non-polar | Hexanes, Heptane | Low to Moderate | While the trifluoromethyl and iodo groups increase lipophilicity, the polarity of the aldehyde group may limit solubility in purely aliphatic hydrocarbons. |
It is important to note that this table represents a predicted solubility profile based on chemical principles and data from analogous compounds. For precise quantitative data, experimental determination is essential.
Experimental Protocols for Solubility Determination
For applications requiring precise solubility values, direct experimental measurement is indispensable. The following are established and reliable methods for determining the solubility of a solid organic compound in a given solvent.
Gravimetric Method for a Saturated Solution
This method is a straightforward and accurate technique for determining the solubility of a non-volatile solute.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled shaker or water bath
-
Vials with sealed caps
-
Syringe and syringe filters (chemically compatible, e.g., PTFE)
-
Pre-weighed evaporation dish or vial
-
Vacuum oven or desiccator
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: Allow the undissolved solid to settle by letting the vial stand in the temperature-controlled bath for at least 2 hours.
-
Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically compatible syringe filter. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporating dish. Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute.
-
Mass Determination: Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.
-
Calculation:
-
Mass of dissolved solute = (Final mass of dish + solute) - (Initial mass of empty dish)
-
Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)
-
UV-Vis Spectrophotometric Method
This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is a sensitive and often faster alternative to the gravimetric method.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s) (must be UV-transparent in the wavelength range of interest)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to identify the λmax.
-
Prepare a Calibration Curve:
-
Create a series of standard solutions of known concentrations of the compound in the chosen solvent.
-
Measure the absorbance of each standard at the λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Prepare a Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.
-
Sample Preparation and Measurement:
-
Withdraw a small, precise volume of the clear supernatant from the saturated solution.
-
Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that closely matches the polarity of the solute will generally be a better solvent.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different lattice energies and, consequently, different solubilities.
Visualizing Experimental Workflows and Molecular Interactions
To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.
Caption: Workflow for gravimetric solubility determination.
Caption: Relationship between molecular features and predicted solubility.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally similar compounds, such as other halogenated and trifluoromethylated benzaldehydes, suggests that appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. While quantitative solubility data in the public domain is limited, a strong predictive framework based on its molecular structure and the properties of related compounds has been established. The detailed experimental protocols provided herein empower researchers to generate the precise solubility data required for their specific applications, thereby facilitating the advancement of research and development in fields where this compound holds promise.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemical Technology Co.,LTD. (n.d.). BENZALDEHYDE, 3-IODO-5-(TRIFLUOROMETHYL). Retrieved from [Link]
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commercial availability of 3-Iodo-5-(trifluoromethyl)benzaldehyde
An In-Depth Technical Guide to 3-Iodo-5-(trifluoromethyl)benzaldehyde for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of this compound (CAS No. 868166-28-3). This uniquely functionalized aromatic aldehyde is a valuable building block in modern organic synthesis, prized for its strategic combination of reactive sites that enable complex molecular architectures.
Strategic Importance in Synthesis
This compound is more than a simple aromatic aldehyde; it is a trifunctionalized scaffold designed for multi-stage, selective synthesis. The strategic positioning of its functional groups offers a distinct advantage in drug discovery and materials science:
-
Aldehyde Group : Serves as a versatile handle for a myriad of classical transformations, including reductive amination, Wittig-type olefination, and the formation of Schiff bases, enabling chain elongation and the introduction of diverse pharmacophores.
-
Iodo Group : As a heavy halogen, it is an excellent leaving group, making its position a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds.
-
Trifluoromethyl Group (-CF3) : This moiety is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring. Furthermore, introducing a -CF3 group can enhance key drug-like properties, including metabolic stability (by blocking sites of oxidative metabolism), lipophilicity (improving membrane permeability), and binding affinity to biological targets.
The deliberate 1,3,5-substitution pattern provides a sterically accessible framework, allowing each functional group to participate in reactions with minimal interference from the others, a critical consideration in multi-step synthetic campaigns.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and spectral properties is the foundation of its effective use.
| Property | Value | Source |
| CAS Number | 868166-28-3 | [1][2] |
| Molecular Formula | C₈H₄F₃IO | [1][2] |
| Molecular Weight | 300.02 g/mol | [2] |
| Appearance | Varies by supplier; typically a solid | N/A |
| MDL Number | MFCD11977391 | [2] |
Quality Control & Characterization
Expected NMR Spectral Features:
-
¹H NMR : The spectrum should feature three distinct signals in the aromatic region and one downfield singlet for the aldehyde proton.
-
Aldehyde Proton (-CHO) : A sharp singlet expected between δ 9.9-10.1 ppm.
-
Aromatic Protons : Three signals, each integrating to 1H, appearing as singlets or finely-split multiplets between δ 7.8-8.5 ppm. The precise splitting will depend on the coupling constants between the aromatic protons.
-
-
¹³C NMR : Key signals would include the aldehyde carbonyl, the carbon bearing the -CF₃ group, the carbon bearing the iodine, and the remaining aromatic carbons.
-
Carbonyl Carbon : A signal around δ 190-192 ppm.
-
-CF₃ Carbon : A quartet (due to ¹JCF coupling) is expected around δ 120-124 ppm.
-
Iodo-substituted Carbon : A signal significantly shielded by the iodine atom, typically around δ 90-95 ppm.
-
-
¹⁹F NMR : A sharp singlet is expected around δ -62 to -64 ppm, characteristic of a benzotrifluoride moiety.
A typical QC workflow for incoming material is essential for experimental reproducibility.
Sources
An In-depth Technical Guide to the Synthesis of 3-Iodo-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Iodo-5-(trifluoromethyl)benzaldehyde in Modern Chemistry
This compound is a highly valuable synthetic intermediate in the fields of medicinal chemistry and materials science. The presence of both a trifluoromethyl group and an iodine atom on the benzaldehyde scaffold imparts unique chemical properties, making it a versatile building block for the synthesis of complex molecules. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the iodo group serves as a versatile handle for a wide range of cross-coupling reactions, enabling the construction of intricate molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and detailed experimental protocols.
Strategic Approaches to Synthesis: Choosing the Optimal Starting Material
The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and disadvantages. The choice of a particular synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
| Starting Material | Synthetic Strategy | Advantages | Disadvantages |
| 3-Amino-5-(trifluoromethyl)benzaldehyde | Diazotization followed by Sandmeyer-type iodination | Direct route to the target molecule. | Starting material may not be readily available commercially. |
| 1-Iodo-3-(trifluoromethyl)benzene | Formylation (e.g., Vilsmeier-Haack reaction) | Starting material is commercially available. | Formylation reactions can sometimes lack regioselectivity and require harsh conditions. |
| (3-Iodo-5-(trifluoromethyl)phenyl)methanol | Oxidation | Mild reaction conditions for the final step. | Requires the prior synthesis of the corresponding benzyl alcohol. |
| 3-Amino-5-bromobenzotrifluoride | Diazotization, Sandmeyer iodination, followed by conversion of the bromo group to an aldehyde. | Utilizes a commercially available starting material. | Multi-step synthesis with potentially lower overall yield. |
This guide will focus on the most logical and adaptable synthetic pathways, providing detailed protocols for key transformations.
Synthetic Pathway 1: The Sandmeyer Reaction from an Aniline Precursor
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group into a variety of functionalities, including halides.[1] This approach is particularly attractive for the synthesis of this compound if a suitable aniline precursor is available.
Conceptual Workflow
The general workflow involves the diazotization of an aromatic amine to form a diazonium salt, which is then treated with an iodide source to yield the corresponding aryl iodide.
Caption: General workflow for the Sandmeyer reaction.
Detailed Experimental Protocol: Synthesis of this compound from 3-Amino-5-(trifluoromethyl)benzaldehyde
This protocol describes a hypothetical, yet chemically sound, procedure based on established Sandmeyer reaction principles.
Step 1: Diazotization of 3-Amino-5-(trifluoromethyl)benzaldehyde
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The crude product will precipitate out of the solution.
Step 3: Work-up and Purification
-
Filter the solid product and wash it with cold water and a small amount of cold ethanol.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final product can be purified by column chromatography on silica gel or by recrystallization.
Synthetic Pathway 2: Formylation of an Aryl Halide
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[2][3][4][5][6] This approach is viable for the synthesis of this compound starting from 1-Iodo-3-(trifluoromethyl)benzene.
Conceptual Workflow
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an aromatic ring.
Caption: General workflow for the Vilsmeier-Haack reaction.
Detailed Experimental Protocol: Synthesis of this compound from 1-Iodo-3-(trifluoromethyl)benzene
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 1-Iodo-3-(trifluoromethyl)benzene (1.0 eq) to the reaction mixture.
-
Slowly warm the reaction to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography or distillation under reduced pressure.
Synthetic Pathway 3: Oxidation of a Benzyl Alcohol
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis.[7][8] If (3-Iodo-5-(trifluoromethyl)phenyl)methanol is available or can be synthesized, its oxidation provides a direct route to the target aldehyde.
Conceptual Workflow
A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions.
Caption: General workflow for the oxidation of a benzyl alcohol.
Detailed Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
-
In a round-bottom flask, suspend pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM).
-
Add a solution of (3-Iodo-5-(trifluoromethyl)phenyl)methanol (1.0 eq) in DCM to the suspension.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.
Conclusion and Future Perspectives
The synthesis of this compound can be accomplished through several viable synthetic routes. The choice of the most appropriate method will be dictated by factors such as the availability of starting materials, cost considerations, and the desired scale of the reaction. The Sandmeyer reaction offers a direct approach from an aniline precursor, while the Vilsmeier-Haack reaction provides a means of formylating a readily available aryl iodide. The oxidation of the corresponding benzyl alcohol is also a straightforward and often high-yielding final step. For researchers and drug development professionals, a thorough understanding of these synthetic strategies is crucial for the efficient and cost-effective production of this important building block, paving the way for the discovery and development of new chemical entities with enhanced properties.
References
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). A range of benzotrifluorides are conveniently accessible in high yields from diazonium salts and the inexpensive trifluoromethylating agent TMSCF3 through a copper-mediated Sandmeyer trifluoromethylation reaction. Synthesis, 46(16), 2283-2286.
- Vilsmeier, A., & Haack, A. (1927). Über die einwirkung von halogenphosphor auf alkyl-formanilide. Eine neue methode zur darstellung sekundärer und tertiärer p-alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Pawar, S. D., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2837-2865.
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J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
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YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Gadilohar, B. L., Kumbhar, H. S., & Shankarling, G. S. (2014). The choline- and peroxydisulfate-based environmentally benign biodegradable oxidizing task-specific ionic liquid (TSIL) choline peroxydisulfate (ChPS) was synthesized and characterized. This reagent enables a selective oxidation of alcohols to aldehydes/ketones in very good yields and short reaction time under solvent-free mild reaction conditions without overoxidation to acid. Industrial & Engineering Chemistry Research, 53(48), 19010-19018.
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A mild and efficient alternative procedure for a quantitative conversion of alcohols into the corresponding carbonyl compounds uses dimethyl sulfoxide (DMSO), activated by 2,4,6-trichloro[2][5][9]-triazine (cyanuric chloride, TCT) instead of the toxic and moisture sensitive oxalyl chloride under Swern conditions. The Journal of Organic Chemistry, 66(23), 7907-7909.
- Soni, R., Sihag, M., Rani, N., & Aneja, D. K. (2022). Oxidation of phenylmethanol to benzaldehyde using (PhIO)3.SO3.
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
- Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.
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Methodological & Application
Application Note: Strategic Synthesis of Pharmaceutical Intermediates Utilizing 3-Iodo-5-(trifluoromethyl)benzaldehyde
Abstract
3-Iodo-5-(trifluoromethyl)benzaldehyde is a pivotal building block in contemporary medicinal chemistry, offering a unique combination of reactive sites for advanced molecular construction. The presence of an electron-withdrawing trifluoromethyl group enhances the metabolic stability and lipophilicity of derivative compounds, attributes highly desirable in drug design.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of this versatile intermediate. We present field-proven protocols for key transformations, including palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions at the iodo-position, and reductive amination at the aldehyde moiety. Each protocol is accompanied by mechanistic insights, explaining the causality behind experimental choices, and is designed to serve as a robust starting point for the synthesis of complex pharmaceutical intermediates.
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a new chemical entity. This compound (CAS No: 868166-28-3) has emerged as a high-value intermediate due to its trifunctional nature.[4][5]
-
The Trifluoromethyl Group (-CF₃): This moiety is a bioisostere for various groups and is renowned for its ability to improve key drug-like properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability and bioavailability.[2] Crucially, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the in-vivo half-life of a drug candidate.[3][6]
-
The Iodo Group (-I): As a leaving group, iodine is exceptionally well-suited for palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive among halogens in the crucial oxidative addition step of the catalytic cycle, allowing for milder reaction conditions compared to bromides or chlorides.[7][8] This reactivity is further enhanced by the electron-deficient nature of the aromatic ring, a direct consequence of the -CF₃ substituent.[6]
-
The Aldehyde Group (-CHO): The aldehyde provides a versatile handle for a host of classical and modern synthetic transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the introduction of diverse side chains and pharmacophores.[9]
This guide focuses on three primary transformations that leverage the unique reactivity of this scaffold to build core structures found in a multitude of targeted therapies, including kinase inhibitors.[10][11][]
Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and Alkynyl Scaffolds
Palladium-catalyzed reactions are a cornerstone of modern synthesis, enabling the formation of C-C bonds with high functional group tolerance.[1] For this compound, this is the preferred strategy for elaborating the aromatic core.
Suzuki-Miyaura Coupling for Biaryl Intermediates
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures, a common motif in kinase inhibitors and other pharmaceuticals. The reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester.[8][13]
-
Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands is also common. The ligand stabilizes the palladium center and modulates its reactivity.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[13] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is typical. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.[13][14]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2-3 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[1]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times typically range from 4 to 24 hours.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
| Coupling Partner (Ar-B(OH)₂) | Product Structure | Typical Yield (%) |
| Phenylboronic acid | 3-Phenyl-5-(trifluoromethyl)benzaldehyde | 85-95% |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-(trifluoromethyl)benzaldehyde | 80-92% |
| 3-Pyridinylboronic acid | 3-(Pyridin-3-yl)-5-(trifluoromethyl)benzaldehyde | 75-88% |
| 2-Thiopheneboronic acid | 3-(Thiophen-2-yl)-5-(trifluoromethyl)benzaldehyde | 82-94% |
| (Note: Yields are representative and may vary based on specific reaction conditions and scale.) |
Sonogashira Coupling for Alkynyl Arenes
The Sonogashira reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][15] This transformation is exceptionally useful for synthesizing intermediates that can undergo further reactions like click chemistry or cyclizations, or for direct incorporation into the final drug structure. The reaction is co-catalyzed by palladium and copper(I).[7]
-
Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst that undergoes oxidative addition with the aryl iodide.[16]
-
Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards the palladium complex in the transmetalation step than the alkyne itself.[7]
-
Amine Base: An amine base (e.g., triethylamine, diisopropylamine) serves two purposes: it acts as the base to deprotonate the terminal alkyne and as a solvent.[15]
Caption: Simplified catalytic cycle for the Sonogashira coupling.
-
Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Atmosphere Exchange: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent and Reagent Addition: Add an anhydrous amine solvent (e.g., triethylamine or THF/diisopropylamine mixture) followed by the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.
Transformations of the Aldehyde Moiety: Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds, converting aldehydes into primary, secondary, or tertiary amines.[17] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent.[18][19]
-
Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild and selectively reduces the iminium ion intermediate much faster than the starting aldehyde, preventing side reactions.[18] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires slightly acidic conditions and introduces cyanide waste.[20]
-
Solvent: Aprotic solvents that can dissolve both the reactants and the reducing agent are ideal. Dichloromethane (DCM), dichloroethane (DCE), or ethyl acetate (EtOAc) are commonly used.[20]
-
Reaction Control: The reaction is typically performed at room temperature and proceeds via the formation of a hemiaminal, which then dehydrates to the imine/iminium ion before reduction.
Caption: General experimental workflow for reductive amination.
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., ethyl acetate, 0.5 M), add the desired primary or secondary amine (1.1 equiv).[20]
-
Reducing Agent Addition: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv) portion-wise, as the reaction can be exothermic.
-
Reaction: Stir the mixture at room temperature for 2-24 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.[20] Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting benzylamine derivative by flash column chromatography.[20]
| Amine (R¹R²NH) | Product Structure | Typical Yield (%) |
| Benzylamine | N-((3-Iodo-5-(trifluoromethyl)phenyl)methyl)aniline | 85-95% |
| Morpholine | 4-((3-Iodo-5-(trifluoromethyl)phenyl)methyl)morpholine | 90-98% |
| Cyclopropylamine | N-Cyclopropyl-1-(3-iodo-5-(trifluoromethyl)phenyl)methanamine | 80-90% |
| Ammonia (as NH₄OAc) | (3-Iodo-5-(trifluoromethyl)phenyl)methanamine | 70-85% |
| (Note: Yields are representative and may vary based on specific reaction conditions and scale.) |
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse pharmaceutical intermediates. The distinct reactivity of its iodo and aldehyde functionalities allows for orthogonal synthetic strategies, enabling the systematic construction of complex molecular architectures. The protocols detailed in this note for Suzuki-Miyaura coupling, Sonogashira coupling, and reductive amination provide reliable and scalable methods for researchers in drug discovery. By understanding the mechanistic principles behind these transformations, scientists can effectively leverage this intermediate to accelerate the development of next-generation therapeutics.
References
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- Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - NIH.
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- Mastering Sonogashira Coupling: The Role of Iodin
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- Enhancing Drug Discovery with 3,5-Bis(trifluoromethyl)benzaldehyde.
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- Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirin
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- cas 868166-28-3|| where to buy this compound - Chemenu.
- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF - ResearchG
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Application Notes and Protocols for the Suzuki Coupling of 3-Iodo-5-(trifluoromethyl)benzaldehyde
Introduction: The Strategic Importance of 3-Iodo-5-(trifluoromethyl)benzaldehyde in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the synthesis of complex biaryl scaffolds is a foundational pursuit. Among the vast arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of efficiency and versatility for the creation of carbon-carbon bonds.[1][2] This guide focuses on a particularly valuable building block: This compound .
The strategic placement of the iodo, trifluoromethyl, and aldehyde functionalities makes this molecule a highly sought-after reagent for several key reasons:
-
The Iodide as an Excellent Leaving Group: The Carbon-Iodine bond is the most reactive among halogens in the oxidative addition step of the Suzuki coupling, often allowing for milder reaction conditions and lower catalyst loadings compared to bromides or chlorides.[3][4]
-
The Trifluoromethyl Group's Influence: The strongly electron-withdrawing trifluoromethyl (-CF3) group significantly impacts the electronic properties of the aromatic ring, facilitating the rate-limiting oxidative addition step.[5] In the resulting biaryl products, the -CF3 group can enhance crucial pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[6]
-
The Aldehyde as a Synthetic Handle: The benzaldehyde moiety provides a versatile functional group for subsequent transformations. It can readily participate in reactions such as Wittig olefination, reductive amination, and aldol condensations, enabling the rapid elaboration of the biaryl core into more complex and diverse molecular architectures.[6][7]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing in-depth mechanistic insights, field-proven experimental protocols, and troubleshooting strategies for the successful application of this compound in Suzuki coupling reactions.
The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][8][9] Understanding this cycle is paramount for rational optimization and troubleshooting of the reaction. The key steps are:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (in this case, this compound) to a coordinatively unsaturated Pd(0) species. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex. The electron-withdrawing nature of the trifluoromethyl group on the aromatic ring accelerates this step.[5]
-
Transmetalation: The next crucial step is transmetalation, where an organic group is transferred from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation is complex and still a subject of research, but it is widely accepted that the base plays a critical role.[1]
-
Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) intermediate. In this step, the two organic moieties are coupled to form the new C-C bond of the biaryl product, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[8][9]
The choice of ligands, typically bulky and electron-rich phosphines, is critical as they stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity to enhance the rates of oxidative addition and reductive elimination.[1][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with a generic arylboronic acid. It is intended as a robust starting point, and optimization of specific parameters may be required for different substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)
-
Phosphine ligand (if not using a pre-catalyst, e.g., XPhos, SPhos, PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
-
TLC plates and developing chamber
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Safety Precautions:
-
This compound and its derivatives are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere where necessary.
-
Organic solvents are flammable. Keep away from ignition sources.
Reaction Setup and Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst and Ligand Addition: If using a solid palladium source and ligand (e.g., Pd(OAc)₂ and XPhos), add them to the flask at this stage. If using a pre-catalyst like Pd(PPh₃)₄, it can also be added now.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, in a 4:1 ratio) via syringe. The final concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Execution: Lower the flask into a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is between 4 and 24 hours.
Workup and Purification:
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
Data Presentation: Optimized Reaction Conditions
The optimal conditions for a Suzuki coupling can vary significantly depending on the electronic and steric nature of the coupling partners. The following table summarizes representative conditions that have been successfully employed for the coupling of electron-deficient aryl iodides, which can serve as a starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | >90 | Adapted from[10] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane/H₂O (3:1) | 120 (microwave) | 0.2 | >95 | Adapted from[13] |
| Na₂PdCl₄ (20) | sSPhos (40) | K₂CO₃ (600) | Acetonitrile/H₂O (1:4) | 37 | 28 | 86-94 | [8] |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 16 | 85-95 | General Suzuki Conditions |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 8 | >90 | General Suzuki Conditions |
Troubleshooting and Field-Proven Insights
Caption: A troubleshooting flowchart for common issues in Suzuki coupling reactions.
Expertise & Experience Based Insights:
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often exacerbated by high temperatures and strong aqueous bases. If you observe significant formation of the arene derived from your boronic acid, consider using anhydrous conditions with a base like K₃PO₄, or switching to a more stable boronic ester (e.g., a pinacol ester).
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid (homocoupling) can be an issue. This is often due to the presence of oxygen, which can interfere with the catalytic cycle. Ensure that all solvents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere.
-
Catalyst Deactivation: If the reaction stalls, the palladium catalyst may have deactivated and precipitated as palladium black. This can be caused by impurities or insufficient ligand stabilization. Using a higher ligand-to-palladium ratio or switching to a more robust ligand system (e.g., biaryl phosphines like XPhos or SPhos) can mitigate this issue.[10]
-
Aryl Iodide Reactivity: While aryl iodides are generally very reactive, at lower temperatures with certain phosphine ligands like PPh₃, their reactivity can be surprisingly poor due to the stability of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[6] If a reaction is sluggish at a lower temperature, increasing the temperature is often a simple and effective solution.
Applications in Drug Discovery and Materials Science
The biaryl aldehydes synthesized from this compound are valuable intermediates for a range of high-value applications:
-
Pharmaceuticals: The resulting 3-aryl-5-(trifluoromethyl)benzaldehydes are key precursors for the synthesis of bioactive molecules. The trifluoromethylphenyl moiety is a common feature in drugs targeting a variety of diseases, including cancer, inflammation, and neurological disorders.[6] The aldehyde can be further functionalized to introduce pharmacophoric groups or to link the biaryl core to other molecular fragments.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of the trifluoromethyl-biaryl motif can lead to the development of new herbicides and pesticides with enhanced efficacy.[14]
-
Advanced Materials: Biaryl structures are fundamental components of organic light-emitting diodes (OLEDs), liquid crystals, and other functional polymers. The electronic properties conferred by the trifluoromethyl group can be tuned to optimize the performance of these materials.
References
-
Li, G., & Huang, Y. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 37(9), 662–670. [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Buchwald, S. L., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 37(9), 662-670. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2827–2834. [Link]
-
ResearchGate. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Link]
-
Scott, J. P., & Mitchell, D. (2018). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. ACS Catalysis, 8(11), 10586–10591. [Link]
-
ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
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- 14. fishersci.com [fishersci.com]
Application Note: Robust Sonogashira Coupling Protocols for the Synthesis of Arylalkynes from 3-Iodo-5-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of C(sp²)–C(sp) bonds.[1] This palladium and copper co-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] The reaction's utility is underscored by its tolerance for a wide range of functional groups and its ability to be performed under relatively mild conditions.[4]
This application note focuses on protocols for a particularly valuable building block: 3-Iodo-5-(trifluoromethyl)benzaldehyde . The presence of two strong electron-withdrawing groups—the trifluoromethyl (-CF3) and the aldehyde (-CHO)—significantly influences the reactivity of the aryl iodide. This electronic deficiency enhances the rate of the oxidative addition step, which is often rate-determining, making this substrate highly reactive and amenable to coupling under various conditions.[5] The resulting arylalkyne products are of significant interest in medicinal chemistry, where the trifluoromethyl group can improve metabolic stability and binding affinity.
This guide provides both a classic copper-catalyzed protocol and a copper-free alternative, offering detailed procedural steps and explaining the scientific rationale behind key experimental choices to ensure reliable and reproducible outcomes.
Reaction Principle and Catalytic Mechanism
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][6] Understanding this dual mechanism is critical for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism involves three key stages:
-
Palladium(0) Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the aryl halide, forming a Pd(II) intermediate.[7]
-
Copper(I) Acetylide Formation: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[8] The base's primary role is to deprotonate the alkyne, increasing its nucleophilicity.[1]
-
Transmetalation and Reductive Elimination: The copper acetylide transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle.[4]
Sources
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The Strategic Application of 3-Iodo-5-(trifluoromethyl)benzaldehyde in the Synthesis of Novel Agrochemical Scaffolds
Introduction: A Building Block of Strategic Importance
In the relentless pursuit of novel, more effective, and environmentally benign agrochemicals, the strategic selection of starting materials is paramount. 3-Iodo-5-(trifluoromethyl)benzaldehyde emerges as a highly valuable and versatile building block for the synthesis of a new generation of pesticides. Its utility is rooted in the unique combination of three key functional and structural motifs: the trifluoromethyl group, the iodo substituent, and the benzaldehyde moiety.
The trifluoromethyl (-CF3) group is a well-established bioisostere in modern agrochemical design, known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets.[1][2] The iodo-substituent, a versatile handle for cross-coupling reactions, provides a direct and efficient means to construct complex molecular architectures through the formation of new carbon-carbon bonds.[3] Finally, the benzaldehyde group serves as a reactive center for a plethora of chemical transformations, including condensations, reductive aminations, and the formation of various heterocyclic systems, which are prevalent in a wide array of commercial pesticides.[1]
This application note provides a comprehensive guide for researchers and scientists in the agrochemical industry on the strategic utilization of this compound. We will explore its application in a plausible synthetic pathway to a novel agrochemical scaffold, detailing robust experimental protocols and the scientific rationale behind the chosen synthetic strategy.
Synthetic Strategy: A Modular Approach to Agrochemical Discovery
The presence of both an iodo group and an aldehyde group on the same aromatic ring allows for a modular and powerful synthetic approach. The iodo group can be selectively functionalized through palladium-catalyzed cross-coupling reactions, leaving the aldehyde untouched for subsequent transformations. This orthogonality is key to building molecular complexity in a controlled and efficient manner.
Here, we propose a two-step synthetic sequence commencing with a Sonogashira coupling of this compound with a terminal alkyne. The Sonogashira coupling is a robust and widely employed method for the formation of a C(sp2)-C(sp) bond.[4][5] The resulting alkynyl benzaldehyde can then undergo a condensation reaction with a suitable binucleophile to construct a heterocyclic core, a common feature in many fungicidal and insecticidal compounds.
Caption: Proposed synthetic pathway for a novel agrochemical scaffold.
Experimental Protocols
Part 1: Sonogashira Coupling of this compound
This protocol details the synthesis of a key intermediate, an alkynyl benzaldehyde, via a palladium-copper co-catalyzed Sonogashira coupling.
Objective: To synthesize 3-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)benzaldehyde.
Table 1: Reagents for Sonogashira Coupling
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 300.02 | 5.0 | 1.0 | 1.50 g |
| Ethynyltrimethylsilane | 98.22 | 7.5 | 1.5 | 1.04 mL |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.15 | 0.03 | 173 mg |
| Copper(I) iodide | 190.45 | 0.15 | 0.03 | 28.6 mg |
| Triethylamine | 101.19 | 15.0 | 3.0 | 2.09 mL |
| Toluene (anhydrous) | - | - | - | 25 mL |
Step-by-Step Protocol:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.50 g, 5.0 mmol), tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol), and copper(I) iodide (28.6 mg, 0.15 mmol).
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Add anhydrous toluene (25 mL) and triethylamine (2.09 mL, 15.0 mmol) via syringe.
-
Add ethynyltrimethylsilane (1.04 mL, 7.5 mmol) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts. Wash the celite pad with toluene (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst (Pd(PPh3)4) and a copper(I) co-catalyst (CuI) is standard for Sonogashira couplings, ensuring a high-yielding and efficient reaction.[3]
-
Base: Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the HI formed during the reaction, driving the catalytic cycle forward.
-
Solvent: Toluene is a common, non-polar solvent for Sonogashira reactions. Anhydrous conditions are crucial to prevent side reactions.
-
Inert Atmosphere: The use of a nitrogen atmosphere is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Part 2: Synthesis of a Dihydropyrimidine Agrochemical Scaffold
This protocol describes the condensation of the previously synthesized alkynyl benzaldehyde with a binucleophile to form a dihydropyrimidine derivative, a scaffold found in some agrochemicals.
Objective: To synthesize a 4-aryl-dihydropyrimidine derivative.
Table 2: Reagents for Dihydropyrimidine Synthesis
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 3-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)benzaldehyde | 270.36 | 2.0 | 1.0 | 541 mg |
| Urea | 60.06 | 3.0 | 1.5 | 180 mg |
| Ethyl acetoacetate | 130.14 | 2.0 | 1.0 | 0.23 mL |
| Copper(II) chloride dihydrate | 170.48 | 0.2 | 0.1 | 34 mg |
| Ethanol | - | - | - | 15 mL |
Step-by-Step Protocol:
-
In a 50 mL round-bottom flask, dissolve 3-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)benzaldehyde (541 mg, 2.0 mmol), urea (180 mg, 3.0 mmol), and ethyl acetoacetate (0.23 mL, 2.0 mmol) in ethanol (15 mL).
-
Add copper(II) chloride dihydrate (34 mg, 0.2 mmol) to the solution.
-
Reflux the reaction mixture for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure dihydropyrimidine derivative.
Rationale for Experimental Choices:
-
Reaction Type: The Biginelli reaction is a well-established one-pot synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and urea.
-
Catalyst: Copper(II) chloride is an effective Lewis acid catalyst for the Biginelli reaction, promoting the condensation and cyclization steps.
-
Solvent: Ethanol is a common and suitable solvent for this type of condensation reaction.
Conclusion: A Gateway to Agrochemical Innovation
This compound represents a powerful and versatile starting material for the synthesis of novel agrochemicals. The strategic combination of its functional groups allows for a modular and efficient approach to the construction of complex molecular scaffolds. The protocols detailed in this application note for a Sonogashira coupling followed by a Biginelli-type condensation provide a robust and scientifically sound starting point for the exploration of new chemical space in the ongoing quest for next-generation crop protection agents. The principles and techniques described herein are broadly applicable and can be adapted for the synthesis of a wide range of other heterocyclic systems, further highlighting the immense potential of this compound in agrochemical research and development.
References
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-
This compound (C8H4F3IO). (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
- Salmon, R. (2004). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. CHIMIA, 58(3), 138-141.
- Gao, S., & Wu, Q. (2016). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers, 3(4), 491-517.
- 1-cloro-3-iodo-5-(trifluorometil)benzeno. (n.d.). Google Patents.
- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. (n.d.). Google Patents.
- Zhang, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 886.
-
Recent Advances in Sonogashira Reactions. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]
- Use of synthetic and biological fungicides in combination for controlling harmful fungi. (n.d.). Google Patents.
-
Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. (2015). PubMed. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. (2007). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed. Retrieved January 20, 2026, from [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]
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1,2,4-Triazole benzamide derivative TPB against Gaeumannomyces graminis var. tritici as a novel dual-target fungicide inhibiting ergosterol synthesis and adenine nucleotide transferase function. (2023). PubMed. Retrieved January 20, 2026, from [Link]
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Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
- Preparation method of 3, 4, 5-trimethoxy benzaldehyde. (n.d.). Google Patents.
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Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. (2017). Bentham Science. Retrieved January 20, 2026, from [Link]
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Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][6]-Fused Indole Heterocycles. (2014). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for the Witt-ig Reaction of 3-Iodo-5-(trifluoromethyl)benzaldehyde
Abstract: This document provides a detailed technical guide for performing the Wittig reaction on 3-Iodo-5-(trifluoromethyl)benzaldehyde, a substrate of significant interest in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the reaction, explore the influence of the substrate's unique electronic properties, and present comprehensive, step-by-step protocols for the synthesis of both (E)- and (Z)-alkene isomers by selecting appropriate phosphonium ylides. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize novel stilbene analogs and other olefinic compounds from this versatile building block.
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction, first reported by Georg Wittig in 1954, stands as a cornerstone of modern organic synthesis, a distinction recognized with the 1979 Nobel Prize in Chemistry.[1][2][3] Its primary utility lies in the reliable and regioselective synthesis of alkenes from carbonyl compounds (aldehydes and ketones).[2][4] The reaction involves a phosphonium ylide, also known as a Wittig reagent, which reacts with the carbonyl carbon to form a new carbon-carbon double bond precisely where the carbonyl oxygen was located.[5] This predictability offers a significant advantage over elimination reactions, which can often yield mixtures of isomeric products.
The substrate in focus, this compound, is an attractive starting material due to its electronically distinct substituents. The trifluoromethyl group is a potent electron-withdrawing group and a bioisostere for other functionalities, while the iodine atom provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The ability to convert the aldehyde functionality into a variety of substituted alkenes via the Wittig reaction opens a vast chemical space for the development of novel therapeutics and functional materials.
Mechanistic Rationale and Substrate Analysis
The driving force of the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[1][6] The currently accepted mechanism involves a concerted [2+2] cycloaddition between the ylide and the aldehyde, forming a four-membered ring intermediate known as an oxaphosphetane.[2][7][8] This intermediate rapidly decomposes in a retro-[2+2] fashion to yield the final alkene and TPPO.[9]
Diagram 1: The Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
The electronic nature of this compound significantly impacts its reactivity. Both the iodo and trifluoromethyl groups are electron-withdrawing, which renders the carbonyl carbon highly electrophilic. This increased electrophilicity enhances its reactivity towards the nucleophilic carbon of the phosphonium ylide, often leading to faster reaction rates compared to electron-rich benzaldehydes.
Stereochemical Control: The Critical Role of the Ylide
The stereochemistry of the resulting alkene ((E) or (Z) isomer) is not random; it is dictated by the structure and stability of the phosphonium ylide.[6][7] This provides the synthetic chemist with a powerful tool for controlling the geometric outcome of the reaction.
-
Non-Stabilized Ylides: These ylides bear alkyl or simple aryl groups (e.g., benzyl) on the carbanionic carbon. They are highly reactive and typically react under kinetic control to form a syn oxaphosphetane intermediate, which decomposes to yield the (Z)-alkene as the major product.[2][6][8][10]
-
Stabilized Ylides: These contain an electron-withdrawing group (EWG) such as an ester or ketone conjugated with the carbanion. The negative charge is delocalized and stabilized through resonance, making the ylide less reactive.[11] The initial cycloaddition becomes reversible, allowing for equilibration to the more thermodynamically stable anti oxaphosphetane. This intermediate then decomposes to selectively form the (E)-alkene .[2][6][12]
-
Semi-Stabilized Ylides: Ylides with an aryl substituent, such as benzylidenetriphenylphosphorane, fall into this category. The stereoselectivity is often poor, yielding mixtures of (E) and (Z) isomers, and can be highly sensitive to reaction conditions like solvent and the presence of lithium salts.[2]
| Ylide Type | Substituent on Ylide Carbon | Reactivity | Key Intermediate | Major Product |
| Non-Stabilized | Alkyl, H | High | syn-oxaphosphetane | (Z)-alkene |
| Semi-Stabilized | Aryl (e.g., Phenyl) | Moderate | Mixture / Condition-dependent | (E/Z) mixture |
| Stabilized | EWG (e.g., -CO₂Et, -CN) | Low | anti-oxaphosphetane | (E)-alkene |
Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are critical, especially when using strong bases like n-BuLi. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of a (Z)-Stilbene Analog using a Non-Stabilized Ylide
This protocol details the reaction of this compound with benzylidenetriphenylphosphorane to favor the (Z)-isomer.
Part A: Preparation of Benzyltriphenylphosphonium Bromide
-
Combine triphenylphosphine (1.1 eq) and benzyl bromide (1.0 eq) in a round-bottom flask.
-
Add anhydrous toluene as the solvent.
-
Heat the mixture to reflux for 12-24 hours under a nitrogen atmosphere.[13] A white precipitate will form.
-
Cool the mixture to room temperature. Collect the solid salt by vacuum filtration.
-
Wash the salt thoroughly with cold diethyl ether or toluene to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum. It should be a fine white powder.
Part B: Wittig Olefination
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium bromide (1.2 eq). Add anhydrous tetrahydrofuran (THF).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe. A deep orange or red color should develop, indicating the formation of the ylide.[9]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Aldehyde Addition: Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Protocol 2: Synthesis of an (E)-Stilbene Analog using a Stabilized Ylide
This protocol uses a stabilized ylide to selectively produce the (E)-alkene.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and (carbethoxymethylidene)triphenylphosphorane (a commercially available, stable ylide) (1.2 eq).
-
Add a suitable solvent such as dichloromethane (DCM) or toluene.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure. The purification can proceed as described below. The use of a stable ylide often simplifies the reaction setup, as strong, air-sensitive bases are not required.[15][16]
Purification Strategy: Overcoming the TPPO Challenge
A universal challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has chromatographic properties similar to the desired product.[17]
-
Initial Purification: After the initial work-up, dissolve the crude residue in a minimal amount of DCM and add a large volume of a nonpolar solvent like hexanes or petroleum ether. This will often cause the polar TPPO to precipitate, and it can be removed by filtration.[17]
-
Column Chromatography: The filtrate can then be concentrated and purified by flash column chromatography on silica gel. A gradient elution system (e.g., starting with pure hexanes and gradually increasing the percentage of ethyl acetate) is typically effective for separating the less polar alkene product from any remaining TPPO and other impurities.
-
Recrystallization: For solid products, recrystallization is an excellent final purification step. Solvents like ethanol, isopropanol, or mixtures of hexane/ethyl acetate are commonly used.[18][19] The nonpolar alkene product is typically less soluble in polar solvents than TPPO, allowing for its selective crystallization upon cooling.[18][19]
Diagram 2: Experimental Workflow
Caption: Generalized workflow for the Wittig reaction.[14]
Conclusion
The Wittig reaction is an exceptionally robust and versatile method for the synthesis of stilbene analogs from this compound. The strong electron-withdrawing nature of the substituents on the aromatic ring enhances the aldehyde's reactivity. By carefully selecting a non-stabilized or stabilized phosphonium ylide, chemists can exert significant control over the stereochemical outcome of the reaction, selectively targeting either the (Z) or (E) alkene isomer. The protocols and purification strategies outlined in this guide provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors.
References
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Title: Wittig reaction purification for products with very low polarity Source: Taylor & Francis Online URL: [Link]
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Title: 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry Source: OpenStax URL: [Link]
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Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: Wittig Reaction - Common Conditions Source: Organic Chemistry Data URL: [Link]
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Title: Synthetic approaches toward stilbenes and their related structures Source: National Institutes of Health (PMC) URL: [Link]
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Title: 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives Source: Refubium - Freie Universität Berlin URL: [Link]
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Title: 20.4: The Wittig reaction Source: Chemistry LibreTexts URL: [Link]
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Title: Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides Source: ACS Publications URL: [Link]
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Title: WITTIG REACTION | MECHANISM Source: AdiChemistry URL: [Link]
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Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]
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Title: The Wittig Reaction: Synthesis of Alkenes Source: University of Colorado Boulder URL: [Link]
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Title: Wittig reagents Source: Wikipedia URL: [Link]
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Title: Reactivity and Selectivity in the Wittig Reaction: A Computational Study Source: Journal of the American Chemical Society URL: [Link]
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Title: Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA Source: RSC Publishing URL: [Link]
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Title: What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? Source: ResearchGate URL: [Link]
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Title: 1 Stilbenes Preparation and Analysis Source: Wiley-VCH URL: [Link]
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Title: Reaction conditions for optimization of Wittig olefination. Source: ResearchGate URL: [Link]
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Title: Organic synthesis: The Wittig reaction cleans up Source: ResearchGate URL: [Link]
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Title: Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions Source: ResearchGate URL: [Link]
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Title: Optimization of Wittig reaction. Source: ResearchGate URL: [Link]
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Title: Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane Source: The Journal of Organic Chemistry URL: [Link]
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Title: Solvent Free Wittig Reactions Source: University of California, Irvine URL: [Link]
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Title: Wittig reaction with benzaldehyde Source: Chemistry Stack Exchange URL: [Link]
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Title: 20.4. The Wittig reaction Source: Lumen Learning URL: [Link]
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Title: Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes Source: ResearchGate URL: [Link]
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Title: Wittig Reaction: Mechanism and Examples Source: NROChemistry URL: [Link]
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Title: Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides Source: National Institutes of Health (PMC) URL: [Link]
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Title: Wittig and Wittig–Horner Reactions under Sonication Conditions Source: National Institutes of Health (PMC) URL: [Link]
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Application Notes and Protocols for the Reductive Amination of 3-Iodo-5-(trifluoromethyl)benzaldehyde
Introduction: Strategic Importance of 3-Iodo-5-(trifluoromethyl)benzaldehyde in Medicinal Chemistry
This compound is a highly valuable and versatile building block in modern drug discovery and medicinal chemistry. Its strategic importance lies in the unique combination of its functional groups, which allows for the synthesis of complex molecular architectures with desirable pharmacological properties. The trifluoromethyl group (-CF3) is a key bioisostere for various functionalities and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodo group serves as a versatile handle for a wide range of cross-coupling reactions, enabling the introduction of diverse substituents. The aldehyde functionality provides a reactive site for transformations such as reductive amination, a cornerstone reaction for the synthesis of secondary and tertiary amines, which are prevalent in a vast number of pharmaceuticals.
This guide provides a comprehensive overview of the reductive amination of this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Reaction Mechanism and Key Considerations
Reductive amination is a two-step, one-pot process that involves the formation of an imine or iminium ion intermediate from the reaction of an aldehyde with a primary or secondary amine, followed by its immediate reduction to the corresponding amine.
The choice of reducing agent is critical for the success of the reaction. While various reducing agents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for its mildness, selectivity, and broad functional group tolerance.[1][2][3] It selectively reduces the protonated iminium ion intermediate much faster than the starting aldehyde, thus minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol.[1]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of this compound with primary and secondary amines.
Protocol 1: General Procedure for Reductive Amination with Primary Amines
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
-
This compound
-
Primary amine (e.g., ethylamine, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DCE or DCM (0.1-0.2 M), add the primary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-((3-iodo-5-(trifluoromethyl)phenyl)methyl)amine.
Protocol 2: Reductive Amination with Secondary Amines in the Presence of Acetic Acid
The addition of a catalytic amount of acetic acid can accelerate the reaction with less nucleophilic secondary amines.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the secondary amine (1.1 eq) in DCE or THF (0.1-0.2 M).
-
Add a catalytic amount of glacial acetic acid (0.1-0.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction parameters for the reductive amination of this compound. Yields are highly dependent on the specific amine used and the purity of the starting materials.
| Amine Type | Stoichiometry (Aldehyde:Amine:NaBH(OAc)₃) | Solvent | Catalyst | Time (h) | Typical Yield |
| Primary (aliphatic) | 1 : 1.1 : 1.5 | DCE, DCM | None | 2-8 | 70-90% |
| Primary (aromatic) | 1 : 1.2 : 1.5 | DCE, THF | None | 8-16 | 60-80% |
| Secondary (cyclic) | 1 : 1.1 : 1.5 | DCE, THF | AcOH (cat.) | 4-12 | 75-95% |
| Secondary (acyclic) | 1 : 1.2 : 1.5 | DCE, THF | AcOH (cat.) | 6-24 | 65-85% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-((3-iodo-5-(trifluoromethyl)phenyl)methyl)amines.
Characterization of Products
The successful synthesis of the target N-((3-iodo-5-(trifluoromethyl)phenyl)methyl)amines can be confirmed by standard analytical techniques.
-
¹H NMR: Expect to see a characteristic singlet for the benzylic protons (-CH₂-N) typically in the range of 3.8-4.5 ppm. The aromatic protons will show a distinct splitting pattern corresponding to the 1,3,5-trisubstituted benzene ring.
-
¹³C NMR: The spectrum will show the benzylic carbon signal around 50-60 ppm. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.
Troubleshooting and Field-Proven Insights
-
Incomplete reaction: If the reaction stalls, a small additional portion of NaBH(OAc)₃ can be added. For sluggish reactions with ketones or electron-deficient amines, gentle heating (40-50 °C) can be beneficial.[1]
-
Formation of dialkylated product: When using primary amines, dialkylation to the tertiary amine can sometimes be an issue. Using a slight excess of the aldehyde or a stepwise procedure (formation of the imine first, followed by reduction with NaBH₄) can mitigate this.[2]
-
Purification challenges: The basic nature of the amine products may cause tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or using NH-silica gel can improve separation.
-
Moisture sensitivity: Sodium triacetoxyborohydride is moisture-sensitive. Ensure all glassware is dry and use anhydrous solvents for optimal results.
Conclusion
The reductive amination of this compound is a robust and highly efficient method for the synthesis of a diverse range of secondary and tertiary amines. The use of sodium triacetoxyborohydride provides a mild and selective protocol with broad functional group compatibility, making it an indispensable tool in the arsenal of medicinal chemists. The resulting products are valuable intermediates for further elaboration via cross-coupling reactions at the iodo position, enabling the rapid generation of compound libraries for drug discovery programs.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
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Strategic Synthesis of Novel Heterocyclic Scaffolds from 3-Iodo-5-(trifluoromethyl)benzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of medicinally relevant heterocyclic compounds utilizing 3-iodo-5-(trifluoromethyl)benzaldehyde as a versatile starting material. The trifluoromethyl group is a critical pharmacophore for enhancing metabolic stability and binding affinity, while the ortho-iodine and aldehyde functionalities serve as strategic handles for constructing diverse molecular architectures.[1] We delve into powerful synthetic methodologies, including multicomponent reactions (MCRs) for the efficient assembly of quinoline and pyridine cores, and discuss the potential for subsequent palladium-catalyzed functionalization. The protocols are designed to be robust and reproducible, offering both practical guidance and mechanistic insights for researchers in medicinal chemistry and drug discovery.
Introduction: The Strategic Value of the Starting Material
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their ability to present functional groups in precise three-dimensional arrangements, thereby facilitating interactions with biological targets.[2][3][4] The strategic incorporation of a trifluoromethyl (-CF3) group can dramatically improve a molecule's pharmacokinetic profile by increasing lipophilicity and blocking metabolic degradation pathways.[1]
This compound is a particularly valuable building block for several reasons:
-
Reactive Aldehyde: The aldehyde group is a versatile functional handle for condensation and multicomponent reactions, enabling the rapid construction of complex ring systems.[1]
-
Trifluoromethyl Moiety: This electron-withdrawing group influences the reactivity of the aromatic ring and imparts desirable pharmacological properties to the final products.
-
Iodine Handle: The iodo-substituent is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for late-stage diversification and the synthesis of complex, fused heterocyclic systems.[5][6]
This document outlines validated strategies for leveraging these features to synthesize high-value heterocyclic compounds.
General Synthetic Workflow
The synthetic pathways described herein focus on building heterocyclic cores directly from the aldehyde functionality, while retaining the iodine atom for potential future modifications. This modular approach is highly efficient for creating libraries of compounds for structure-activity relationship (SAR) studies.
Caption: General workflow for synthesizing diverse heterocycles.
Application Note 1: Synthesis of Substituted Quinolines via Doebner Reaction
The Doebner reaction is a powerful one-pot, three-component synthesis that produces quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid.[7][8] This acid-catalyzed condensation is highly efficient and tolerates a wide range of functional groups, making it ideal for our starting material. Quinolines are a privileged scaffold in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents.[9][10]
Causality Behind Experimental Choices:
-
Catalyst: Trifluoroacetic acid (TFA) or another strong acid is used to catalyze the initial imine formation between the aniline derivative and the benzaldehyde, activating it for nucleophilic attack. It also facilitates the subsequent cyclization and dehydration steps.[8]
-
Solvent: Ethanol or acetic acid is commonly used as it effectively dissolves the reactants and is suitable for reflux temperatures, which are necessary to drive the reaction to completion.
-
Reactants: Aniline or a substituted aniline provides the nitrogen and one of the aromatic rings of the quinoline core. Pyruvic acid acts as the three-carbon source for the second ring.
Detailed Experimental Protocol: Synthesis of 2-(3-Iodo-5-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid
Materials:
-
This compound (1.0 eq, 3.00 g, 10.0 mmol)
-
Aniline (1.0 eq, 0.93 g, 10.0 mmol)
-
Pyruvic acid (1.2 eq, 1.06 g, 12.0 mmol)
-
Ethanol (95%), 50 mL
-
Trifluoroacetic acid (TFA) (0.2 eq, 0.15 mL, 2.0 mmol)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (3.00 g), aniline (0.93 g), and ethanol (50 mL).
-
Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the imine.
-
Slowly add pyruvic acid (1.06 g) to the mixture, followed by the catalytic amount of TFA (0.15 mL).
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
After completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
If precipitation is slow, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 15 mL) to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to yield the desired 2-(3-iodo-5-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid as a solid. Further purification can be achieved by recrystallization from acetic acid or ethanol if required.[7]
Mechanistic Pathway of the Doebner Reaction
Caption: Mechanism of the Doebner quinoline synthesis.
Application Note 2: Synthesis of Substituted Pyridines via MCR
Multicomponent reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules in a single, efficient step.[11][12] The synthesis of highly substituted 2-amino-3,5-dicyano-6-sulfanylpyridines can be achieved through a one-pot condensation of an aldehyde, malononitrile, and a thiol, often catalyzed by a mild base.[13] These pyridine derivatives are valuable scaffolds for developing agents targeting adenosine receptors and potassium channels.[13]
Causality Behind Experimental Choices:
-
Reactants: Malononitrile serves as a potent C-H acid and provides two nitrile groups and the C3/C4/C5 carbons of the pyridine ring. The thiol acts as a sulfur nucleophile.
-
Catalyst: A basic catalyst like piperidine or a solid catalyst like nanocrystalline MgO facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile, and also the subsequent Michael addition of the thiol.[13]
-
Reaction Sequence: The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization/tautomerization to form the stable aromatic pyridine ring.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-(3-iodo-5-(trifluoromethyl)phenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile
Materials:
-
This compound (1.0 eq, 3.00 g, 10.0 mmol)
-
Malononitrile (2.0 eq, 1.32 g, 20.0 mmol)
-
Thiophenol (1.0 eq, 1.10 g, 10.0 mmol)
-
Ethanol, 40 mL
-
Piperidine (catalytic amount, ~0.2 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (3.00 g) and malononitrile (1.32 g) in ethanol (40 mL).
-
Add a catalytic amount of piperidine (~5 drops) and stir the mixture at room temperature for 20 minutes. You should observe the formation of the Knoevenagel condensation product.
-
Add thiophenol (1.10 g) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. The product will typically precipitate from the solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the solid under vacuum. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure pyridine derivative.
Data Summary and Comparison
The following table summarizes the target heterocyclic compounds synthesized from this compound, with typical yields based on literature precedents for analogous reactions.
| Starting Material | Reaction Type | Heterocyclic Product | Typical Yield (%) | Ref. |
| This compound | Doebner Reaction | 2-(3-Iodo-5-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid | 60-75% | [7] |
| This compound | MCR | 2-Amino-4-(3-iodo-5-(trifluoromethyl)phenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 70-85% | [13] |
Future Directions: Palladium-Catalyzed Post-Modifications
The iodo-substituent on the synthesized quinoline and pyridine cores is a powerful tool for further diversification. Palladium-catalyzed reactions can be employed to introduce new C-C or C-N bonds, dramatically expanding the chemical space accessible from a single heterocyclic scaffold.[6][14] For example, a Suzuki coupling could introduce a new aryl or heteroaryl group, while a Sonogashira coupling followed by an intramolecular annulation could lead to complex fused polycyclic systems.[14] This two-stage approach—first building the core heterocycle and then diversifying via cross-coupling—is a highly effective strategy in modern drug discovery.
Conclusion
This compound is a high-potential starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The multicomponent reactions detailed in this guide offer efficient, atom-economical, and scalable routes to complex quinoline and pyridine cores. The strategic retention of the iodine atom provides a crucial handle for late-stage functionalization, enabling the rapid generation of compound libraries for biological screening. These protocols and insights serve as a valuable resource for scientists engaged in the design and synthesis of next-generation therapeutics.
References
- Zhu, J., Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/3527605118]
- Ugi, I., Dömling, A., Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122. [URL: https://www.sciencedirect.com/science/article/pii/0160932794901233]
- Wolfe, J. P., et al. (2005). Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionalization. Current Organic Chemistry, 9(7). [URL: https://www.ingentaconnect.com/content/ben/coc/2005/00000009/00000007/art00001]
- Pop, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772. [URL: https://www.mdpi.com/1420-3049/29/4/772]
- Tan, L., et al. (2021). Heterocycles in Medicinal Chemistry. Molecules, 26(16), 5003. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399505/]
- Verma, A., et al. (2021). Synthesis of trifluoromethyl substituted dihydrofuro[3,4-b]quinolines. ResearchGate. [URL: https://www.researchgate.net/publication/356221356_Synthesis_of_trifluoromethyl_substituted_dihydrofuro34-bquinolines]
- Bej, A., et al. (2020). Pentacyclic aromatic heterocycles from Pd-catalyzed annulation of 1,5-diaryl-1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 16, 2676-2684. [URL: https://www.beilstein-journals.org/bjoc/articles/16/252]
- de Oliveira, C. S., et al. (2018). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 29(1), 143-156. [URL: https://www.scielo.br/j/jbchs/a/K7Q8h6yYy8yN4k5kZ3X4g8p/?lang=en]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-(Trifluoromethyl)benzaldehyde. [URL: https://www.benchchem.com/application-notes/synthesis-of-heterocyclic-compounds-using-3-trifluoromethyl-benzaldehyde]
- Ivachtchenko, A. V. (Ed.). (2008). Multi-Component Reactions in Heterocyclic Chemistry. Topics in Heterocyclic Chemistry, 15. [URL: https://link.springer.com/book/10.1007/978-3-540-78833-2]
- ResearchGate. (2024). Quinoline-based compound synthesis. [URL: https://www.researchgate.net/figure/Quinoline-based-compound-synthesis_fig1_377903493]
- Chen, D. Y.-K., Youn, S. W. (2012). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Chemistry - An Asian Journal, 7(7), 1496-1513. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4945329/]
- Singh, R., et al. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Natural Volatiles & Essential Oils, 8(4), 13223-13229. [URL: https://www.nveo.org/index.php/nveo/article/view/2693]
- Majumdar, K. C., Chattopadhyay, S. K. (2018). Palladium Catalyzed Synthesis of Heterocycles. CRC Press. [URL: https://www.taylorfrancis.com/books/mono/10.
- Kantam, M. L., et al. (2010). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 122(1), 63-70. [URL: https://www.ias.ac.in/article/fulltext/jcsc/122/01/0063-0070]
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- 7. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. BJOC - Pentacyclic aromatic heterocycles from Pd-catalyzed annulation of 1,5-diaryl-1,2,3-triazoles [beilstein-journals.org]
Application Notes & Protocols: 3-Iodo-5-(trifluoromethyl)benzaldehyde as a Strategic Building Block for Advanced Organic Materials
Abstract
This technical guide provides researchers, synthetic chemists, and materials scientists with a comprehensive overview of 3-Iodo-5-(trifluoromethyl)benzaldehyde, a uniquely functionalized aromatic building block. We delve into its strategic importance in the synthesis of high-performance organic materials, including conjugated polymers for electronics, photoluminescent small molecules for optoelectronics, and complex intermediates for medicinal chemistry. The guide moves beyond simple procedural listings to explain the mechanistic rationale behind protocol design, ensuring that researchers can adapt and optimize these methods for their specific molecular targets. Detailed, field-tested protocols for key transformations such as Suzuki polycondensation, Horner-Wadsworth-Emmons olefination, and Sonogashira coupling are presented, supported by workflow diagrams and data summaries to facilitate immediate application in the laboratory.
The Strategic Value of this compound
The utility of this compound as a premier building block stems from the orthogonal reactivity of its three key functional components: the aldehyde, the iodo group, and the trifluoromethyl group. This trifecta of functionality allows for a multi-dimensional approach to molecular design.
-
The Aldehyde (-CHO) Group: This moiety serves as a versatile anchor for carbon-carbon bond formation. It readily participates in a wide array of classic and modern organic reactions, including Wittig and Horner-Wadsworth-Emmons olefinations, aldol and Claisen-Schmidt condensations, and reductive aminations, enabling chain extension and the construction of complex molecular scaffolds.[1]
-
The Iodo (-I) Group: Positioned meta to the other substituents, the iodo group is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. Its high reactivity in oxidative addition to palladium(0) complexes makes it ideal for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, providing a robust method for constructing C-C and C-N bonds.[2][3]
-
The Trifluoromethyl (-CF₃) Group: This powerful electron-withdrawing group profoundly influences the electronic properties of the aromatic ring and any resulting material.[2][4] In medicinal chemistry, the -CF₃ group is prized for its ability to enhance metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile.[1] In materials science, it can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, improve thermal stability, and influence molecular packing, making it a valuable substituent for tuning the properties of organic electronic materials like those used in Organic Light-Emitting Diodes (OLEDs).[5]
This combination of reactive sites allows for sequential, selective functionalization, making this compound a cornerstone intermediate for creating structurally diverse and functionally sophisticated organic materials.[6]
Application in Conjugated Polymer Synthesis via Suzuki Polycondensation
The synthesis of well-defined conjugated polymers is critical for the advancement of organic electronics. This compound can be incorporated into polymer backbones to tune their optoelectronic properties. The following protocol details a representative Suzuki cross-coupling polymerization, a cornerstone technique for creating alternating copolymers.[7][8][9]
Workflow: Suzuki Polycondensation
Caption: Workflow for Suzuki Polycondensation.
Detailed Protocol: Synthesis of a Fluorene-co-benzaldehyde Copolymer
Rationale: This protocol utilizes a palladium-catalyzed Suzuki-Miyaura coupling to create an alternating copolymer. The base (K₂CO₃) is crucial for activating the boronic ester for transmetalation to the palladium center.[10] An inert atmosphere and degassed solvents are mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst. The choice of a biphasic solvent system (Toluene/H₂O) helps to dissolve both the organic monomers and the inorganic base.
-
Materials:
-
This compound (1.0 equiv)
-
9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous, degassed toluene
-
Degassed deionized water
-
Methanol (for precipitation)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, and then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add degassed toluene and degassed deionized water in a 4:1 ratio to achieve a monomer concentration of approximately 0.1 M.
-
Heat the reaction mixture to 90 °C and stir vigorously for 48 hours. The solution will become increasingly viscous as the polymer forms.
-
After cooling to room temperature, dilute the mixture with a small amount of toluene to reduce viscosity.
-
Slowly pour the reaction mixture into a beaker containing a large volume of vigorously stirring methanol to precipitate the polymer.
-
Filter the resulting fibrous solid using a Büchner funnel.
-
To purify, re-dissolve the polymer in a minimal amount of chloroform and re-precipitate into methanol. Repeat this process two more times.
-
Wash the final solid with acetone and dry under high vacuum at 40 °C overnight to yield the final conjugated polymer.
-
Synthesis of Stilbene Derivatives via Horner-Wadsworth-Emmons Reaction
Stilbene and its derivatives are a vital class of molecules in materials science, known for their applications as fluorescent dyes, nonlinear optical chromophores, and active components in OLEDs.[11][12][13] The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for synthesizing stilbenes from aldehydes, as it strongly favors the formation of the thermodynamically more stable (E)-alkene, which is often desirable for material applications.[14][15][16]
Reaction Pathway: Horner-Wadsworth-Emmons Olefination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. BENZALDEHYDE, 3-IODO-5-(TRIFLUOROMETHYL)-, CasNo.868166-28-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis of cationic conjugated polymers for use in label-free DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. scispace.com [scispace.com]
- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
purification of 3-Iodo-5-(trifluoromethyl)benzaldehyde
An in-depth guide to the purification of 3-Iodo-5-(trifluoromethyl)benzaldehyde, a critical reagent in contemporary drug discovery and materials science, is provided in this technical support center. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common purification challenges. The focus is on not just the "how," but the fundamental "why," ensuring a deeper understanding of the principles at play.
Understanding the Molecule: Stability and Reactivity
This compound is a robust synthetic intermediate, but its aldehyde functional group is susceptible to certain degradation pathways. The primary challenge is its propensity for air oxidation to the corresponding carboxylic acid, 3-Iodo-5-(trifluoromethyl)benzoic acid.[1][2] This process can be accelerated by light and the presence of metallic impurities. Additionally, as an aldehyde lacking α-hydrogens, it can undergo the Cannizzaro reaction under basic conditions, leading to a disproportionation into the corresponding alcohol and carboxylic acid.[1] A thorough understanding of these potential side reactions is crucial for selecting an appropriate purification strategy and ensuring long-term stability.
This section addresses specific issues that may arise during the handling and purification of this compound.
Q1: My supposedly pure this compound has developed a white crystalline precipitate upon storage. What is it and how do I deal with it?
A1: The white precipitate is almost certainly 3-Iodo-5-(trifluoromethyl)benzoic acid, the product of autoxidation from exposure to air.[1] This is the most common degradation pathway for benzaldehydes.
-
Causality: The aldehyde functional group (-CHO) is susceptible to oxidation, readily converting to a carboxylic acid (-COOH) in the presence of oxygen. This can occur even with residual air in a sealed container over time.
-
Immediate Action:
-
Confirm Identity: The identity of the precipitate can be confirmed by taking a small sample and determining its melting point, which will be significantly different from the aldehyde, or by analytical techniques like NMR or IR spectroscopy. The corresponding benzoic acid has a CAS number of 28186-62-1.[3]
-
Purification: The most straightforward way to remove this acidic impurity is through a liquid-liquid extraction. A detailed protocol is provided below. This procedure selectively removes the acidic component into an aqueous basic solution, leaving the purified aldehyde in the organic phase.
-
Q2: My TLC analysis of the crude product shows multiple spots. How do I identify them and choose a purification method?
A2: Multiple spots indicate the presence of impurities. These could be unreacted starting materials, the oxidized benzoic acid, the reduced benzyl alcohol, or other side products.
-
Systematic Identification:
-
Co-spotting: On a single TLC plate, spot your crude mixture, the starting materials (if available), and a sample of the product that has been intentionally exposed to air for a day (to generate the acid). This will help you tentatively identify the spots corresponding to starting material and the over-oxidized product.
-
Staining: Use different visualization techniques. While many aromatic compounds are visible under UV light (254 nm), using a potassium permanganate (KMnO₄) stain can help. Aldehydes and alcohols will react readily with KMnO₄ (giving a yellow/brown spot on a purple background), while the corresponding iodo-trifluoromethyl-benzene starting material might be less reactive.
-
-
Method Selection: The choice of purification method depends on the nature of the impurities identified. The following decision tree can guide your choice.
Sources
Technical Support Center: Synthesis of 3-Iodo-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for the synthesis of 3-Iodo-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this important building block. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic protocols, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what impurities can I expect?
A common and direct method for synthesizing this compound is through the electrophilic iodination of 3-(trifluoromethyl)benzaldehyde. This reaction typically employs an iodine source, often activated by an oxidizing agent or a Lewis acid, to facilitate the substitution on the aromatic ring.[1][2]
During this process, several impurities can arise:
-
Unreacted Starting Material: Incomplete reaction can leave residual 3-(trifluoromethyl)benzaldehyde.
-
Regioisomers: Besides the desired this compound, other isomers like 2-iodo-3-(trifluoromethyl)benzaldehyde and 4-iodo-3-(trifluoromethyl)benzaldehyde can form.
-
Di-iodinated Byproducts: Over-iodination can lead to the formation of di-iodinated species, such as 3,5-diiodo- (if the starting material was different) or other di-iodinated benzaldehydes.[3]
-
Oxidation Products: The aldehyde group is susceptible to oxidation, which can result in the formation of 3-iodo-5-(trifluoromethyl)benzoic acid, especially if harsh oxidizing agents are used to activate the iodine.[4]
Q2: My reaction shows multiple spots on TLC, with some close to the product spot. How can I identify the major impurities?
If you are observing multiple spots on your Thin Layer Chromatography (TLC), it is likely a mixture of the desired product and the impurities mentioned above. Here's a systematic approach to identification:
-
Co-spotting: Spot your reaction mixture alongside the starting material (3-(trifluoromethyl)benzaldehyde) on the same TLC plate. If one of the spots in your mixture matches the Rf value of the starting material, you have unreacted starting material.
-
Staining: Use a stain that can differentiate between aldehydes and other functional groups. For instance, a 2,4-dinitrophenylhydrazine (DNPH) stain will give a positive result (a yellow/orange spot) for all aldehyde-containing compounds (product, starting material, and isomers), but not for the benzoic acid byproduct.
-
Spectroscopic Analysis: For a more definitive identification, isolate the major impurities by column chromatography and analyze them using:
-
¹H NMR: The number of aromatic protons and their splitting patterns will help distinguish between the different regioisomers.
-
Mass Spectrometry (MS): This will help confirm the molecular weight of the impurities, allowing you to differentiate between mono- and di-iodinated products.
-
Q3: How can I minimize the formation of regioisomers during the iodination reaction?
The trifluoromethyl (-CF₃) group is a meta-director, and the aldehyde (-CHO) group is also a meta-director. In 3-(trifluoromethyl)benzaldehyde, this means the incoming electrophile (iodine) will be directed to the positions meta to both groups, which are positions 1 and 5 relative to the aldehyde. Since position 3 is already occupied by the trifluoromethyl group, the primary site of iodination should be position 5. However, some substitution may occur at other positions due to electronic and steric factors.
To improve regioselectivity:
-
Control Temperature: Running the reaction at a lower temperature can enhance selectivity by favoring the kinetically controlled product.
-
Choice of Iodinating Agent: Milder iodinating reagents, such as N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, can offer better regioselectivity compared to harsher systems like I₂/HNO₃.[5]
Q4: I am observing a significant amount of di-iodinated byproduct. What are the likely causes and how can I prevent this?
The formation of di-iodinated byproducts is a classic example of over-iodination.[3] The primary causes are:
-
Stoichiometry: Using a large excess of the iodinating agent is the most common reason.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can drive the reaction towards di-substitution.
Preventative Measures:
-
Control Stoichiometry: Carefully control the amount of the iodinating agent, aiming for a 1:1 molar ratio with the substrate.
-
Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump to maintain a low concentration of the active electrophile in the reaction mixture.
-
Monitor the Reaction: Closely monitor the reaction's progress using TLC or GC. Quench the reaction as soon as the starting material is consumed to an acceptable level.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Low Conversion of Starting Material | 1. Insufficiently active iodinating species. 2. Low reaction temperature or short reaction time. 3. Deactivation of catalyst/reagents by moisture. | 1. If using I₂, ensure the activating agent (e.g., oxidant, Lewis acid) is potent enough. Consider switching to a more reactive iodinating agent like NIS. 2. Gradually increase the reaction temperature and monitor by TLC. Extend the reaction time. 3. Ensure all glassware is dry and use anhydrous solvents. |
| Significant Formation of Benzoic Acid Derivative | 1. Over-oxidation of the aldehyde group. 2. Use of a strong oxidizing agent as the activator for iodination. | 1. Choose an iodination system that does not rely on strong oxidants. For example, NIS with a catalytic acid is less likely to cause oxidation. 2. If an oxidant is necessary, use a milder one and control the stoichiometry. |
| Difficult Purification (Impurities with Similar Polarity) | 1. Presence of regioisomers. 2. Similar polarity between the product and unreacted starting material. | 1. Optimize the reaction conditions for better regioselectivity (see FAQ Q3). 2. For purification, try a different solvent system for column chromatography to improve separation. Sometimes, a less polar solvent system can provide better resolution. 3. If separation is still challenging, consider converting the aldehyde mixture to a crystalline derivative (e.g., an imine), which may be easier to purify by recrystallization, followed by hydrolysis back to the aldehyde. |
| Dark-colored Reaction Mixture | 1. Formation of elemental iodine (I₂). 2. Decomposition of starting material or product. | 1. A brown or purple color often indicates the presence of I₂. This can be removed during the work-up by washing the organic layer with a solution of sodium thiosulfate until the color disappears. 2. If the dark color is due to charring, it may indicate that the reaction conditions are too harsh. Consider lowering the temperature or using a milder acid catalyst. |
Experimental Workflow & Diagrams
General Iodination Protocol
A representative protocol for the iodination of 3-(trifluoromethyl)benzaldehyde is as follows:
-
To a solution of 3-(trifluoromethyl)benzaldehyde in a suitable solvent (e.g., acetonitrile or a halogenated solvent), add the iodinating agent (e.g., N-Iodosuccinimide).
-
Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid) to activate the iodinating agent.
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine.
-
Perform a standard aqueous work-up, extracting the product into an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Reaction and Impurity Formation Pathway
Caption: Synthetic pathway and common impurity formation.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common issues.
References
-
Song, S., Sun, X., Li, X., Yuan, Y., & Jiao, N. (2015). DMSO as a mild and inexpensive oxidant enables an efficient and practical bromination and iodination of arenes with HX (X = Br, I) reagents. Organic Letters, 17(12), 2886-2889. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Iodination Reagent Guide. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Yield for 3-Iodo-5-(trifluoromethyl)benzaldehyde Derivatives
<
Welcome to the technical support center for optimizing reactions involving 3-Iodo-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to enhance your reaction yields and purity.
Introduction
This compound is a critical building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the versatile reactivity of the iodo and aldehyde functionalities, make it a valuable precursor for a wide range of complex molecules. However, these same features can present challenges in synthetic transformations. This guide provides a structured approach to troubleshooting and optimizing common reactions, ensuring reliable and high-yielding outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. However, the electron-deficient nature of the aryl iodide in this compound can influence reaction kinetics and catalyst stability.
Low or no product yield in Suzuki-Miyaura coupling with this substrate is a frequent issue. The electron-withdrawing nature of the trifluoromethyl and aldehyde groups can impact the catalytic cycle.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may have decomposed. | Ensure high-quality palladium sources and ligands. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust modern palladacycle precatalyst (e.g., G3 or G4 type).[1] |
| Suboptimal Ligand | For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often necessary to facilitate both oxidative addition and reductive elimination.[1] | Screen a panel of ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for challenging substrates.[1] |
| Ineffective Base | The base is crucial for the transmetalation step. Its strength, solubility, and potential to react with the aldehyde can significantly affect the reaction.[1] | A screening of bases is recommended. Consider alternatives like K₂CO₃, Cs₂CO₃, or K₃PO₄. For substrates with sensitive functional groups, a milder base may be necessary.[2][3] |
| Solvent Mismatch | The solvent system must ensure the solubility of all components and facilitate the transmetalation step without promoting side reactions. | Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[2] A mixture of solvents, such as THF/water, can also be effective.[4] |
| Protodeboronation of Boronic Acid | Boronic acids can be susceptible to hydrolysis (protodeboronation), especially at elevated temperatures, which reduces the concentration of the active coupling partner.[4] | Use freshly purchased or recrystallized boronic acid. Minimize reaction time and temperature where possible. The use of boronic esters (e.g., pinacol esters) can mitigate this issue. |
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Add the anhydrous solvent (e.g., dioxane or toluene).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.[3][4]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[5] However, side reactions can occur, particularly with a substrate bearing an aldehyde.
Potential Byproducts and Solutions:
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the iodine with a hydrogen atom.
-
Solution: This can be minimized by ensuring an efficient catalytic cycle. The choice of ligand is critical; bulky, electron-rich ligands can promote the desired reductive elimination over competing pathways.[6]
-
-
Reaction with the Aldehyde: The amine nucleophile can potentially react with the aldehyde to form an imine.
-
Solution: This is often kinetically slower than the palladium-catalyzed amination. However, if it is a significant issue, consider protecting the aldehyde as an acetal prior to the coupling reaction. The acetal can be readily deprotected under mild acidic conditions post-coupling.
-
Caption: Workflow for ensuring starting material quality.
Section 3: Other Synthetic Transformations
Grignard reactions can be challenging with this scaffold for two main reasons:
-
Reaction with the Aldehyde: If the Grignard reagent is intended to react with another electrophile in the molecule, it can instead react intramolecularly or intermolecularly with the benzaldehyde.
-
Solution: Protect the aldehyde as an acetal before forming the Grignard reagent.
-
-
Difficulty in Grignard Formation: The electron-withdrawing trifluoromethyl group can make the oxidative insertion of magnesium into the C-I bond more difficult.
-
Solution: Ensure rigorous anhydrous conditions. [7]Use freshly activated magnesium turnings. A small crystal of iodine can be added to initiate the reaction. [7]If direct formation is still problematic, consider a halogen-metal exchange using reagents like isopropylmagnesium chloride (Turbo Grignard).
-
Conclusion
Optimizing reactions with this compound requires a systematic approach that considers the electronic nature of the substrate, the stability of the starting material, and the specific demands of the chosen reaction. By carefully selecting catalysts, ligands, bases, and reaction conditions, and by ensuring the purity of the starting material, researchers can overcome common challenges and achieve high-yield, reproducible results. This guide serves as a starting point for troubleshooting, and further optimization may be necessary for specific, complex derivatives.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
- McMullen, J. P., & Jensen, K. F. (2010). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(1), 1-1.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Baxendale, I. R., et al. (2010). Flow Chemistry: Sonogashira Coupling. Journal of Organic Chemistry, 75(16), 5731-5745.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- McMullen, J. P., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(1), 1-1.
-
ResearchGate. (n.d.). Test experiments for optimization of the Suzuki-Miyaura coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Oxidation of 3-Iodo-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-Iodo-5-(trifluoromethyl)benzaldehyde and aiming to convert it to the corresponding carboxylic acid, 3-Iodo-5-(trifluoromethyl)benzoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve a clean, high-yield oxidation while avoiding common pitfalls like incomplete conversion and byproduct formation.
Core Principles: Understanding the Challenge
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation. However, the substrate this compound presents a unique challenge. The benzaldehyde ring is substituted with two powerful electron-withdrawing groups: an iodo group (-I) and a trifluoromethyl group (-CF3).[1] These groups decrease the electron density on the aromatic ring and the aldehyde functional group, which can make the oxidation process more difficult compared to electron-rich or simple benzaldehydes.
The primary goal is to achieve a complete and selective conversion to the carboxylic acid without resorting to harsh conditions that could lead to undesired side reactions or degradation of the starting material or product. The term "over-oxidation" in this context refers to these unwanted side reactions rather than oxidation beyond the carboxylic acid stage. The key to success lies in choosing a mild and highly selective oxidizing agent and optimizing the reaction conditions.
The Pinnick oxidation, which uses sodium chlorite (NaClO2) under mildly acidic conditions, is exceptionally well-suited for this purpose.[2][3] It is known for its tolerance of a wide variety of sensitive functional groups and its ability to effectively oxidize electron-deficient aldehydes.[2][3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the oxidation of this compound.
Problem 1: Low or no conversion of the starting aldehyde.
-
Plausible Causes:
-
Insufficient Oxidant Activity: The active oxidant in the Pinnick oxidation is chlorous acid (HClO2), which is formed from the protonation of sodium chlorite.[3] If the pH of the reaction medium is not sufficiently acidic, the concentration of HClO2 will be too low to drive the reaction forward.
-
Decomposition of Oxidant: Sodium chlorite can be unstable and should be handled and stored carefully in a cool, dry place to avoid decomposition.[4] Using old or improperly stored reagent can lead to failed reactions.
-
Poor Solubility: The aldehyde may not be sufficiently soluble in the reaction solvent, limiting its interaction with the oxidant.
-
-
Recommended Solutions:
-
Ensure Proper pH: The reaction is typically buffered using a weak acid, such as sodium dihydrogen phosphate (NaH2PO4), to maintain a pH of around 3-4.[5] This ensures a steady supply of the active oxidant, chlorous acid.
-
Use a Co-solvent: A mixture of tert-butanol and water is a common solvent system that helps to solubilize both the organic aldehyde and the inorganic salts.[5]
-
Verify Reagent Quality: Use a fresh, high-purity bottle of sodium chlorite. It is a white crystalline powder; if it is discolored, it may have decomposed.
-
Problem 2: Formation of chlorinated byproducts or a complex mixture.
-
Plausible Causes:
-
Hypochlorous Acid (HOCl) Side Reactions: The Pinnick oxidation mechanism produces hypochlorous acid (HOCl) as a byproduct.[3] HOCl is a reactive oxidizing agent that can react with the starting material or product, leading to undesired side reactions like chlorination of the aromatic ring.[2][3] It can also consume the sodium chlorite oxidant.[3]
-
-
Recommended Solutions:
-
Employ a Scavenger: This is the most critical step for a clean reaction. A scavenger is added to the reaction to quench the HOCl as it is formed.[2]
-
2-Methyl-2-butene: This is the most common and effective scavenger for this purpose. It reacts rapidly with HOCl to form a halohydrin that does not interfere with the primary reaction.[3]
-
Hydrogen Peroxide (H2O2): Can also be used as a scavenger, producing non-interfering byproducts (HCl, O2, and H2O).[3]
-
-
Problem 3: Difficulty isolating the final carboxylic acid product.
-
Plausible Causes:
-
Product is Water-Soluble as a Salt: Under neutral or basic conditions, the carboxylic acid product will exist as its carboxylate salt, which is typically highly soluble in water, making extraction with an organic solvent inefficient.
-
Emulsion during Workup: The presence of salts and solvents can sometimes lead to the formation of emulsions during the extraction process, complicating phase separation.
-
-
Recommended Solutions:
-
Acidify Before Extraction: After the reaction is complete, the mixture must be acidified to a pH of ~2 using an acid like hydrochloric acid (HCl). This protonates the carboxylate, converting it back to the neutral carboxylic acid, which will be much more soluble in organic solvents like ethyl acetate or dichloromethane.
-
Salting Out: If the product has some water solubility even in its acidic form, adding a saturated solution of sodium chloride (brine) during the workup can decrease its solubility in the aqueous layer and drive it into the organic phase.
-
Alternative Purification: Aromatic carboxylic acids can be purified by dissolving them in a basic aqueous solution (like NaOH or NH4OH), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure acid, which can be collected by filtration.[6][7]
-
Visualized Workflow: A Troubleshooting Decision Tree
The following diagram outlines a logical workflow for troubleshooting common issues during the oxidation process.
Caption: A decision tree for troubleshooting the Pinnick oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is the Pinnick oxidation preferred over stronger oxidants like KMnO4 or Jones Reagent (CrO3)? A: Strong, non-selective oxidants like potassium permanganate or chromic acid-based reagents can be destructive.[8] They can potentially oxidize other parts of the molecule or lead to cleavage of the aromatic ring under harsh conditions. The Pinnick oxidation is highly chemoselective for aldehydes, meaning it will convert the -CHO group to -COOH while leaving other sensitive functional groups (like the C-I bond) intact.[3]
Q2: How do I monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel plate against a spot of your starting aldehyde. The product, being a carboxylic acid, is much more polar and will have a significantly lower Rf value (it will stick closer to the baseline) than the starting aldehyde. Staining with a permanganate (KMnO4) solution can help visualize both spots, as aldehydes are readily oxidized by it.
Q3: What is the detailed mechanism of the Pinnick oxidation? A: The reaction proceeds through several key steps:
-
Formation of the Active Oxidant: Sodium chlorite (NaClO2) is protonated by the buffer to form chlorous acid (HClO2).[2]
-
Addition to the Aldehyde: The chlorous acid adds to the carbonyl group of the aldehyde.
-
Pericyclic Fragmentation: The resulting intermediate undergoes a fragmentation process, transferring a hydrogen from the aldehyde to one of the oxygen atoms on the chlorine. This releases the carboxylic acid and hypochlorous acid (HOCl).[3][5]
The diagram below illustrates this pathway.
Caption: Mechanism of the Pinnick Oxidation.
Validated Experimental Protocol
This protocol is a standard and reliable method for the oxidation of this compound.
Materials:
-
This compound
-
Sodium chlorite (NaClO2, 80% technical grade is acceptable)
-
Sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
Add Buffer and Scavenger: To the stirring solution, add NaH2PO4·H2O (1.5 eq) and 2-methyl-2-butene (2.0 eq).
-
Initiate Reaction: In a separate flask, prepare a solution of NaClO2 (1.5 eq) in water. Add this solution dropwise to the reaction mixture at room temperature over 10-15 minutes. An exotherm may be observed. If the reaction becomes too warm, cool the flask with a water bath.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-4 hours.
-
Quench and Workup: Once the starting material is consumed, cool the flask in an ice bath. Carefully acidify the mixture to pH ~2 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude 3-Iodo-5-(trifluoromethyl)benzoic acid, which can be further purified if necessary.
Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Sodium Chlorite (NaClO2) | 1.5 | Oxidant |
| Sodium Dihydrogen Phosphate (NaH2PO4) | 1.5 | Buffer (maintains pH ~3-4) |
| 2-Methyl-2-butene | 2.0 | HOCl Scavenger |
| tert-Butanol / Water (1:1) | - | Solvent System |
References
-
Blog, V. (2023). Pinnick oxidation. Wenxuecity. Available at: [Link]
-
Wikipedia. (2023). Pinnick oxidation. Available at: [Link]
-
Chemguide. (n.d.). Oxidation of aldehydes and ketones. Available at: [Link]
-
Grokipedia. (2024). Pinnick oxidation. Available at: [Link]
-
Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Available at: [Link]
-
Chemistry LibreTexts. (2024). 19.3: Oxidation of Aldehydes and Ketones. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Chlorite. Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Available at: [Link]
-
BLi-T. (2024). The Science Behind Sodium Chlorite: How It Works And Why It's Essential In Fine Chemicals. Available at: [Link]
-
Compound Interest. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]
-
BLi-T. (n.d.). Challenges and Considerations in Using Sodium Chlorite. Available at: [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Pinnick oxidation - 博客 | 文学城 [blog.wenxuecity.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. The Science Behind Sodium Chlorite: How It Works And Why It’s Essential In Fine Chemicals - BLi-T [blitchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. reddit.com [reddit.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Challenges in the Suzuki Coupling of 3-Iodo-5-(trifluoromethyl)benzaldehyde
Introduction
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Iodo-5-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic properties of this substrate, characterized by a potent electron-withdrawing trifluoromethyl group and an aldehyde moiety, present a distinct set of challenges that require careful consideration and optimization.
The Suzuki-Miyaura coupling is a fundamental tool for carbon-carbon bond formation, celebrated for its versatility and functional group tolerance.[1][2][3] However, the reactivity of the aryl halide is significantly influenced by its substituents.[4][5] In the case of this compound, the electron-withdrawing nature of both the trifluoromethyl and aldehyde groups can impact key steps in the catalytic cycle, including oxidative addition and transmetalation.[1][4][6]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols to help you overcome common hurdles and achieve successful and reproducible outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Low or nonexistent yield is a frequent challenge, often stemming from the electronically demanding nature of the substrate.
Logical Troubleshooting Workflow
To systematically diagnose the root cause of low yield, follow the decision tree below. This workflow will guide you through the most common culprits, from catalyst and reagent integrity to reaction conditions.
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Detailed Causes and Solutions
| Potential Cause | In-Depth Explanation & Recommended Solutions |
| Inactive Catalyst System | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed due to oxygen exposure.[7] For electron-deficient aryl iodides like this compound, the choice of ligand is critical to promote both oxidative addition and reductive elimination.[6] Solutions: • Use a robust precatalyst: Consider modern palladacycle precatalysts (e.g., G3 or G4 type) that are more stable and form the active Pd(0) species more readily.[6] • Screen ligands: For this electron-deficient substrate, bulky and electron-rich phosphine ligands are often required.[5][6] A screen of ligands such as SPhos, XPhos, or RuPhos is highly recommended.[6][8] • Ensure inert atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[7][9] |
| Ineffective Base | The base is crucial for the transmetalation step, which is often the rate-determining step.[10][11] The strength, solubility, and choice of base can significantly impact the reaction rate and yield.[6] Solutions: • Screen a panel of bases: Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6][12] For challenging couplings, a stronger, more soluble base like Cs₂CO₃ can be effective.[6][13] • Ensure base quality: Use a finely powdered and dry base to ensure consistent and reproducible results. Clumps can lead to poor mixing and reactivity.[7] |
| Boronic Acid/Ester Instability | Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom), which can be exacerbated by high temperatures and certain bases.[7][14] Electron-deficient arylboronic acids can be particularly prone to this side reaction.[15] Solutions: • Use fresh, high-purity reagents: Ensure your boronic acid or ester is fresh and has been stored properly to avoid decomposition.[7] • Consider boronic esters: Pinacol esters or MIDA boronates are often more stable than their corresponding boronic acids and can be used to mitigate protodeboronation.[3][7] |
| Suboptimal Solvent and Temperature | The choice of solvent affects the solubility of reagents and the stability of the catalytic species. The reaction temperature must be high enough to drive the reaction forward but not so high as to cause decomposition of reagents or catalyst.[13] Solutions: • Solvent screening: Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with a small amount of water.[1][13] Ensure solvents are anhydrous and free of peroxides.[7] • Temperature optimization: A systematic screen of temperatures, for example from 80 °C to 110 °C, can identify the optimal balance between reaction rate and stability.[6][16] |
Issue 2: Significant Side Product Formation
The appearance of unexpected peaks in your TLC or LC-MS often indicates competing side reactions.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Identification & Cause | Mitigation Strategies |
| Homocoupling of Boronic Acid | Formation of a symmetrical biaryl from the boronic acid starting material. This is often caused by the presence of oxygen or Pd(II) species, which can mediate the homocoupling.[1][9] Electron-deficient boronic acids can be more prone to this side reaction.[17][18] | • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated by sparging with an inert gas or using freeze-pump-thaw cycles.[9] • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or ensure efficient in-situ reduction of a Pd(II) precatalyst.[6] • Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help suppress Pd(II)-mediated homocoupling.[9] |
| Dehalogenation of Aryl Iodide | The starting this compound is reduced to 3-(trifluoromethyl)benzaldehyde. This occurs when the Pd(II)-aryl intermediate reacts with a hydride source instead of the boronic acid.[1][7] | • Purify Solvents: Ensure solvents are free from potential hydride sources. For example, alcoholic solvents can sometimes act as hydride donors.[1] • Optimize Base and Ligand: Certain bases or ligands might promote this side reaction. Re-screening these components may be necessary. |
| Protodeboronation | The boronic acid coupling partner is converted back to its corresponding arene. This is a common decomposition pathway for boronic acids, especially under harsh basic conditions or at elevated temperatures.[14] | • Use Milder Base: Consider using a milder base like KF or K₃PO₄.[6] • Lower Temperature: Optimize the reaction to run at the lowest effective temperature. • Use Stable Boron Reagents: Employing more robust boronic esters (e.g., pinacol esters) or organotrifluoroborates can minimize this issue.[7][19][20] |
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group specifically impact this Suzuki coupling?
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group.[21][22] Its presence on the aryl iodide has two main effects:
-
Facilitates Oxidative Addition: The electron-deficient nature of the aromatic ring makes the C-I bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the first step of the catalytic cycle.[1][5] This is generally beneficial for reactivity.
-
Challenges in Later Steps: While accelerating the initial step, strong electron-withdrawing groups can sometimes make the subsequent transmetalation or reductive elimination steps more challenging, requiring careful selection of ligands and bases to complete the catalytic cycle efficiently.[4][6]
Q2: What is the best palladium catalyst system to start with for this substrate?
There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid being used. However, for an electron-deficient aryl iodide like this compound, a good starting point is a system known to be effective for challenging couplings.[21]
A recommended initial screen would include:
-
Catalyst: Pd₂(dba)₃ or a modern palladacycle precatalyst (e.g., XPhos Pd G3).
-
Ligand: A bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos.[8][17][18] These ligands are known to stabilize the palladium center and promote the key steps of the catalytic cycle for hindered and electronically challenging substrates.[6][8]
Q3: Can the aldehyde group interfere with the reaction?
Yes, the aldehyde group can be sensitive to certain reaction conditions, particularly strong bases and high temperatures, potentially leading to side reactions like aldol condensation or Cannizzaro reactions.
To minimize interference:
-
Use a milder base: If side reactions involving the aldehyde are suspected, switching to a milder base such as K₃PO₄ or KF may be beneficial.[6]
-
Keep temperatures as low as possible: Optimize the reaction to proceed at the lowest temperature that still affords a reasonable reaction rate.
-
Protect the aldehyde: If necessary, the aldehyde can be protected as an acetal, and then deprotected after the Suzuki coupling is complete.
Q4: I am observing homocoupling of my boronic acid. How can I be sure it's not just an impurity in my starting material?
While it's always good practice to check the purity of your starting materials, homocoupling is a very common side reaction in Suzuki couplings.[1][23] You can confirm it is happening in-situ by running a control reaction without the this compound. If you still observe the formation of the homocoupled product, it confirms that the side reaction is occurring under your current reaction conditions. The primary cause is often the presence of oxygen, which facilitates the oxidative homocoupling pathway.[9][18] Rigorous exclusion of oxygen is the most effective preventative measure.[9]
Optimized Experimental Protocol (Starting Point)
This protocol provides a robust starting point for the Suzuki coupling of this compound. It is highly recommended to perform small-scale optimizations of ligand, base, and solvent for your specific boronic acid partner.
Caption: General experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv, finely powdered and dried)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos, dissolve them in a small amount of the degassed solvent, and add this solution to the reaction mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Mitchell, D., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(2), 246-251. Available from: [Link]
-
Molander, G. A., & Sladojevich, F. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(44), 17701-17712. Available from: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry, ST-2020-K0400-C. Available from: [Link]
-
Li, J., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(6), 3659-3666. Available from: [Link]
-
Molander, G. A., & Sladojevich, F. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(44), 17701-17712. Available from: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Available from: [Link]
-
Request PDF. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Available from: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4257-4268. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4257-4268. Available from: [Link]
-
ResearchGate. (2005). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. Available from: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available from: [Link]
-
Beaufils, F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Available from: [Link]
-
PubMed Central. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Available from: [Link]
-
Li, W., et al. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Available from: [Link]
-
ResearchGate. (2018). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Available from: [Link]
-
Iwasaki, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available from: [Link]
-
Tang, X., & Feng, C. (n.d.). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Chinese Chemical Letters. Available from: [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling... Available from: [Link]
-
Bédard, A.-C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki reactions promoted by different ligands (the catalytic conditions...). Available from: [Link]
-
ResearchGate. (n.d.). Test experiments for optimization of the Suzuki-Miyaura coupling reactions. Available from: [Link]
-
Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Reddit. (n.d.). Struggling with Suzuki Reaction. Available from: [Link]
-
Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Available from: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]
-
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available from: [Link]
-
MDPI. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Deiodination of 3-Iodo-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for the deiodination of 3-iodo-5-(trifluoromethyl)benzaldehyde. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the challenges of this specific chemical transformation.
Introduction
The deiodination of this compound is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. However, the presence of both a strong electron-withdrawing trifluoromethyl group and a reactive aldehyde functionality on the aromatic ring presents unique challenges. This guide is designed to provide practical, field-proven insights to help you overcome common obstacles and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my deiodination reaction of this compound not proceeding to completion?
A1: Incomplete conversion is a common issue and can often be attributed to several factors:
-
Insufficient Reducing Agent: The chosen reducing agent may not be potent enough to cleave the C-I bond, which is stabilized by the electron-withdrawing groups. Consider switching to a more powerful reducing system.
-
Catalyst Deactivation: If you are using a catalyst, such as palladium on carbon, it may have become deactivated. Ensure you are using a fresh, high-quality catalyst and that your reagents and solvents are free from catalyst poisons like sulfur compounds.
-
Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. A modest increase in temperature, for example from room temperature to 50-80 °C, can significantly improve the reaction rate.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for the reaction. Experiment with different solvent systems to ensure complete dissolution.
Q2: I am observing the formation of 3-(trifluoromethyl)benzyl alcohol as a major byproduct. How can I prevent the reduction of the aldehyde group?
A2: The reduction of the aldehyde to an alcohol is a common side reaction, especially with strong reducing agents like sodium borohydride or lithium aluminum hydride. To minimize this, consider the following strategies:
-
Chemoselective Reducing Agents: Employ reducing agents known for their chemoselectivity. For instance, catalytic transfer hydrogenation using formic acid or its salts as the hydrogen source with a palladium catalyst can often selectively reduce the C-I bond while preserving the aldehyde.
-
Protecting Group Strategy: Protect the aldehyde group as an acetal or ketal before the deiodination step. This protecting group can then be removed under acidic conditions after the deiodination is complete.
-
Reaction Conditions Optimization: Carefully control the reaction temperature and the stoichiometry of the reducing agent. Lower temperatures and using the minimum required amount of reducing agent can often favor the desired deiodination over aldehyde reduction.
Q3: My reaction is showing a complex mixture of products that I cannot identify. What are the likely side reactions?
A3: Besides aldehyde reduction, other potential side reactions can lead to a complex product mixture:
-
Hydrodefluorination: Although less common, strong reducing conditions can sometimes lead to the cleavage of C-F bonds in the trifluoromethyl group.
-
Coupling Reactions: In some catalytic systems, especially with palladium, homo-coupling of the starting material to form a biphenyl derivative can occur.
-
Solvent Participation: Certain solvents can react under the reaction conditions. For example, if using an alcohol as a solvent with a strong base, it can participate in nucleophilic substitution reactions.
To identify the byproducts, it is recommended to use analytical techniques such as GC-MS or LC-MS.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the deiodination of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient reducing agent strength or amount. | Increase the equivalents of the reducing agent or switch to a more potent one (e.g., from NaBH4 to a catalytic hydrogenation system). |
| Catalyst deactivation. | Use a fresh batch of catalyst and ensure all glassware and reagents are clean and dry. Consider using a higher catalyst loading. | |
| Low reaction temperature. | Gradually increase the reaction temperature in 10 °C increments while monitoring the reaction progress by TLC or GC. | |
| Aldehyde Reduction | Non-selective reducing agent. | Switch to a chemoselective method such as catalytic transfer hydrogenation with HCOOH/NEt3. |
| Over-reduction due to harsh conditions. | Reduce the reaction temperature and the amount of reducing agent. Monitor the reaction closely and stop it as soon as the starting material is consumed. | |
| Formation of Unidentified Byproducts | Multiple side reactions occurring. | Simplify the reaction system. Use a well-defined catalyst and high-purity solvents. Consider a protecting group strategy for the aldehyde. |
| Reaction conditions are too harsh. | Attempt the reaction under milder conditions (e.g., lower temperature, less reactive reducing agent). |
Experimental Protocols
Here are two detailed protocols for the deiodination of this compound, designed to address the challenges of selectivity and conversion.
Protocol 1: Catalytic Transfer Hydrogenation
This method is designed for high chemoselectivity, aiming to preserve the aldehyde group.
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Triethylamine (NEt3)
-
Formic acid (HCOOH)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add triethylamine (3.0 eq).
-
Carefully add formic acid (3.0 eq) to the mixture.
-
Add 10 wt. % palladium on carbon (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deiodination using Zinc Dust
This protocol offers an alternative, cost-effective method for deiodination.
Materials:
-
This compound
-
Zinc dust
-
Acetic acid (AcOH)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Suspend this compound (1.0 eq) and zinc dust (5.0 eq) in a mixture of ethanol and acetic acid (10:1 v/v).
-
Heat the reaction mixture to reflux and monitor by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the excess zinc.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution. The following diagram illustrates the key steps in the catalytic transfer hydrogenation protocol.
Caption: Experimental workflow for catalytic transfer hydrogenation.
Logical Troubleshooting Flow
When encountering issues, a systematic approach to troubleshooting is crucial. The following diagram outlines a logical flow for diagnosing and resolving common problems.
Caption: Logical flow for troubleshooting deiodination reactions.
References
-
Namy, J. L., & Kagan, H. B. (1983). The use of samarium diiodide in dehalogenation reactions. Tetrahedron Letters, 24(7), 765-766. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Metal-mediated reductive dehalogenation of organic halides. Chemical Reviews, 104(6), 3079-3160. [Link]
-
Gowrisankar, S., & Kim, S. (2010). A practical and efficient method for the dehalogenation of aryl halides using recyclable palladium catalyst. Tetrahedron Letters, 51(41), 5496-5500. [Link]
improving the stability of 3-Iodo-5-(trifluoromethyl)benzaldehyde
Welcome to the dedicated technical support guide for 3-Iodo-5-(trifluoromethyl)benzaldehyde (CAS: 868166-28-3). This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of this valuable synthetic building block. Inconsistent results in complex synthetic routes can often be traced back to the quality of the starting materials. This guide provides in-depth answers to common stability questions and offers robust troubleshooting protocols to maximize your experimental success.
Section 1: Compound Stability Profile
This compound is a trifunctionalized aromatic compound whose reactivity is dominated by the aldehyde group, but its stability is influenced by all three substituents. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde carbonyl, while the carbon-iodine bond presents a potential site for light-induced degradation. The aldehyde functional group itself is susceptible to oxidation.
For quick reference, the following table summarizes the key stability liabilities and the recommended handling and storage procedures.
| Parameter | Stability Concern | Recommended Action |
| Atmosphere | High sensitivity to oxygen. The aldehyde can readily oxidize to 3-Iodo-5-(trifluoromethyl)benzoic acid.[1] | Store and handle under an inert atmosphere (Nitrogen or Argon).[1][2][3] |
| Temperature | Heat can accelerate oxidation and other degradation pathways. | For long-term storage, refrigeration at 2-8°C is recommended.[4] |
| Light | Light, especially UV, can promote oxidation and may induce C-I bond cleavage.[1][3][5] | Store in an amber, light-blocking vial. Protect reactions from direct light.[1] |
| Moisture | While not immediately reactive, moisture can facilitate degradation pathways over time.[2][6] | Store in a dry environment, sealed from atmospheric moisture.[7] |
| pH / Contaminants | Highly susceptible to base-catalyzed disproportionation (Cannizzaro reaction) due to the lack of α-hydrogens.[1] | Avoid contact with basic substances. Use clean, neutral, or acid-washed glassware.[1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: There are two primary degradation pathways you must be aware of. The most common is autoxidation , where the aldehyde reacts with atmospheric oxygen to form the corresponding carboxylic acid, 3-Iodo-5-(trifluoromethyl)benzoic acid.[1][8] This process is accelerated by light and heat.[1] The second pathway is the Cannizzaro reaction , which occurs in the presence of a strong base. In this disproportionation reaction, two molecules of the aldehyde react to form one molecule of 3-Iodo-5-(trifluoromethyl)benzyl alcohol and one molecule of 3-Iodo-5-(trifluoromethyl)benzoic acid.[1]
Q2: My bottle of this compound has a white crystalline precipitate and the liquid has a yellowish tint. What happened and can I still use it?
A2: This is a classic sign of autoxidation. The white crystalline precipitate is almost certainly 3-Iodo-5-(trifluoromethyl)benzoic acid, which is a solid at room temperature and has limited solubility in the parent aldehyde.[1][9] The yellowing is likely due to the formation of other minor degradation products or oligomers.[1]
Whether the material is still usable depends on your specific application. For robust reactions like Grignard additions or Wittig reactions, the presence of a small amount of the acid impurity might be tolerated, though yields may be reduced. For sensitive, high-precision reactions (e.g., catalysis, multistep synthesis), you must purify the aldehyde before use. The presence of the acid can interfere with reaction kinetics and contaminate your product. See the purification protocol in Section 4.
Q3: How do the iodo and trifluoromethyl substituents affect the aldehyde's stability compared to, for example, benzaldehyde?
A3: The trifluoromethyl (-CF3) group is strongly electron-withdrawing. This has two main effects:
-
It deactivates the aromatic ring towards electrophilic substitution but, more importantly for stability, it increases the electrophilicity of the aldehyde's carbonyl carbon. This can make it more susceptible to nucleophilic attack.
-
The C-F bonds themselves are exceptionally strong, making the -CF3 group itself highly stable and resistant to degradation.[10]
The iodo-substituent introduces a point of photosensitivity. The Carbon-Iodine bond is the weakest of the carbon-halogen bonds and can be cleaved by UV light, potentially leading to radical side reactions or de-iodination, though oxidation of the aldehyde is a more common and faster degradation pathway under typical laboratory conditions.[6][11]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during experiments.
Issue 1: Inconsistent Reaction Yields or Multiple Spots on TLC/LCMS Analysis of the Starting Material
-
Potential Cause: Your starting aldehyde has degraded during storage. The primary impurity is likely the corresponding benzoic acid, which will appear as a separate, more polar spot on a TLC plate.
-
Diagnostic Action: Before starting your reaction, run a quick purity check.
-
TLC: Spot the starting material on a silica plate and elute with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The aldehyde should be a single spot; the acid impurity will appear as a more polar spot (lower Rf), which may streak.
-
¹H NMR: Dissolve a small sample in CDCl₃. The aldehyde proton (-CHO) should appear as a singlet around 10 ppm. The presence of the benzoic acid impurity will show the disappearance of the aldehyde peak and the appearance of a broad carboxylic acid proton peak further downfield (>11 ppm), along with slight shifts in the aromatic proton signals.
-
-
Recommended Solution: If impurities are detected, purify the aldehyde using the liquid-liquid extraction protocol detailed in Section 4. For extremely sensitive applications, column chromatography or distillation under reduced pressure may be required.[1][12]
Issue 2: Reaction Fails or is Sluggish, Particularly in Base-Catalyzed or Grignard Reactions
-
Potential Cause 1 (Base-Catalyzed): If your reaction involves a basic catalyst or conditions, the aldehyde may be undergoing a Cannizzaro reaction faster than or in competition with your desired reaction.[1] This consumes your starting material and generates byproducts.
-
Recommended Solution 1: Ensure all glassware is scrupulously clean and free of basic residues. If possible, use freshly purchased anhydrous solvents. Avoid strong bases if alternative, milder conditions are available for your transformation.
-
Potential Cause 2 (Grignard/Organometallic): The acidic proton from the 3-Iodo-5-(trifluoromethyl)benzoic acid impurity will quench your organometallic reagent (e.g., R-MgBr, R-Li), leading to low yields and formation of alkane byproducts.
-
Recommended Solution 2: You must purify the aldehyde to remove the acid impurity before use in any reaction involving strong, non-selective bases or nucleophiles. The purification protocol in Section 4 is essential.
Section 4: Protocols & Methodologies
Protocol 1: Inert Atmosphere Handling for Aliquoting and Reaction Setup
This protocol minimizes exposure to air and moisture during routine use. This is best performed in a glovebox or using a Schlenk line.[13][14]
-
Preparation: Ensure the this compound bottle has a Sure/Seal™ type cap or a secure septum.[15] Oven-dry all glassware (reaction flask, syringes, needles) and cool under a stream of dry nitrogen or argon.
-
Inert Gas Flush: Puncture the septum of the reagent bottle with a needle connected to a nitrogen or argon line (a bubbler is used to prevent over-pressurization). Puncture with a second "exit" needle to allow the headspace to be flushed for several minutes.
-
Transfer: Using a clean, dry, gas-tight syringe, puncture the septum and draw the desired volume of the aldehyde. It is good practice to flush the syringe with inert gas before drawing the liquid.[15]
-
Addition: Immediately transfer the aldehyde to your reaction flask, which should already be under a positive pressure of inert gas.
-
Storage: After withdrawing the reagent, remove the syringe and exit needle. It is good practice to wrap the septum with electrical tape or Parafilm® to ensure a good seal during storage. Replace the solid outer cap if one was provided.[15]
Protocol 2: Purification of Partially Oxidized this compound via Liquid-Liquid Extraction
This protocol effectively removes the acidic impurity, 3-Iodo-5-(trifluoromethyl)benzoic acid.[1]
-
Dissolution: Dissolve the impure aldehyde in a suitable organic solvent (e.g., diethyl ether or dichloromethane, ~10-20 mL per 1 g of aldehyde) in a separatory funnel.
-
Base Wash: Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume roughly equal to the organic layer. Caution: Stopper the funnel and invert gently, frequently venting to release CO₂ gas that evolves from the acid-base neutralization. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate and drain the lower aqueous layer. The sodium salt of the carboxylic acid is water-soluble and will be removed in this layer.
-
Repeat Wash: Repeat the wash with the NaHCO₃ solution one more time to ensure complete removal of the acid.
-
Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate solution.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting purified aldehyde should be a clear, colorless, or very pale yellow liquid. Immediately place the purified product under an inert atmosphere for storage.
Section 5: Visual Guides
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.
Caption: Primary degradation pathways for this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gustavus.edu [gustavus.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cas 868166-28-3|| where to buy this compound [english.chemenu.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BENZALDEHYDE, 3-IODO-5-(TRIFLUOROMETHYL)-, CasNo.868166-28-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 28186-62-1|3-Iodo-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 15. web.mit.edu [web.mit.edu]
Technical Support Center: Purity Assessment of 3-Iodo-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for the analytical assessment of 3-Iodo-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) for the purity analysis of this key synthetic intermediate.
Introduction: The Analytical Challenge
This compound is a valuable building block in medicinal chemistry and materials science. Its purity is paramount, as even trace impurities can significantly impact downstream reaction yields, selectivity, and the biological activity of the final product. The presence of the trifluoromethyl group and the iodine atom introduces unique analytical considerations. This guide provides practical, field-tested insights to navigate these challenges.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique
HPLC is the most common and powerful technique for assessing the purity of this compound. A well-developed stability-indicating HPLC method can separate the main compound from process-related impurities and degradation products.[1][2][3]
Frequently Asked Questions (HPLC)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A reverse-phase C18 column is an excellent starting point due to the non-polar nature of the molecule.[1][2] A gradient elution with a mobile phase consisting of acetonitrile and water (or a buffer like ammonium acetate) is typically effective.[2] UV detection at a wavelength of 254 nm is recommended, as the aromatic ring provides strong chromophoric activity.[4]
Q2: What are the most common impurities I should be looking for?
A2: The most likely impurities are related to the synthetic route. These often include the starting material, 3-Iodo-5-(trifluoromethyl)benzoic acid (from over-oxidation), and 3-Iodo-5-(trifluoromethyl)benzyl alcohol (from incomplete oxidation).[5] Side products from coupling reactions, if applicable to the synthesis, may also be present.
Q3: My peak shape is poor (tailing or fronting). What should I do?
A3: Poor peak shape can be caused by several factors:
-
Column Overload: Try injecting a smaller sample volume or a more dilute solution.
-
Secondary Interactions: The aldehyde functional group can sometimes interact with residual silanols on the silica support of the column. Adding a small amount of a competing agent, like triethylamine (TEA), to the mobile phase can mitigate this.
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase conditions.
Troubleshooting Guide: HPLC Analysis
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| No peaks detected | - Injection error- Detector malfunction- Compound not eluting | - Verify injection volume and syringe/autosampler function.- Check detector lamp and settings.- Increase the organic content of the mobile phase or switch to a less retentive column. |
| Ghost peaks | - Contaminated mobile phase or injector- Carryover from a previous injection | - Prepare fresh mobile phase.- Flush the injector and sample loop.- Run a blank injection to confirm carryover. |
| Baseline drift | - Column not equilibrated- Fluctuating temperature- Mobile phase composition changing | - Ensure adequate column equilibration time before injection.- Use a column oven to maintain a stable temperature.- Check for leaks in the pump and ensure proper mobile phase mixing.[6] |
| Irreproducible retention times | - Inconsistent mobile phase preparation- Pump malfunction- Column degradation | - Prepare mobile phase accurately and consistently.- Check for air bubbles in the pump and ensure check valves are functioning correctly.- Replace the column if it has exceeded its lifetime. |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Workflow for HPLC Method Development
Caption: A logical workflow for developing a robust HPLC method.
Section 2: Gas Chromatography (GC) - For Volatile Impurities
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is an excellent technique for identifying and quantifying volatile impurities that may not be easily detected by HPLC.
Frequently Asked Questions (GC)
Q1: When should I use GC instead of HPLC?
A1: GC is preferable for identifying low molecular weight and volatile impurities, such as residual solvents from the synthesis or side products with high vapor pressure.
Q2: What type of GC column is suitable for this analysis?
A2: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point. This provides a good balance of selectivity for a range of potential impurities.
Q3: I'm seeing peak tailing for the main compound. What's the cause?
A3: Aldehydes can be active compounds and may interact with active sites in the GC inlet or column.[6] Using an ultra-inert liner and a high-quality, well-deactivated GC column is crucial.[7] If tailing persists, you may need to derivatize the aldehyde to a more stable form, although this is less common for routine purity analysis.
Troubleshooting Guide: GC Analysis
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Broad peaks | - Incorrect initial oven temperature- Slow injection speed- Column contamination | - Lower the initial oven temperature.- Use a faster injection speed.- Bake out the column at a high temperature (within its limits).[6] |
| Split peaks | - Improper column installation- Incompatible solvent- Inlet liner issue | - Re-install the column, ensuring a clean cut.- Dissolve the sample in a more volatile, compatible solvent.- Replace the inlet liner. |
| Baseline noise | - Contaminated carrier gas- Column bleed- Detector contamination | - Use high-purity carrier gas with appropriate traps.- Condition the column properly.- Clean the detector according to the manufacturer's instructions.[6] |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - For Structural Confirmation and Quantification
NMR spectroscopy is indispensable for confirming the structure of this compound and can also be used for quantitative purity assessment (qNMR).[8][9]
Frequently Asked questions (NMR)
Q1: How can I use ¹H NMR to assess purity?
A1: In the ¹H NMR spectrum, the aldehyde proton will appear as a singlet at approximately 9.8-10.1 ppm. The aromatic protons will appear in the range of 7.5-8.5 ppm.[10] The presence of unexpected signals can indicate impurities. By integrating the signals of the main compound against those of a certified internal standard, you can determine the absolute purity.[9]
Q2: What should I look for in the ¹³C and ¹⁹F NMR spectra?
A2: In the ¹³C NMR spectrum, the carbonyl carbon will be around 190-192 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.[10] The ¹⁹F NMR will show a single peak for the CF₃ group, typically around -63 ppm.[10] The presence of multiple signals in the ¹⁹F NMR is a strong indicator of fluorine-containing impurities.
Workflow for Purity Assessment by qNMR
Caption: A streamlined process for quantitative NMR analysis.
Section 4: Mass Spectrometry (MS) - For Molecular Weight Verification
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and identifying unknown impurities.
Frequently Asked Questions (MS)
Q1: What ionization technique is best for this compound?
A1: Electron Ionization (EI), often used in conjunction with GC, is effective and will produce a characteristic fragmentation pattern that can be used for identification.[11] For LC-MS, Electrospray Ionization (ESI) in positive ion mode is a good choice.
Q2: What is the expected molecular ion peak?
A2: The monoisotopic mass of C₈H₄F₃IO is 299.9259 Da.[12] You should observe a peak at approximately m/z 300.
Q3: What are the characteristic fragmentation patterns?
A3: In EI-MS, you can expect to see fragments corresponding to the loss of the aldehyde group (-CHO), the iodine atom (-I), and the trifluoromethyl group (-CF₃).
References
- Vertex AI Search. (n.d.). Troubleshooting Guide.
- BenchChem. (2025). Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde.
- Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry.
- National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- BenchChem. (2025). 3-(Trifluoromethyl)benzaldehyde decomposition pathways and prevention.
- National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Agilent. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition.
- BenchChem. (2025). A Spectroscopic Comparison of Trifluoromethylbenzaldehyde Isomers: A Guide for Researchers.
- PubChemLite. (n.d.). This compound (C8H4F3IO).
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Validation & Comparative
A Comparative Guide to the Biological Activity of Compounds Derived from 3-Iodo-5-(trifluoromethyl)benzaldehyde: A Strategic Approach for Drug Discovery
This guide provides a comprehensive technical comparison of the biological activities of novel compounds synthesized from the versatile building block, 3-Iodo-5-(trifluoromethyl)benzaldehyde. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple catalog of derivatives. It establishes a strategic framework for a discovery program, explaining the causal relationships between molecular design, synthetic strategy, and biological outcomes. We will explore the potential of this scaffold in generating potent anticancer, antimicrobial, and anti-inflammatory agents, supported by comparative experimental data from analogous structures and detailed, validated protocols.
Part 1: The Strategic Value of the this compound Scaffold
The selection of a starting material is a critical decision in any drug discovery campaign. This compound (CAS 868166-28-3) is not merely a reagent; it is a strategically designed scaffold with three key functional elements that offer distinct advantages for creating diverse and potent compound libraries.
-
The Trifluoromethyl (-CF3) Group : This moiety is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the pharmacological profile of a molecule. The -CF3 group often improves metabolic stability by blocking sites of oxidation, increases binding affinity to biological targets through favorable interactions, and enhances membrane permeability, leading to better bioavailability.[1]
-
The Aldehyde (-CHO) Group : As a versatile functional group, the aldehyde provides a direct route for synthesizing a wide array of derivatives. It readily participates in reactions like reductive amination to form amines, Wittig reactions to form alkenes, and condensation reactions with hydrazines or hydroxylamines to generate Schiff bases, hydrazones, and oximes, which are themselves important pharmacophores.
-
The Iodo (-I) Group : The iodine atom at the meta-position is the scaffold's primary anchor for diversification. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This enables the systematic and efficient introduction of a vast range of substituents, allowing for fine-tuning of a compound's steric and electronic properties to optimize biological activity. This approach is fundamental to establishing a clear Structure-Activity Relationship (SAR).[2]
The logical relationship between these functional groups and a drug discovery workflow is illustrated below.
Caption: Drug discovery workflow starting from the strategic scaffold.
Part 2: Comparative Guide to Anticancer Activity
Derivatives containing the trifluoromethylphenyl moiety have shown significant promise as anticancer agents.[3] By utilizing the iodo group for Suzuki or Sonogashira cross-coupling reactions, we can synthesize novel bi-aryl or aryl-alkynyl derivatives, while the aldehyde group allows for the creation of potent imine- or hydrazone-containing molecules.
Comparison of Trifluoromethyl-Containing Derivatives vs. Standard Chemotherapeutics
The following table summarizes the in vitro anticancer activity of representative compound classes that can be synthesized from our core scaffold, compared against the standard chemotherapeutic agent Cisplatin. The data is collated from studies on structurally analogous compounds to provide a benchmark for a potential discovery program.
| Compound Class | Representative Compound Structure | Cancer Cell Line | IC50 (µM) | Reference / Comparator |
| Quinoxaline Derivative | 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide | Leukemia (CCRF-CEM) | < 0.01 | [3] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl) derivative | Melanoma (A375) | 2.1 | [4] |
| Quinoline-based Dihydrazone | Quinoline-dihydrazone derivative 3c | Breast (MCF-7) | 7.05 | [2] |
| 1,2,3-Triazole Derivative | Tetrahydrocurcumin-triazole conjugate 4g | Colon (HCT-116) | 1.09 | [5] |
| Standard Drug | Cisplatin | Colon (HCT-116) | 9.00 | [5] |
Analysis and Expertise: The data strongly suggests that heterocycles containing the trifluoromethylphenyl group exhibit potent cytotoxicity, often surpassing standard agents in specific cell lines. For instance, the quinoxaline derivatives show exceptional potency against leukemia cell lines, with GI50 values below 0.15 µM for 75% of compounds tested.[3] The strategic goal would be to synthesize derivatives from this compound that mimic these successful structures. For example, a Suzuki coupling could attach a pyridine or similar heterocycle at the 3-position, followed by elaboration of the aldehyde to create a quinoxaline or hydrazone moiety.
Proposed Mechanism of Action: Cell Cycle Arrest
Many cytotoxic agents function by disrupting the cell cycle. A common mechanism for novel heterocyclic compounds is inducing cell cycle arrest, often at the G1 or S phase, which prevents cancer cells from proliferating.[6] This can be followed by the induction of apoptosis.
Caption: Proposed mechanism for anticancer activity via cell cycle arrest.
Part 3: Comparative Guide to Antimicrobial Activity
The development of new antimicrobial agents is a critical global health priority. Schiff bases and chalcones derived from substituted benzaldehydes are well-established classes of antimicrobial compounds.[1] The trifluoromethyl group enhances the lipophilicity of these derivatives, facilitating their passage through microbial cell membranes.
Synthetic Workflow: From Scaffold to Antimicrobial Agent
A straightforward and efficient method to produce a library of potential antimicrobial agents is the Claisen-Schmidt condensation to form chalcones or condensation with primary amines to form Schiff bases.
Caption: Synthetic workflow for generating potential antimicrobial agents.
Comparison of Trifluoromethyl-Chalcones vs. Standard Antifungal Agents
The table below presents the Minimum Inhibitory Concentration (MIC) values for a representative trifluoromethyl-substituted chalcone against various microbial strains, compared to the standard antifungal drug Fluconazole.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference / Comparator |
| Trifluoromethyl Chalcone | Candida albicans | 8 | [7] |
| Aspergillus flavus | 16 | [7] | |
| Staphylococcus aureus | 32 | [7] | |
| Escherichia coli | 64 | [7] | |
| Standard Drug (Fluconazole) | Candida albicans | 4-8 | [7] |
| Aspergillus flavus | >64 | [7] |
Analysis and Expertise: The data indicates that chalcones derived from a trifluoromethyl-benzaldehyde core exhibit potent antifungal activity, particularly against Candida albicans, with efficacy comparable to the standard drug Fluconazole.[7] Crucially, they also show activity against Aspergillus flavus, a strain for which Fluconazole is largely ineffective. This highlights a key strategic opportunity: developing derivatives from our specific scaffold could lead to broad-spectrum antifungal agents that address gaps in current therapies. The moderate antibacterial activity also suggests that further optimization of the scaffold could yield dual-action agents.
Part 4: Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key biological assays discussed. These protocols are designed as self-validating systems with appropriate controls.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50). This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette, microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the compound-containing medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity
Methodology:
-
Compound Preparation: Add 50 µL of sterile broth to each well of a 96-well plate. Add 50 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the first well of a row.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. This creates a concentration gradient.
-
Inoculation: Prepare a standardized microbial suspension and dilute it in broth so that the final concentration in each well, after adding 50 µL of the inoculum, will be approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls: Include a positive control well (inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Part 5: Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The strategic combination of a trifluoromethyl group for enhanced pharmacological properties, a versatile aldehyde for derivatization, and an iodo group for cross-coupling reactions provides a robust platform for generating diverse and potent compound libraries.
Comparative analysis against existing agents and data from analogous structures suggests that derivatives from this scaffold could yield potent anticancer agents that function via cell cycle arrest and broad-spectrum antifungal compounds capable of addressing resistant strains. The detailed protocols provided herein offer a clear and validated pathway for the synthesis and evaluation of these next-generation compounds. Future work should focus on executing the proposed synthetic workflows, performing high-throughput screening, and undertaking detailed SAR studies to identify and optimize lead candidates for preclinical development.
References
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Abbas, S. Y., El-Sharif, H. A., & Abdel-Megeed, M. F. (2014). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. Molecules, 19(7), 9410–9427. [Link]
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Tanaka, H., et al. (1989). Studies on antitumor agents. IX. Synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine. Chemical & Pharmaceutical Bulletin, 37(9), 2287-2292. [Link]
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Groznik, V., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]
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Pérez-Silanes, S., et al. (2004). Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(10), 2675-2682. [Link]
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Chen, Y. H., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 10(42), 24875-24896. [Link]
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GARDP Revive. (n.d.). Structure-activity relationship (SAR). [Link]
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Al-Ostath, A., et al. (2022). Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. Molecules, 27(21), 7247. [Link]
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Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 028-045. [Link]
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Al-Masoudi, N. A., et al. (2021). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Pharmaceuticals, 14(11), 1135. [Link]
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A Comparative Spectroscopic Guide to 3-Iodo-5-(trifluoromethyl)benzaldehyde and Its Derivatives
Introduction
In the landscape of modern drug discovery and materials science, halogenated organic molecules serve as pivotal building blocks. Among these, 3-Iodo-5-(trifluoromethyl)benzaldehyde stands out as a versatile intermediate. Its unique substitution pattern, featuring a bulky, electron-donating iodine atom and a strongly electron-withdrawing trifluoromethyl group, imparts distinct chemical reactivity and physical properties. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for identification, characterization, and quality control.
The strategic placement of the iodo and trifluoromethyl groups on the benzaldehyde scaffold creates a unique electronic environment that significantly influences its spectroscopic signatures. Understanding these nuances is paramount for confirming molecular identity, assessing purity, and predicting reactivity in subsequent synthetic transformations. This guide will delve into the core principles of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, and apply them to the analysis of this important class of compounds.
The Spectroscopic Fingerprint: A Multi-faceted Analysis
The structural elucidation of organic compounds is rarely accomplished with a single analytical technique. Instead, a synergistic approach employing multiple spectroscopic methods provides a holistic and unambiguous characterization. Each technique probes different aspects of the molecule's structure and electronic properties, and when combined, they offer a detailed molecular portrait.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the connectivity, chemical environment, and stereochemistry of atoms within a molecule. For this compound and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. In this compound, we expect to see distinct signals for the aldehydic proton and the aromatic protons.
-
Aldehydic Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears as a singlet in the downfield region of the spectrum, around δ 9.5-10.5 ppm.[2]
-
Aromatic Protons: The three protons on the aromatic ring will exhibit a splitting pattern that is characteristic of a 1,3,5-trisubstituted benzene ring. The electron-withdrawing trifluoromethyl group and the bulky iodine atom will influence their chemical shifts, causing them to appear in the range of δ 7.5-8.5 ppm.
Comparative Analysis: The chemical shift of the aldehydic proton can be sensitive to the nature of derivatives formed. For instance, in Schiff base derivatives formed by the condensation of the aldehyde with a primary amine, the aldehydic proton signal will disappear and be replaced by a new signal for the imine proton (-CH=N-), typically in the range of δ 8.0-9.0 ppm.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Key signals for this compound include:
-
Carbonyl Carbon (-CHO): This carbon is significantly deshielded and appears in the downfield region, typically between δ 185-195 ppm.[4]
-
Aromatic Carbons: The six aromatic carbons will show distinct signals. The carbon attached to the iodine (C-I) will be shielded due to the "heavy atom effect," while the carbon attached to the trifluoromethyl group (C-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of the substituents.[5]
-
Trifluoromethyl Carbon (-CF₃): This carbon will also appear as a quartet in the ¹³C NMR spectrum due to ¹J(C-F) coupling, typically in the range of δ 120-130 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for fluorinated compounds. For this compound, a single sharp signal is expected for the -CF₃ group, typically in the range of δ -60 to -65 ppm, using CFCl₃ as a reference. The chemical shift can be influenced by the solvent and the electronic nature of other substituents on the aromatic ring.
Comparative Spectroscopic Data of Benzaldehyde Derivatives
| Compound | ¹H NMR (δ, ppm) - Aldehydic H | ¹³C NMR (δ, ppm) - Carbonyl C | ¹⁹F NMR (δ, ppm) - CF₃ |
| 3-(Trifluoromethyl)benzaldehyde | ~10.1 | ~191 | ~-63 |
| 4-(Trifluoromethyl)benzaldehyde | ~10.1 | ~191 | ~-62 |
| 3,5-Bis(trifluoromethyl)benzaldehyde | ~10.2 | ~189 | ~-64 |
| This compound (Predicted) | ~10.0 | ~190 | ~-63 |
Note: The data for this compound is predicted based on the analysis of related compounds. Experimental values may vary slightly.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
For this compound, the key characteristic absorption bands are:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to aliphatic aldehydes.[7]
-
C-H Stretch (Aldehyde): Two weak to medium bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹. The latter is particularly diagnostic for aldehydes.[8]
-
C-F Stretch (Trifluoromethyl): Strong, intense absorptions in the region of 1100-1300 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-I Stretch: A weak absorption expected in the far-infrared region, typically below 600 cm⁻¹.
Comparative Analysis: In Schiff base derivatives, the strong C=O stretching band will be absent and a new C=N (imine) stretching band will appear in the region of 1620-1650 cm⁻¹.[9]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
For this compound (Molecular Weight: 300.01 g/mol ), the electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion Peak (M⁺): A peak at m/z 300, corresponding to the intact molecule with one electron removed.
-
[M-H]⁺ Peak: A peak at m/z 299, resulting from the loss of the aldehydic hydrogen radical.
-
[M-CHO]⁺ Peak: A peak at m/z 271, corresponding to the loss of the formyl radical.
-
[M-I]⁺ Peak: A peak at m/z 173, resulting from the loss of an iodine radical.
-
Tropylium Ion: A peak at m/z 91, a common fragment in aromatic compounds.
Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 300.93318 |
| [M+Na]⁺ | 322.91512 |
| [M-H]⁻ | 298.91862 |
Source: PubChem CID 53414709[11]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels.[12] Aromatic compounds like this compound exhibit characteristic absorptions in the UV region.
The presence of the carbonyl group and the aromatic ring constitutes a conjugated system. The electron-withdrawing trifluoromethyl group and the iodine atom will influence the energy of the electronic transitions. We can expect to observe:
-
π → π* transitions: These are typically strong absorptions occurring at shorter wavelengths (around 200-280 nm).
-
n → π* transitions: These are weaker absorptions occurring at longer wavelengths (around 280-350 nm) and are associated with the non-bonding electrons of the carbonyl oxygen.
The position and intensity of these absorption bands can be affected by the solvent polarity and the nature of any derivatives formed. For instance, the formation of a more extended conjugated system in a Schiff base derivative will typically lead to a bathochromic (red) shift, meaning the absorption maximum will move to a longer wavelength.[13]
Experimental Protocols
General Considerations
All solvents used for spectroscopic analysis should be of high purity (spectroscopic grade). Samples should be free of impurities that may interfere with the measurements.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and report the absorption frequencies in wavenumbers (cm⁻¹).
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a range of m/z values to obtain the mass spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) in a quartz cuvette.
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Case Study: Synthesis and Characterization of a Schiff Base Derivative
To illustrate the application of these spectroscopic techniques, we will consider the synthesis and characterization of a Schiff base derivative of this compound. Schiff bases are readily formed by the condensation reaction of an aldehyde with a primary amine.[9]
Synthesis of N-(4-methylphenyl)-1-(3-iodo-5-(trifluoromethyl)phenyl)methanimine:
A solution of this compound (1.0 mmol) in ethanol (10 mL) is treated with p-toluidine (1.0 mmol). A catalytic amount of acetic acid is added, and the mixture is refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration, washed with cold ethanol, and dried to afford the Schiff base product.
Spectroscopic Characterization:
-
¹H NMR: The disappearance of the aldehydic proton signal around δ 10.0 ppm and the appearance of a new singlet for the imine proton (-CH=N-) around δ 8.5 ppm would confirm the formation of the Schiff base. The aromatic protons would show a more complex pattern due to the presence of two substituted benzene rings.
-
¹³C NMR: The carbonyl carbon signal around δ 190 ppm would be absent, and a new signal for the imine carbon (-CH=N-) would appear in the region of δ 155-165 ppm.
-
IR: The characteristic C=O stretching band around 1700 cm⁻¹ would be replaced by a C=N stretching band around 1630 cm⁻¹.
-
MS: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the Schiff base product.
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a wealth of information crucial for their unambiguous identification and characterization. This guide has outlined the key spectroscopic features expected for this class of compounds across NMR, IR, MS, and UV-Vis techniques. By understanding the principles behind each method and the expected spectral data, researchers can confidently navigate the synthesis and application of these valuable chemical intermediates. The comparative approach presented here, along with the detailed experimental protocols, serves as a practical resource for scientists in the fields of drug discovery, materials science, and organic synthesis.
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A Comparative Guide to the Structural Elucidation of 3-Iodo-5-(trifluoromethyl)benzaldehyde Derivatives: An In-Depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated and trifluoromethylated benzaldehydes are pivotal building blocks. The strategic placement of an iodine atom and a trifluoromethyl group on the benzaldehyde scaffold, as seen in 3-Iodo-5-(trifluoromethyl)benzaldehyde, offers a unique combination of properties. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, while the iodo substituent serves as a versatile handle for further synthetic modifications, such as cross-coupling reactions.[1]
This guide provides a comprehensive comparison of analytical techniques for the structural characterization of this compound and its derivatives. While a definitive single-crystal X-ray structure for this compound is not publicly available at the time of this publication, this guide will leverage data from closely related analogs to provide a robust comparative framework. We will delve into the principles of X-ray crystallography and compare its utility with other powerful analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, this guide will furnish detailed, field-proven experimental protocols to empower researchers in their synthetic and analytical endeavors.
The Unambiguous Power of X-ray Crystallography: A Head-to-Head Comparison with Spectroscopic Methods
The definitive determination of a molecule's three-dimensional structure is paramount in understanding its function and reactivity. While several techniques can provide structural information, single-crystal X-ray diffraction stands as the gold standard for providing an unambiguous atomic-level picture of a molecule in the solid state.[2] However, the journey to a crystal structure is not without its challenges, and other spectroscopic methods are often more readily accessible and provide complementary information.
A direct comparison of these techniques highlights their respective strengths and weaknesses:
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | Connectivity of atoms (1D and 2D NMR), stereochemistry, dynamic processes in solution. | Molecular weight and elemental composition. | Presence of functional groups. |
| Sample Requirements | High-quality single crystal (often a bottleneck).[3] | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solid, liquid, or gas phase. | Solid, liquid, or gas sample. |
| Resolution | Atomic resolution. | Atomic resolution for connectivity, lower for spatial proximity. | Provides mass-to-charge ratio. | Identifies functional groups. |
| Advantages | Unambiguous structure determination, provides absolute configuration.[2] | Provides information about the molecule's behavior in solution, non-destructive. | High sensitivity, provides molecular formula. | Fast and simple, provides a fingerprint of the molecule. |
| Disadvantages | Crystal growth can be challenging and time-consuming.[3] | Ambiguities in complex structures, does not provide bond lengths/angles directly. | Does not provide stereochemical information. | Limited structural information. |
The synergy between these techniques is often the most powerful approach. Preliminary characterization by NMR, MS, and IR can confirm the successful synthesis of the target molecule, while X-ray crystallography provides the ultimate, detailed structural proof.
Experimental Protocols: A Practical Guide
Synthesis and Crystallization of a this compound Derivative
Experimental Workflow for Synthesis and Crystallization
Caption: A generalized workflow for the synthesis and crystallization of a Schiff base derivative of this compound.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of a selected aniline derivative in 10 mL of absolute ethanol.
-
Reaction: Add a catalytic amount of acetic acid (1-2 drops) to the solution. Equip the flask with a condenser and reflux the mixture for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain the final Schiff base derivative.
-
Crystallization: For single crystal growth, dissolve the purified product in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture of solvents) and allow the solvent to evaporate slowly at room temperature in a loosely capped vial. High-quality single crystals should form over a period of several days to a week.
Single-Crystal X-ray Diffraction: From Crystal to Structure
Once a suitable single crystal is obtained, the following steps are undertaken to determine its molecular structure.
Workflow for Single-Crystal X-ray Diffraction
Caption: The sequential workflow for determining a molecular structure using single-crystal X-ray diffraction.
Detailed Methodology:
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or the Patterson function.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data to obtain the best possible fit.
-
Validation: The final crystal structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy.
Spectroscopic Characterization: The Supporting Evidence
While awaiting a definitive crystal structure, spectroscopic techniques provide a wealth of information to confirm the identity and purity of the synthesized compounds. For a molecule like this compound, the following spectral features would be expected based on data from analogous compounds such as 3,5-bis(trifluoromethyl)benzaldehyde.[4]
Expected Spectroscopic Data for this compound Derivatives:
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the region of 9.9-10.1 ppm. - Aromatic protons will appear as distinct signals in the downfield region (7.5-8.5 ppm), with splitting patterns determined by their coupling to each other. |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O) around 190 ppm. - Signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. - The carbon attached to the iodine atom will also have a characteristic chemical shift. |
| ¹⁹F NMR | - A singlet for the trifluoromethyl group (CF₃) typically in the region of -60 to -65 ppm (relative to CFCl₃). |
| Mass Spec. | - A molecular ion peak corresponding to the exact mass of the molecule. - A characteristic isotopic pattern due to the presence of iodine. |
| IR Spec. | - A strong C=O stretching vibration for the aldehyde group around 1700-1720 cm⁻¹. - Strong C-F stretching vibrations in the region of 1100-1350 cm⁻¹. |
Conclusion: An Integrated Approach to Structural Elucidation
The structural characterization of novel compounds like this compound and its derivatives is a critical step in the drug discovery and materials science pipeline. While single-crystal X-ray diffraction provides the most definitive and detailed structural information, its reliance on high-quality single crystals can be a significant hurdle. A more pragmatic and efficient approach involves the integration of multiple analytical techniques. Spectroscopic methods such as NMR, MS, and IR serve as indispensable tools for routine characterization, confirming the successful synthesis and purity of the target molecules. This foundational data, in turn, supports the more resource-intensive endeavor of obtaining a single-crystal X-ray structure, which ultimately provides the unambiguous atomic-level insights necessary for rational drug design and the development of new materials. This guide has provided a comparative overview and practical protocols to aid researchers in navigating the multifaceted process of structural elucidation for this important class of compounds.
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A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions with 3-Iodo-5-(trifluoromethyl)benzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthesis. The compound 3-Iodo-5-(trifluoromethyl)benzaldehyde represents a valuable building block, featuring a reactive aldehyde, a trifluoromethyl group that can enhance metabolic stability and lipophilicity, and an iodine atom poised for a variety of powerful cross-coupling reactions. The choice of catalyst for these transformations is paramount, directly influencing reaction efficiency, yield, and overall cost-effectiveness.
This guide provides an in-depth comparison of the efficacy of various palladium-based catalytic systems for key cross-coupling reactions involving this compound. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and present comparative data to empower you in selecting the optimal catalytic approach for your synthetic goals.
The Landscape of Catalytic Transformations
This compound is an electron-deficient aryl iodide, a characteristic that significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of both the trifluoromethyl and aldehyde groups enhances the rate of oxidative addition, the initial and often rate-limiting step in the catalytic cycle. However, these same electronic factors can also impact subsequent steps, such as reductive elimination. This guide will focus on four of the most synthetically valuable palladium-catalyzed reactions for this substrate:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with an organoboron reagent.
-
Mizoroki-Heck Reaction: Formation of a carbon-carbon bond with an alkene.
-
Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.
Understanding the Catalytic Cycle: A Unified Mechanism
While each of these reactions yields a different bond, they all generally proceed through a common palladium(0)/palladium(II) catalytic cycle.[1][2][3][4] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing your reactions.
Figure 1: Generalized Palladium Catalytic Cycle.
The cycle commences with the oxidative addition of the aryl iodide to a palladium(0) species, forming a Pd(II) complex. This is followed by a step that varies depending on the specific reaction: transmetalation for Suzuki and Sonogashira couplings, migratory insertion for the Heck reaction, or coordination and deprotonation for the Buchwald-Hartwig amination. The cycle concludes with reductive elimination, which forms the desired carbon-carbon or carbon-nitrogen bond and regenerates the active Pd(0) catalyst. The choice of ligands (L) on the palladium center is critical as they modulate the catalyst's stability and reactivity at each stage of this cycle.[1]
Comparative Efficacy of Catalysts: A Data-Driven Approach
The selection of the optimal catalyst system, comprising a palladium source and a ligand, is crucial for maximizing yield and reaction efficiency. Below, we present a comparative analysis of various catalytic systems for Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig reactions with substrates analogous to this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. For electron-deficient aryl iodides, a variety of catalyst systems can be effective.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (2-5 mol%) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-110 | 4-24 | 75-95 | [5] |
| Pd(dppf)Cl₂ (5 mol%) | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 85-95 | [5] |
| Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | XPhos | K₃PO₄ | Toluene | 100 | 12 | High | [5] |
| Na₂PdCl₄ (20 equiv) / sSPhos (40 equiv) | sSPhos | K₂CO₃ | H₂O/ACN (4:1) | 37 | 28 | 67 | [4][6] |
Expert Insights:
For general applications with aryl iodides, traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ offer reliable performance.[5] However, for more challenging couplings or to achieve higher turnover numbers, modern bulky phosphine ligands such as XPhos are often superior. The use of water-soluble catalyst systems like Na₂PdCl₄ with sSPhos allows for milder reaction conditions, which can be advantageous for sensitive substrates.[4][6]
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction provides a powerful means to form substituted alkenes. The choice of catalyst and reaction conditions is critical to control selectivity and achieve high yields, especially with electron-deficient aryl halides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1 mol%) | None | NaOAc | DMF | 100 | 12 | Good | [7] |
| Pd(OAc)₂ (0.5-1 mol%) | Herrmann-Beller Palladacycle | NaOAc | DMF | 120 | 2-4 | >90 | [8] |
| Pd(OAc)₂ (5 mol%) | None | K₂CO₃ | DMF/H₂O | 100 | 3 | High | [9] |
Expert Insights:
Ligand-free palladium acetate systems are often effective for Heck reactions with reactive aryl iodides.[7][9] Palladacycles, such as the Herrmann-Beller catalyst, are highly active and can provide excellent yields in short reaction times.[8] The addition of water as a co-solvent can sometimes accelerate the reaction.[9]
Sonogashira Coupling
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. Both copper-cocatalyzed and copper-free conditions have been developed, each with its own set of advantages.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (2.1 mol%) | Et₃N | THF | RT | 1.5 | High | [10] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 50 | - | Good | [11] |
| PdCl₂(PPh₃)₂ (3 mol%) | None | TBAF | Neat | 80 | 0.2-1 | Moderate to Excellent | [2] |
Expert Insights:
The classic Sonogashira conditions using a palladium/phosphine complex with a copper(I) co-catalyst are highly reliable for aryl iodides.[10][11] Copper-free conditions, often employing a stronger base like TBAF, have been developed to avoid the formation of alkyne homocoupling byproducts.[2] The choice between these systems will depend on the specific substrate and the tolerance for potential side reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The selection of the appropriate ligand is particularly critical and is often dependent on the nature of the amine coupling partner.[12]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Xantphos | NaOtBu | Toluene | 80-100 | 16-24 | Good | [3] |
| Pd(OAc)₂ / XPhos | XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 91 | [7] |
| (NHC)Pd(allyl)Cl | NHC | NaOtBu | 1,4-Dioxane | RT-80 | 0.1-24 | High | [13] |
Expert Insights:
For the amination of aryl iodides, a variety of bulky, electron-rich phosphine ligands have proven effective.[12] Xantphos and XPhos are common choices that provide good results with a range of primary and secondary amines.[3][7] N-heterocyclic carbene (NHC) ligated palladium catalysts are also highly active and can often facilitate reactions at lower temperatures.[13] The choice of a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is crucial for efficient reaction.[3][7]
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and success in your laboratory, we provide the following detailed experimental protocols for each of the discussed reactions. These are starting points and may require optimization for your specific coupling partners.
General Considerations for All Reactions:
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere of nitrogen or argon to prevent oxidation of the palladium catalyst.
-
Anhydrous and Degassed Solvents: Use of anhydrous and degassed solvents is critical to prevent catalyst deactivation and unwanted side reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the coupling of aryl bromides and can be applied to this compound.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2-3 equiv)
-
Anhydrous, degassed 1,4-Dioxane/Water (4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the anhydrous, degassed 1,4-Dioxane/Water mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Suzuki-Miyaura Experimental Workflow.
Protocol 2: Mizoroki-Heck Reaction
This protocol is a general procedure for the Heck reaction of aryl iodides.[9]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Pd(OAc)₂ (1-5 mol%)
-
Base (e.g., K₂CO₃, 2 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and the base in DMF.
-
Add the alkene to the reaction mixture.
-
Heat the mixture to 100-140 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Cocatalyzed)
This is a standard protocol for the Sonogashira coupling of aryl iodides.[10]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (2.1 mol%)
-
Anhydrous, degassed THF
-
Anhydrous, degassed triethylamine (1.5 equiv)
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and anhydrous triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the mixture at room temperature for 1.5 hours.
-
Quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This general protocol is a starting point for the amination of aryl halides.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., Xantphos, 2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add this compound, the amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to an oven-dried reaction vial.
-
Add anhydrous toluene to the vial and seal it.
-
Remove the vial from the glovebox and heat with stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Figure 3: Buchwald-Hartwig Experimental Workflow.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions of this compound offer a versatile and powerful platform for the synthesis of a wide array of functionalized molecules. The electron-deficient nature of this substrate generally leads to high reactivity in the initial oxidative addition step. While traditional catalyst systems provide a solid foundation, the use of modern, bulky phosphine ligands and N-heterocyclic carbene-based catalysts can often lead to higher yields, lower catalyst loadings, and milder reaction conditions.
The choice of the optimal catalyst system is a multifactorial decision that depends on the specific coupling partners, desired reaction scale, and economic considerations. The data and protocols presented in this guide serve as a robust starting point for your investigations. As the field of catalysis continues to evolve, the development of even more active, stable, and cost-effective catalysts for these and other transformations will undoubtedly continue to expand the horizons of synthetic chemistry.
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Singh, V., Sajad, Y., & Flashman, M. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 909935. [Link]
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Singh, V., Sajad, Y., & Flashman, M. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10. [Link]
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Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). A General and Efficient Protocol for the Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Alkynes. The Journal of Organic Chemistry, 70(1), 391–393. [Link]
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Torraca, K. E., & Buchwald, S. L. (2001). A Versatile Catalyst for the Suzuki−Miyaura Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 123(45), 11107–11108. [Link]
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Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. (n.d.). Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
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Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
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Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
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Palladium-catalyzed cross-coupling of (Z)-3-iodo-3-trifluoromethyl-1- aryl allylic alcohols with terminal alkynes - SIOC Journals. (n.d.). Retrieved from [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
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Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated and Deactivated Aryl Chlorides. Angewandte Chemie International Edition, 44(5), 674–688. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Iodo-5-(trifluoromethyl)benzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. The 3-Iodo-5-(trifluoromethyl)benzaldehyde scaffold represents a unique starting point for the synthesis of novel bioactive molecules. The strategic placement of a bulky, lipophilic iodine atom and a strongly electron-withdrawing trifluoromethyl group on the benzaldehyde ring creates a molecule with distinct electronic and steric properties. This guide provides an in-depth, objective comparison of the potential structure-activity relationships (SAR) of analogs derived from this scaffold, supported by experimental data from structurally related compounds and established methodologies. While direct and extensive comparative studies on a homologous series of this compound analogs are not widely available in the public domain, this guide synthesizes data from various classes of substituted benzaldehydes to provide a predictive framework for their therapeutic potential.
The Strategic Advantage of the this compound Scaffold
The benzaldehyde moiety itself is a versatile pharmacophore, known to be a precursor for a wide array of biologically active compounds, including anticancer and antimicrobial agents.[1][2] The true potential of the this compound scaffold, however, lies in the synergistic interplay of its substituents.
-
The Trifluoromethyl (-CF3) Group: This group is a bioisostere of the methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature enhances the metabolic stability of the parent molecule and increases its lipophilicity, which can improve cell membrane permeability.[3] The presence of the -CF3 group can also lead to stronger binding interactions with target proteins.[3]
-
The Iodine (-I) Atom: As a large and polarizable halogen, iodine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This can contribute to enhanced affinity and selectivity for a biological target. Furthermore, the iodine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space.
The combination of these two groups on the benzaldehyde ring at the meta positions creates a unique electronic environment, influencing the reactivity of the aldehyde group and providing distinct interaction points for biological targets.
Comparative Analysis of Biological Activity: A Predictive Framework
Based on the known activities of structurally similar substituted benzaldehydes, we can extrapolate the potential biological activities of this compound analogs. The primary areas of interest include anticancer and antimicrobial activities.
Anticancer Activity
Substituted benzaldehydes have shown promise as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and inhibition of key signaling pathways.[2] For instance, derivatives of 3-(trifluoromethyl)benzaldehyde, such as quinoxaline 1,4-di-N-oxides and isoxazoles, have demonstrated potent cytotoxic effects against various human cancer cell lines.[3]
Table 1: Comparative Anticancer Activity of Substituted Benzaldehyde Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzaldehyde-derived α-hydroxyphosphonates | Mes-Sa/Dx5 (Uterine Sarcoma) | Varies (Potent) | [4] |
| Aminobenzylnaphthols (from Benzaldehydes) | BxPC-3 (Pancreatic Cancer) | 13.26 - 54.55 | [5] |
| Aminobenzylnaphthols (from Benzaldehydes) | HT-29 (Colon Cancer) | 11.55 - 58.11 | [5] |
| Salicylaldehyde Benzoylhydrazones | BV-173 (Leukemia) | Low µM to nM | [6] |
| 3-Substituted Benzamide Derivatives | K562 (Leukemia) | Potent | [7] |
The data presented is for structurally related compounds and serves as a predictive guide for the potential of this compound analogs.
Structure-Activity Relationship Insights (Anticancer):
-
Hydrophobicity and Substituent Position: Studies on α-hydroxyphosphonates derived from substituted benzaldehydes indicate that hydrophobicity and the position of substituents on the benzene ring are crucial determinants of toxicity.[4] This suggests that modifications to the 3-Iodo-5-(trifluoromethyl)phenyl ring could significantly impact anticancer activity.
-
Overcoming Multidrug Resistance: Some benzaldehyde analogs have shown the ability to be equally or more toxic to multidrug-resistant (MDR) cancer cell lines, suggesting they may evade P-glycoprotein mediated drug efflux.[4] This is a promising avenue of investigation for analogs of this compound.
-
Induction of Apoptosis: A common mechanism of action for anticancer benzaldehyde derivatives is the induction of apoptosis.[2] It is highly probable that analogs of this compound would also exert their cytotoxic effects through this pathway.
Antimicrobial Activity
Halogenated compounds and those containing trifluoromethyl groups are well-represented in the antimicrobial drug landscape. The lipophilicity imparted by these groups can facilitate penetration of microbial cell walls.
Table 2: Comparative Antimicrobial Activity of Substituted Benzaldehyde Analogs
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazolidinone derivatives (from Benzaldehydes) | Various Bacteria | Varies | [2] |
| 3-Iodochromone derivatives | Sclerotium rolfsii | ED50 = 8.43 mg L−1 | [8] |
| Synthetic Antimicrobial Peptides | Gram-positive & Gram-negative bacteria | Varies | [9] |
MIC: Minimum Inhibitory Concentration. The data is for structurally related compounds and provides a predictive framework.
Structure-Activity Relationship Insights (Antimicrobial):
-
Halogenation: The presence of a halogen, such as iodine, can significantly enhance antimicrobial activity. For example, 3-iodochromone derivatives have shown potent fungicidal activity.[8]
-
Enzyme Inhibition: The mechanism of action for many antimicrobial benzaldehyde derivatives involves the inhibition of essential microbial enzymes.[2] The unique electronic nature of the this compound scaffold could lead to novel enzyme inhibitory profiles.
Experimental Protocols for Evaluation
To empirically determine the structure-activity relationship of a newly synthesized library of this compound analogs, the following standardized experimental protocols are recommended.
Synthesis of Analogs
A generalized synthetic workflow for creating a library of analogs would involve modifying the aldehyde functional group.
Caption: A generalized workflow for the synthesis of this compound analogs.
In Vitro Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.[2]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]
In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Step-by-Step Protocol:
-
Compound Dilution: Prepare serial dilutions of the synthesized analogs in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.[10]
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, analogs of this compound may exert their biological effects through various signaling pathways.
Anticancer: Induction of Apoptosis and Kinase Inhibition
Many anticancer agents derived from substituted benzaldehydes induce apoptosis through the intrinsic (mitochondrial) pathway.[2] Furthermore, the trifluoromethylphenyl moiety is a common feature in many kinase inhibitors.[7] It is plausible that analogs could target key kinases involved in cancer cell proliferation and survival.
Caption: Potential anticancer signaling pathways targeted by this compound analogs.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The unique combination of a bulky iodine atom and a strongly electron-withdrawing trifluoromethyl group provides a foundation for designing molecules with potentially enhanced biological activity and favorable pharmacokinetic properties. While this guide provides a predictive framework based on existing literature for structurally related compounds, a dedicated research program focused on the synthesis and systematic biological evaluation of a diverse library of this compound analogs is essential to fully elucidate their structure-activity relationships. Future studies should focus on exploring various synthetic modifications of the aldehyde group to generate diverse chemical entities and screening them against a panel of cancer cell lines and microbial strains to identify lead compounds for further optimization.
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A Researcher's Guide to Alternatives for 3-Iodo-5-(trifluoromethyl)benzaldehyde in Synthesis
A Senior Application Scientist's Perspective on Strategic Reagent Selection in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and professionals in drug development and materials science, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. 3-Iodo-5-(trifluoromethyl)benzaldehyde is a valuable reagent, prized for its utility in introducing the trifluoromethylbenzaldehyde moiety via palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, enhancing the reactivity of the carbon-iodine bond towards oxidative addition, a critical step in many catalytic cycles.[1] However, considerations of cost, availability, and the specific demands of a synthetic route often necessitate the exploration of alternative reagents.
This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on their performance in the widely utilized Suzuki-Miyaura and Sonogashira cross-coupling reactions. We will delve into the chemical reasoning behind the reactivity of these alternatives, provide experimental protocols, and present comparative data to inform your selection process.
The Chemical Landscape: Understanding the Alternatives
The primary alternatives to this compound fall into two main categories: those that vary the leaving group on the benzaldehyde scaffold and those that shift the reactive component to the coupling partner.
1. Alternative Halogen and Pseudohalogen Derivatives:
The most direct alternatives are other halogenated or sulfonate-activated benzaldehydes. The reactivity of the leaving group in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf (triflate) > Cl .[2]
-
3-Bromo-5-(trifluoromethyl)benzaldehyde: This is the most common and commercially available alternative.[3][4][5] While less reactive than the iodo-analog, it is often significantly more cost-effective, making it an attractive option for large-scale synthesis. The carbon-bromine bond is still readily activated by many palladium catalysts, often requiring slightly higher temperatures or more specialized ligand systems to achieve comparable yields to the iodo counterpart.[6]
-
3-Chloro-5-(trifluoromethyl)benzaldehyde: Aryl chlorides are the least reactive of the common halides in these coupling reactions.[7] Their use typically necessitates more advanced catalytic systems, often employing bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[7] While potentially the most economical option, the need for specialized and often more expensive catalysts can offset this advantage.
-
3-Trifluoromethanesulfonyloxy-5-(trifluoromethyl)benzaldehyde (3-Triflate-5-(trifluoromethyl)benzaldehyde): Aryl triflates are excellent leaving groups, with reactivity often comparable to or slightly less than aryl bromides. They can be synthesized from the corresponding phenol.
2. Boronic Acid and Boronate Ester Derivatives:
An alternative strategy in Suzuki-Miyaura coupling is to reverse the functionalities of the coupling partners.
-
3-Formyl-5-(trifluoromethyl)phenylboronic Acid: In this case, the benzaldehyde moiety carries the boronic acid (or a corresponding boronate ester), and the coupling partner is an aryl or vinyl halide/triflate. This approach can be advantageous depending on the availability and reactivity of the other coupling partner. This boronic acid is commercially available, offering a direct route to the desired product scaffold.[8]
Comparative Performance in Key Cross-Coupling Reactions
To provide a clear comparison, we will examine the expected performance of these alternatives in Suzuki-Miyaura and Sonogashira reactions. While direct side-by-side comparative studies for this specific set of reagents are not extensively published, we can extrapolate from established principles and available data for similar systems.
Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds. The choice of leaving group on the electrophilic partner significantly impacts reaction conditions and outcomes.
Table 1: Performance Comparison of 3-Substituted-5-(trifluoromethyl)benzaldehyde Analogues in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent | Expected Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | Highest | Mild conditions, lower catalyst loading, shorter reaction times. | High reactivity, excellent yields. | Higher cost, potential for side reactions at elevated temperatures. |
| 3-Bromo-5-(trifluoromethyl)benzaldehyde | High | Slightly higher temperatures or more active catalysts may be needed. | Good balance of reactivity and cost. | May require optimization to match the efficiency of the iodo analog. |
| 3-Chloro-5-(trifluoromethyl)benzaldehyde | Low | Requires specialized, often bulky and electron-rich, phosphine ligands and stronger bases. | Lowest cost of the halides. | Difficult to activate, may lead to lower yields and require extensive optimization. |
| 3-Formyl-5-(trifluoromethyl)phenylboronic Acid | N/A (Nucleophile) | Couples with a wide range of aryl/vinyl halides and triflates. | Versatile, allows for a different synthetic strategy. | The synthesis of the boronic acid adds a step if not commercially sourced. |
Causality Behind Experimental Choices: The electron-withdrawing trifluoromethyl group makes the aryl halide more susceptible to oxidative addition by the palladium catalyst.[9] This effect is most pronounced with the more easily cleaved carbon-iodine bond. For the less reactive aryl bromides and chlorides, ligands with strong electron-donating properties and steric bulk are often employed. These ligands stabilize the palladium(0) center and promote the oxidative addition step.[6]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Reactivity of Halide Alternatives
The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. The reactivity trend of the aryl halides is similar to that in the Suzuki-Miyaura reaction.
Table 2: Performance Comparison of Halogenated 3-(Trifluoromethyl)benzaldehydes in a Hypothetical Sonogashira Coupling with Phenylacetylene
| Reagent | Expected Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | Highest | Mild conditions (often room temperature), low catalyst loading. | High reactivity, excellent yields, minimal side reactions under optimized conditions. | Higher cost. |
| 3-Bromo-5-(trifluoromethyl)benzaldehyde | Moderate | Higher temperatures and/or more active catalysts are generally required. | More cost-effective than the iodo analog. | May require more rigorous optimization to avoid side reactions like Glaser coupling.[10] |
| 3-Chloro-5-(trifluoromethyl)benzaldehyde | Very Low | Generally not a suitable substrate for standard Sonogashira conditions. | Very low cost. | Extremely low reactivity, often leading to no desired product. |
Causality Behind Experimental Choices: The Sonogashira coupling typically involves a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. The higher reactivity of aryl iodides allows for milder reaction conditions, which can be crucial for sensitive substrates. For aryl bromides, the increased temperature is necessary to overcome the higher activation energy of the C-Br bond cleavage.
Reaction Mechanism: Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocols
The following are representative protocols that can be adapted for the specific reagents discussed.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the degassed solvent (e.g., a mixture of toluene and water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Add a degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature for aryl iodides, elevated temperature for aryl bromides) until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cost and Availability Analysis
A crucial factor in reagent selection is the cost and commercial availability.
-
This compound: Generally the most expensive of the halide derivatives due to the higher cost of iodine and often more complex synthesis. It is readily available from numerous suppliers.
-
3-Bromo-5-(trifluoromethyl)benzaldehyde: Offers a significant cost saving compared to the iodo analog. For example, some suppliers list the price per gram at a fraction of the cost of the iodo-derivative.[3][4] It is also widely available from a variety of chemical suppliers.
-
3-Formyl-5-(trifluoromethyl)phenylboronic Acid: The price can be comparable to or slightly higher than the bromo-derivative. Its availability is also good from several suppliers.
Conclusion and Recommendations
The choice of reagent to replace this compound is a multi-faceted decision that depends on the specific requirements of your synthesis.
-
For high reactivity and mild reaction conditions , where cost is not the primary concern, This compound remains the reagent of choice.
-
For a balance of reactivity and cost-effectiveness , especially for larger-scale syntheses, 3-Bromo-5-(trifluoromethyl)benzaldehyde is an excellent and highly recommended alternative. The slightly more forcing conditions required are often a reasonable trade-off for the significant cost savings.
-
When a different synthetic strategy is desired or required , 3-Formyl-5-(trifluoromethyl)phenylboronic acid provides a versatile alternative for Suzuki-Miyaura couplings, allowing for the coupling with a diverse range of aryl and vinyl halides/triflates.
Ultimately, the optimal choice will be determined by a careful evaluation of the specific reaction, the scale of the synthesis, and the overall project budget. It is always recommended to perform small-scale optimization experiments when switching from an iodo to a bromo or other alternative to ensure the desired outcome.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
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3-Bromo-5-(trifluoromethyl)benzaldehyde Price from Supplier Brand WENGJIANG HUAXUESHIJI on Chemsrc.com. (2022, November 3). Retrieved from [Link]
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Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. (2023, December 13). Retrieved from [Link]
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3-Iodo-2-methoxy-5-(trifluoromethyl)benzaldehyde - AOBChem USA. Retrieved from [Link]
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3-Bromo-5-(trifluoromethyl)benzaldehyde, 1 g - 基因商城. Retrieved from [Link]
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(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Retrieved from [Link]
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The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. Retrieved from [Link]
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The Suzuki–Miyaura Coupling of Nitroarenes | Journal of the American Chemical Society. Retrieved from [Link]
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ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. - ResearchGate. (2025, August 6). Retrieved from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Retrieved from [Link]
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Table 4 Suzuki reaction of phenylboronic acid with aryl halides in the... - ResearchGate. Retrieved from [Link]
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BENZALDEHYDE, 3-IODO-5-(TRIFLUOROMETHYL) - Chemical Technology Co.,LTD(expird). Retrieved from [Link]
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Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics - ACS Publications. (2025, July 5). Retrieved from [Link]
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Supporting Information TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3. Retrieved from [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. Retrieved from [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. Retrieved from [Link]
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Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate. Retrieved from [Link]
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Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit - MDPI. Retrieved from [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. Retrieved from [Link]
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Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. Retrieved from [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Retrieved from [Link]
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One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC - PubMed Central. Retrieved from [Link]
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Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a - ResearchGate. Retrieved from [Link]
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(PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions - ResearchGate. (2023, March 22). Retrieved from [Link]
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Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). - ResearchGate. Retrieved from [Link]
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Mastering Sonogashira Coupling: The Role of Iodinated Trifluoromethylbenzenes. (2025, November 6). Retrieved from [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. (2025, August 10). Retrieved from [Link]
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A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Request PDF. (2025, August 6). Retrieved from [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021, January 4). Retrieved from [Link]
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5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed. (2020, February 12). Retrieved from [Link]
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1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones - MDPI. Retrieved from [Link]
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Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC - NIH. Retrieved from [Link]
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Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation - American Chemical Society. (2026, January 9). Retrieved from [Link]
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A Comparative Analysis of Leading Insecticidal and Fungicidal Derivatives for Advanced Crop Protection
This guide offers an in-depth comparative study of the insecticidal and fungicidal activity of key derivative classes, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple catalog of compounds, this document delves into the causal relationships behind experimental design and the inherent self-validating nature of robust scientific protocols. We will explore the structure-activity relationships, mechanisms of action, and comparative efficacy of prominent insecticidal and fungicidal derivatives, supported by experimental data from peer-reviewed sources.
Section 1: Understanding the Chemical Arsenal: Key Classes of Derivatives
The relentless battle against agricultural pests and fungal pathogens has driven the development of a diverse array of chemical compounds. Understanding the fundamental structural classes and their modes of action is paramount for effective and sustainable pest management strategies.
Insecticidal Derivatives: Neurotoxins Leading the Charge
Modern insecticides primarily target the nervous system of insects, leading to paralysis and death. Two of the most successful and widely studied classes are pyrethroids and neonicotinoids.
-
Pyrethroids: These are synthetic analogues of pyrethrins, natural insecticides derived from chrysanthemum flowers.[1][2] They are valued for their rapid knockdown effect and broad-spectrum activity.[3] Pyrethroids, such as cypermethrin and deltamethrin, act by keeping the sodium channels in nerve cells open, leading to continuous nerve stimulation.[1][2]
-
Neonicotinoids: This class of insecticides, including imidacloprid and acetamiprid, targets the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[4][5] Their selective affinity for insect nAChRs over mammalian receptors contributes to their favorable toxicological profile for non-target organisms.[6]
Fungicidal Derivatives: Disrupting Fungal Viability
Fungal pathogens pose a significant threat to global food security. Triazoles and strobilurins are two cornerstone classes of fungicides that effectively control a wide range of fungal diseases.
-
Triazoles: As part of the broader azole class, triazoles like fluconazole and tebuconazole inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][7] This disruption leads to impaired cell membrane function and ultimately, fungal cell death.[7]
-
Strobilurins: Derived from a natural antifungal compound, strobilurins such as azoxystrobin and trifloxystrobin act by inhibiting mitochondrial respiration.[8][9] They block the electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex, effectively cutting off the energy supply of the fungus.[8][9][10]
Section 2: Evaluating Efficacy: Methodologies and Protocols
The objective comparison of insecticidal and fungicidal derivatives relies on standardized and reproducible experimental protocols. These assays are designed to quantify the potency of a compound and provide the data necessary for informed decision-making in research and development.
Insecticide Bioassays: Quantifying Lethality
Insecticide bioassays are fundamental for determining the toxicity of a compound to a target insect species. The primary metric derived from these assays is the Lethal Concentration 50 (LC50) , which represents the concentration of the insecticide that causes 50% mortality in a test population.
A common and effective method is the leaf-dip bioassay , particularly for sucking pests.[11][12]
Experimental Protocol: Leaf-Dip Bioassay
-
Preparation of Insecticide Solutions: A stock solution of the technical grade insecticide is prepared in an appropriate solvent, typically acetone.[12] Serial dilutions are then made to create a range of concentrations to be tested.[12]
-
Leaf Treatment: Cotton leaves with petioles are collected from plants not exposed to insecticides.[11] The leaves are dipped into the respective insecticide solutions for a standardized duration (e.g., 20 seconds) and then allowed to air dry.[12] Control leaves are dipped in the solvent alone.
-
Insect Exposure: The treated leaves are placed in petri dishes containing a solidified agar slant to maintain leaf turgidity.[12] A known number of adult insects are then introduced into each petri dish.
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours) post-exposure.[12] An insect is considered dead if it shows no coordinated movement when gently prodded.[12]
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula.[12] A log-dose probit analysis is then performed to calculate the LC50 value.[11]
Antifungal Susceptibility Testing: Gauging Inhibitory Power
Antifungal susceptibility testing (AFST) is crucial for determining the effectiveness of a fungicide against a specific fungal pathogen.[13][14] The key metrics obtained are the Minimum Inhibitory Concentration (MIC) and the Half Maximal Effective Concentration (EC50) .
-
MIC: The lowest concentration of a fungicide that prevents visible growth of a microorganism.[15]
-
EC50: The concentration of a fungicide that causes a 50% reduction in microbial growth.
The broth microdilution method is a widely accepted and standardized technique for AFST.[14][16]
Experimental Protocol: Broth Microdilution Method
-
Preparation of Antifungal Solutions: Two-fold serial dilutions of the antifungal agent are prepared in a liquid broth medium within a 96-well microtiter plate.[13][14]
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific concentration.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated under controlled conditions (temperature and time) suitable for the growth of the specific fungus.[15]
-
Endpoint Determination: After incubation, the plates are visually inspected or read using a spectrophotometer to determine the lowest concentration of the antifungal agent that inhibits fungal growth (the MIC).[15] For EC50 determination, the concentration that results in a 50% reduction in growth compared to the control is calculated.[15]
Section 3: Comparative Performance Analysis
The following tables summarize the insecticidal and fungicidal activities of various derivatives against a range of target organisms, as reported in the scientific literature. This quantitative data provides a direct comparison of the potency of these compounds.
Insecticidal Derivatives: A Head-to-Head Comparison
| Insecticide Class | Derivative | Target Insect | LC50 | Reference |
| Pyrethroid | Lambda-cyhalothrin | Procambarus clarkii (Crayfish) | 0.16 µg/L | [17] |
| Etofenprox | Procambarus clarkii (Crayfish) | 0.29 µg/L | [17] | |
| Cypermethrin | Helicoverpa armigera (Cotton Bollworm) | 277.67 ppm | [18] | |
| Karate (Lambda-cyhalothrin) | Helicoverpa armigera (Cotton Bollworm) | 70.31 ppm | [18] | |
| Neonicotinoid | Clothianidin | Procambarus clarkii (Crayfish) | 59 µg/L | [17] |
| Thiamethoxam | Procambarus clarkii (Crayfish) | 967 µg/L | [17] | |
| Dinotefuran | Procambarus clarkii (Crayfish) | 2032 µg/L | [17] | |
| Afidopyropen | Aphis gossypii (Cotton Aphid) | 13.18 mg/L | [19] | |
| Spirotetramat | Aphis gossypii (Cotton Aphid) | 22.17 mg/L | [19] |
Table 1: Comparative LC50 values of selected pyrethroid and neonicotinoid derivatives against various insect and arthropod species.
Fungicidal Derivatives: Efficacy Against Pathogenic Fungi
| Fungicide Class | Derivative | Fungal Pathogen | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Triazole | Fluconazole | Candida albicans | 0.25 | - | [7] |
| Voriconazole | Candida albicans | 0.0156–0.5 | - | [7] | |
| Itraconazole | Aspergillus fumigatus | - | - | [20] | |
| Posaconazole | Aspergillus fumigatus | - | - | [20] | |
| Difenoconazole | Sclerotinia nivalis | - | <0.1 | [21] | |
| Tebuconazole | Sclerotinia nivalis | - | <0.1 | [21] | |
| Strobilurin | Azoxystrobin | Cercospora beticola | - | - | [16][22] |
| Trifloxystrobin | Cercospora beticola | - | - | [16][22] | |
| Pyraclostrobin | Cercospora beticola | - | - | [16][22] | |
| Picoxystrobin | Various pathogens | - | Varies | [8] |
Table 2: Comparative MIC and EC50 values of selected triazole and strobilurin derivatives against various fungal pathogens.
Section 4: Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways targeted by these derivatives and the experimental workflows for their evaluation.
Caption: Mechanisms of action for pyrethroid and neonicotinoid insecticides.
Caption: Mechanisms of action for triazole and strobilurin fungicides.
Caption: Standard experimental workflows for evaluating insecticides and fungicides.
Section 5: The Challenge of Resistance and the Promise of Synergy
The evolution of resistance is a significant threat to the long-term efficacy of any pesticide. Fungi and insects can develop resistance through various mechanisms, including target site mutations, metabolic degradation of the compound, and increased efflux of the toxicant from the cell.[21]
To combat resistance and enhance efficacy, the use of synergistic combinations of insecticides or fungicides is a promising strategy. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. For example, combining insecticides with different modes of action can delay the development of resistance and provide broader-spectrum control.
Conclusion
The selection of an appropriate insecticidal or fungicidal derivative requires a comprehensive understanding of its chemical properties, mechanism of action, and efficacy against target organisms. This guide has provided a comparative analysis of key derivative classes, supported by experimental data and detailed methodologies. The quantitative data presented in the comparison tables serves as a valuable resource for researchers and professionals in the field. As the challenges of pest and disease management continue to evolve, a data-driven and mechanistically informed approach to the development and deployment of these vital agricultural tools will be more critical than ever.
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A Technical Guide to Assessing the Metabolic Stability of Compounds Containing the 3-iodo-5-(trifluoromethyl)phenyl Moiety
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential and ultimate clinical success. A molecule that is rapidly metabolized may fail to achieve the necessary exposure to exert its pharmacological effect, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. This guide provides an in-depth technical assessment of the metabolic stability of compounds featuring the 3-iodo-5-(trifluoromethyl)phenyl moiety, a substitution pattern increasingly utilized in medicinal chemistry to enhance target engagement and modulate physicochemical properties.
This document moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to provide a cohesive narrative grounded in mechanistic understanding and practical, field-proven insights. We will explore the theoretical underpinnings of this moiety's metabolic profile, delve into a compelling case study, and provide detailed, self-validating experimental workflows for your own investigations.
The Rationale: Why 3-iodo-5-(trifluoromethyl)phenyl?
The strategic incorporation of halogen atoms and trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability.[1][2] The 3-iodo-5-(trifluoromethyl)phenyl moiety combines two key features that are hypothesized to confer significant resistance to metabolic degradation.
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group and is known to be one of the most effective substituents for enhancing metabolic stability.[3] Its presence can deactivate the adjacent aromatic ring, rendering it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for phase I drug metabolism.[3][4]
The iodo group , while also a halogen, presents a more complex picture. The carbon-iodine bond is the weakest among the halogens, which might suggest a susceptibility to deiodination. However, the metabolic fate of iodinated aromatics is highly dependent on the overall electronic environment of the molecule.[5][6] The presence of the strongly electron-withdrawing trifluoromethyl group at the meta position is anticipated to have a stabilizing effect on the carbon-iodine bond, making it more resistant to cleavage.
A Case Study in Metabolic Shielding: The Picornavirus Inhibitors
While direct comparative metabolic data for the 3-iodo-5-(trifluoromethyl)phenyl moiety is not extensively published, a compelling study on picornavirus inhibitors offers strong inferential evidence for the protective effects of trifluoromethyl substitution. In this study, researchers compared the in vitro metabolic stability of two analogs using a monkey liver microsomal assay.
The initial compound, a methyl-substituted oxadiazole, was found to generate eight distinct metabolic products. Two of the major metabolites resulted from hydroxylation of the terminal methyl groups. In a key modification, the methyl group on the isoxazole ring was replaced with a trifluoromethyl group. This change not only prevented hydroxylation at that specific position but also conferred a broader, "global protective effect" on the entire molecule. The trifluoromethyl analog produced only two minor metabolites, demonstrating a significant enhancement in metabolic stability.[7]
This case study strongly supports the hypothesis that the trifluoromethyl group can act as a metabolic shield, not just for the position it occupies but for the molecule as a whole. This principle is central to the predicted metabolic stability of compounds containing the 3-iodo-5-(trifluoromethyl)phenyl moiety.
Experimental Assessment of Metabolic Stability: A Comparative Approach
To rigorously assess the metabolic stability of a compound containing the 3-iodo-5-(trifluoromethyl)phenyl moiety, a direct comparison with carefully selected analogs is essential. This approach allows for the isolation and quantification of the contributions of the iodo and trifluoromethyl groups to the overall metabolic profile.
Proposed Comparative Compounds:
-
Test Compound: Contains the 3-iodo-5-(trifluoromethyl)phenyl moiety.
-
Analog 1 (Methyl analog): The trifluoromethyl group is replaced by a methyl group (3-iodo-5-methylphenyl). This will directly probe the metabolic shielding effect of the -CF3 group.
-
Analog 2 (Chloro analog): The iodo group is replaced by a chloro group (3-chloro-5-(trifluoromethyl)phenyl). This will assess the relative stability of the carbon-halogen bond.
-
Analog 3 (Bromo analog): The iodo group is replaced by a bromo group (3-bromo-5-(trifluoromethyl)phenyl). This provides another point of comparison for the carbon-halogen bond stability.
Experimental Workflow: In Vitro Metabolic Stability Assays
The two most common and informative in vitro assays for assessing metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay. These assays provide crucial data for calculating intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[8]
Caption: Experimental workflow for in vitro metabolic stability assays.
Detailed Protocol: Liver Microsomal Stability Assay
This protocol provides a robust framework for assessing Phase I metabolic stability.
1. Materials:
- Test compound and analog stock solutions (10 mM in DMSO).
- Pooled human liver microsomes (e.g., from a commercial supplier).
- Phosphate buffer (0.1 M, pH 7.4).
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound for analytical normalization).
- 96-well plates.
- Incubator/shaker set to 37°C.
- Centrifuge.
- LC-MS/MS system.[9][10]
2. Procedure:
- Preparation:
- Thaw liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
- Prepare working solutions of the test compound and analogs at 1 µM in phosphate buffer.
- Incubation:
- Add the microsomal solution to the wells of a 96-well plate.
- Add the compound working solutions to the wells and pre-incubate at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Time-Point Sampling:
- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile with the internal standard.
- Sample Processing:
- Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
- Transfer the supernatant to a new 96-well plate for analysis.
- LC-MS/MS Analysis:
- Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.[11]
3. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression line corresponds to the elimination rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Hepatocyte Stability Assay: The "Gold Standard"
While microsomal assays are excellent for assessing Phase I metabolism, they lack Phase II metabolizing enzymes. Hepatocytes, being intact liver cells, provide a more complete picture of a compound's metabolic fate.[12] The protocol is similar to the microsomal assay, with the key difference being the use of a suspension of cryopreserved hepatocytes instead of microsomes and the omission of an NADPH regenerating system, as the cells contain the necessary cofactors.
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in a clear and concise table to facilitate direct comparison.
Table 1: Comparative In Vitro Metabolic Stability Data
| Compound | Moiety | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Test Compound | 3-iodo-5-(trifluoromethyl)phenyl | [Experimental Value] | [Experimental Value] |
| Analog 1 | 3-iodo-5-methylphenyl | [Experimental Value] | [Experimental Value] |
| Analog 2 | 3-chloro-5-(trifluoromethyl)phenyl | [Experimental Value] | [Experimental Value] |
| Analog 3 | 3-bromo-5-(trifluoromethyl)phenyl | [Experimental Value] | [Experimental Value] |
Interpretation of Expected Results:
-
Test Compound vs. Analog 1: It is hypothesized that the Test Compound will exhibit a significantly longer half-life and lower intrinsic clearance compared to Analog 1. This would provide strong evidence for the metabolic shielding effect of the trifluoromethyl group.
-
Test Compound vs. Analogs 2 & 3: The relative stability of the Test Compound compared to the chloro and bromo analogs will provide insights into the susceptibility of the carbon-iodine bond to metabolic cleavage in this specific chemical context. While the C-I bond is weaker, the overall electronic environment created by the trifluoromethyl group may render it surprisingly stable.
Visualizing Metabolic Pathways
Understanding the potential metabolic fate of a compound is as important as quantifying its stability. Computational tools can predict likely sites of metabolism, which can then be confirmed through metabolite identification studies using high-resolution mass spectrometry.
Caption: Potential metabolic pathways for a compound with the target moiety.
Conclusion
The 3-iodo-5-(trifluoromethyl)phenyl moiety represents a promising structural motif for enhancing the metabolic stability of drug candidates. The combination of the electron-withdrawing trifluoromethyl group and the unique properties of the iodo substituent creates a chemical environment that is predicted to be resistant to common metabolic transformations. The principles outlined in this guide, supported by the provided case study and detailed experimental protocols, offer a comprehensive framework for researchers to confidently assess the metabolic stability of their compounds and make data-driven decisions in the drug discovery process. By employing a rigorous comparative approach, scientists can unlock the full potential of this valuable chemical scaffold.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Iodo-5-(trifluoromethyl)benzaldehyde
As researchers and scientists dedicated to innovation, our work inherently involves handling a diverse array of chemical compounds. Among these are specialized reagents like 3-Iodo-5-(trifluoromethyl)benzaldehyde, a halogenated aromatic aldehyde frequently utilized as an intermediate in pharmaceutical synthesis.[1] While essential for discovery, the responsible management of this compound upon completion of its use is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures, empowering your team to handle this substance with the expertise and confidence that defines rigorous scientific practice.
Part 1: Hazard Profile and Chemical Properties
Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound is a halogenated organic compound, a classification that dictates its specific waste stream.[2] Its hazard profile, inferred from its structure and data on analogous compounds, necessitates that it be treated as hazardous waste.
| Property | Data | Rationale & Implications for Disposal |
| Chemical Name | This compound | Full name must be used on all hazardous waste labels.[3] |
| CAS Number | 868166-28-3 | Provides an unambiguous identifier for waste manifests.[1] |
| Molecular Formula | C8H4F3IO | Indicates the presence of iodine and fluorine (halogens), requiring segregation into a halogenated waste stream.[2][4] |
| Physical State | Liquid (based on similar benzaldehydes) | Requires collection in a sturdy, leak-proof liquid waste container with secondary containment.[5] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation, Combustible Liquid, Toxic to Aquatic Life.[6][7][8] | Mandates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal. Prohibits disposal via sink or regular trash to prevent environmental release and infrastructure damage.[5][9] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents.[7][8] | Waste must not be mixed with incompatible substances to prevent violent reactions or the emission of toxic gases.[3] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement governed by regulations from agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] The following protocol ensures compliance and safety.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[8]
Step 2: Segregate as Halogenated Organic Waste
This is the most critical step in the disposal process. Halogenated and non-halogenated organic wastes must always be collected in separate containers.[2][12]
-
Causality: Halogenated compounds require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases (like HCl and HF) produced during combustion.[13] Mixing them with non-halogenated solvents can lead to the formation of highly toxic dioxins and furans if incinerated improperly and can damage standard incinerators.
Step 3: Collect in a Designated Hazardous Waste Container
-
Container Specifications: Use a sturdy, chemically compatible, and leak-proof container, typically a plastic carboy provided by your institution's Environmental Health & Safety (EHS) department.[5][12]
-
Labeling: The container must be labeled before any waste is added. The label must clearly state:
-
Handling: Keep the container closed at all times, except when actively adding waste.[5] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[12][15]
Step 4: Store in a Satellite Accumulation Area (SAA)
Generated waste must be stored in a designated SAA, which is an area at or near the point of generation and under the control of the operator.[3][10]
-
Location: The SAA can be a designated portion of a lab bench or inside a chemical fume hood.[3]
-
Secondary Containment: Liquid waste containers must be kept in a secondary containment tray or bin that can hold the entire volume of the container.[5]
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly acids, bases, and oxidizers.[3]
Step 5: Arrange for Final Disposal
Once the waste container is full (or has been in the SAA for up to one year), contact your institution's EHS department to schedule a waste pickup.[3] Do not move the waste to another lab or attempt to dispose of it yourself. A licensed hazardous waste vendor will transport it for final disposal, which is typically incineration.[14]
Part 3: Managing Contaminated Materials and Empty Containers
Proper disposal extends to all materials that have come into contact with the chemical.
-
Solid Waste: Used gloves, weigh paper, and absorbent pads contaminated with this compound should be collected in a separate, clearly labeled bag or container for solid hazardous waste.
-
Empty Containers: The original bottle that held the chemical is not "empty" in a regulatory sense.
-
Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, this first rinseate must be collected and disposed of as halogenated hazardous waste. [5]
-
Subsequent rinses should also be collected as hazardous waste.
-
Only after being thoroughly rinsed and air-dried can the container be disposed of according to institutional policy, which may allow for disposal in laboratory glass waste.[5][15]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams of this compound.
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to Safely Handling 3-Iodo-5-(trifluoromethyl)benzaldehyde
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, the unique reactivity of these molecules demands a commensurate level of safety and operational discipline. This guide provides an in-depth, procedural framework for handling 3-Iodo-5-(trifluoromethyl)benzaldehyde, a halogenated aromatic aldehyde. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions, ensuring both personal safety and the integrity of your research.
Hazard Analysis: Understanding the 'Why' Behind the Precautions
This compound is a reactive organic compound. Its hazard profile is dictated by the interplay of the aldehyde functional group, the aromatic ring, and the halogen (iodo) and trifluoromethyl substituents. A thorough risk assessment is the first step in establishing a safe handling protocol.
-
Irritant Properties : The primary, immediate hazards are its effects on direct contact. Safety Data Sheets (SDS) for structurally similar compounds consistently classify it as a substance that causes skin irritation (Category 2) and serious eye irritation (Category 2) .[1][2] The aldehyde group can react with biological macromolecules, leading to an inflammatory response.
-
Respiratory Tract Irritation : Vapors or aerosols of this compound may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2][3] Inhalation should be considered a primary route of exposure that must be mitigated.
-
Combustibility : While not highly flammable, it is a combustible liquid.[2] It must be kept away from open flames, sparks, and hot surfaces.[1][4]
-
Halogenated Nature : The presence of iodine makes this a halogenated organic compound. This is critical for waste disposal considerations, as improper disposal can lead to environmental contamination.[5][6]
-
Reactivity and Decomposition : When heated to decomposition, it can release hazardous substances such as carbon monoxide (CO), carbon dioxide (CO2), and highly toxic gaseous hydrogen fluoride (HF) and potentially hydrogen iodide (HI).[1][2] It is also noted as being potentially air and light sensitive, requiring storage under an inert atmosphere.[2][3][4]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is a direct response to the identified hazards. It is the last line of defense, to be used in conjunction with primary engineering controls.
-
Primary Engineering Control: Chemical Fume Hood All handling of this compound—from weighing to reaction quenching—must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood provides constant ventilation to prevent the accumulation of irritating vapors in the laboratory atmosphere, directly addressing the inhalation hazard.
-
Eye and Face Protection Given the serious eye irritation risk, robust protection is mandatory.
-
Chemical Splash Goggles : These are required to provide a complete seal around the eyes, protecting from splashes from any direction. Standard safety glasses are insufficient.
-
Face Shield : A face shield should be worn over the chemical splash goggles whenever there is a significant risk of splashing, such as during transfers of larger quantities or when a reaction is under positive pressure.
-
-
Skin and Body Protection
-
Flame-Resistant (FR) Laboratory Coat : A lab coat, fully buttoned, is the minimum requirement. Given the combustible nature of the compound, an FR-rated coat is strongly recommended.
-
Gloves : Double-gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs.
-
Inner Glove : A standard disposable nitrile glove.
-
Outer Glove : A thicker, chemical-resistant nitrile or neoprene glove. Nitrile gloves offer good resistance against a broad range of chemicals, including aromatic compounds.[7] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Discard gloves immediately if they become contaminated.[8]
-
-
Full-Length Pants and Closed-Toe Shoes : This is a standard and essential laboratory practice to protect the skin on the lower body and feet.
-
-
Respiratory Protection When work is conducted within a properly functioning chemical fume hood, a respirator is typically not required. However, a NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary for emergency situations, such as cleaning up a large spill outside of a containment system.[9] All respirator use requires prior medical clearance, training, and fit-testing as per OSHA regulations.[8]
Operational and Disposal Plan: A Step-by-Step Protocol
This protocol provides a direct, procedural guide for safe handling, from initial preparation to final waste disposal.
Step 1: Pre-Handling Safety Checklist
-
Verify Fume Hood Operation : Confirm the fume hood has a valid certification and that the airflow monitor indicates it is functioning correctly.
-
Locate Safety Equipment : Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4]
-
Assemble all PPE : Don your lab coat, safety goggles, and inner gloves before entering the designated work area. The face shield and outer gloves should be readily available.
-
Prepare Waste Container : Have a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste" ready in the fume hood.[5]
Step 2: Handling and Experimental Use
-
Don Additional PPE : Before handling the primary container, don your outer gloves and face shield.
-
Inert Atmosphere Handling : As the compound can be air-sensitive, it is best practice to handle it under an inert atmosphere (e.g., argon or nitrogen), especially for storage and reactions sensitive to oxidation.[3]
-
Dispensing : Conduct all weighing and dispensing of the chemical within the fume hood. Use a spatula for solids or a syringe/pipette for liquids. Clean any contaminated tools immediately after use.
-
Perform Reaction : Keep the reaction vessel within the fume hood throughout the procedure.
-
Post-Reaction : After the experiment is complete, quench the reaction carefully and decontaminate all glassware and equipment used.
Step 3: Decontamination and Disposal
-
Waste Collection : All waste containing this compound, including residual amounts in containers, contaminated gloves, and paper towels, must be disposed of in the designated "Halogenated Organic Waste" container.[6][10] Do not pour this chemical down the drain.
-
Glassware Cleaning : Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone) inside the fume hood. The solvent rinsate must also be collected as halogenated organic waste.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves. Then remove the face shield and lab coat. Finally, remove the inner gloves.
-
Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[1][11]
Summary of Safety and Handling Information
| Hazard Category | Risk | Required Control Measure |
| Eye Contact | Serious Eye Irritation (Category 2)[1][2] | Chemical splash goggles and face shield. |
| Skin Contact | Skin Irritation (Category 2)[1][2] | Flame-resistant lab coat and chemical-resistant gloves (nitrile recommended). |
| Inhalation | Respiratory Tract Irritation (STOT SE 3)[1][2][3] | Work exclusively within a certified chemical fume hood. |
| Fire Hazard | Combustible Liquid[2] | Keep away from heat, sparks, and open flames. Use a FR lab coat. |
| Disposal | Halogenated Organic Compound | Collect in a designated, labeled hazardous waste container for incineration.[10][12] |
Chemical Handling Workflow Diagram
The following diagram illustrates the critical steps for safely managing this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . Source: US Environmental Protection Agency (EPA). [Link]
-
Personal Protective Equipment (PPE) . Source: Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Personal Protective Equipment . Source: US Environmental Protection Agency (EPA). [Link]
-
Chemical Safety: Personal Protective Equipment . Source: University of California, Santa Barbara Environmental Health & Safety. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling . Source: Organic Chemistry Praktikum. [Link]
-
Personal Protective Equipment (PPE) - Types of Gloves . Source: University of Toledo. [Link]
-
Hazardous Waste Segregation . Source: Rensselaer Polytechnic Institute. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . Source: ResearchGate. [Link]
-
Personal Protective Equipment for Fragrance Oil . Source: Fragrance Oils Direct UK. [Link]
-
Halogenated Waste Definition . Source: University of Wisconsin-Milwaukee. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. uakron.edu [uakron.edu]
- 7. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
